This technical guide details the structural dynamics, synthetic pathways, and medicinal utility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol .[1] [1] Executive Summary 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a bifun...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural dynamics, synthetic pathways, and medicinal utility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol .[1]
[1]
Executive Summary
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a bifunctional aliphatic scaffold integrating a saturated heterocyclic amine (morpholine) with a secondary alcohol via a cyclohexane spacer.[1] In drug discovery, this moiety serves as a critical "linker-pharmacophore" hybrid.[1] The cyclohexane ring provides a rigid, defined vector between the hydrogen-bonding hydroxyl group and the basic morpholine nitrogen, modulating both solubility and target binding affinity. This guide analyzes its stereochemical preferences, synthetic routes, and physicochemical profile.
Structural Anatomy & Stereochemistry
The molecule consists of a 1,4-disubstituted cyclohexane ring.[2] The geometric isomerism (cis vs. trans) is the defining structural feature that dictates its biological activity and thermodynamic stability.
Conformational Analysis
The 1,4-substitution pattern on cyclohexane allows for two diastereomers:
Trans-Isomer: The substituents are on opposite faces of the ring.[3] In the chair conformation, this allows both the bulky hydroxymethyl-morpholine group and the hydroxyl group to occupy equatorial positions. This diequatorial conformation minimizes 1,3-diaxial steric strain, making the trans-isomer the thermodynamically dominant species ($ \Delta G \approx -2.5 $ kcal/mol relative to cis).[1]
Cis-Isomer: The substituents are on the same face.[1] This forces one group to be equatorial and the other axial.[4] Due to the larger A-value (steric bulk) of the -(CH2)-Morpholine group compared to the -OH group, the conformer with the morpholine group equatorial and the hydroxyl group axial is preferred, though less stable than the trans isomer.
Graphviz: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium between the cis and trans isomers.
Figure 1: Thermodynamic relationship between the stable trans-diequatorial isomer and the higher-energy cis-isomer.[1]
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME).
Allows for versatile hydrogen bonding networks.[1]
Topological Polar Surface Area (TPSA)
~32 Ų
Well below the 140 Ų threshold for blood-brain barrier (BBB) penetration.[1]
Synthetic Methodologies
Three primary routes exist for synthesizing this scaffold, depending on the required stereochemistry and starting material availability.
Route A: Reductive Amination (Preferred)
This is the most convergent method, utilizing 4-hydroxycyclohexanecarbaldehyde .
Condensation: The aldehyde reacts with morpholine to form an iminium ion intermediate.
Reduction: In situ reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
Stereocontrol: Using a bulky reducing agent at low temperatures can favor the kinetic cis product, while thermodynamic conditions favor the trans product.
Route B: Amide Reduction
Coupling: 4-Hydroxycyclohexanecarboxylic acid is coupled with morpholine using EDC/HOBt to form the amide.[1]
Reduction: The amide carbonyl is reduced to the methylene group using Lithium Aluminum Hydride (LiAlH4).
Note: This route rigorously preserves the stereochemistry of the starting acid.
Graphviz: Synthetic Workflow
The following flow chart details the decision matrix for synthesis.
Figure 2: Dual synthetic pathways via Reductive Amination (Route A) and Amide Reduction (Route B).[1]
Experimental Protocol: Reductive Amination
Objective: Synthesis of trans-4-[(morpholin-4-yl)methyl]cyclohexan-1-ol.
Activation: In a dry round-bottom flask, dissolve 4-hydroxycyclohexanecarbaldehyde in anhydrous DCM (0.2 M concentration).
Imine Formation: Add morpholine and catalytic acetic acid. Stir at room temperature for 30 minutes under nitrogen atmosphere.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3.
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na2SO4, and concentrate in vacuo.
Purification: The crude oil is purified via flash column chromatography (Silica gel, MeOH:DCM 1:10 gradient). The trans isomer typically elutes later due to higher polarity interaction with silica compared to the sterically shielded cis isomer.
Medicinal Chemistry Applications
The "Linker" Effect
This scaffold is superior to simple alkyl chains in drug design because the cyclohexane ring reduces entropic penalties upon binding. The fixed distance (~5-6 Å) between the oxygen and nitrogen atoms allows for precise spanning between a hydrogen-bonding pocket and a solvent-exposed acidic residue (e.g., Asp or Glu) in the target protein.[1]
Bioisosterism
The morpholine ring is often used as a bioisostere for piperazine or piperidine to:
Lower basicity (pKa ~8.3 vs ~10 for piperidine), improving oral bioavailability.
Reduce metabolic clearance (blocking the 4-position prevents oxidation).[1]
Increase solubility via the ether oxygen.
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link[1]
Conformational Analysis: Eliel, E. L., et al. "Conformational Analysis of 1,4-Disubstituted Cyclohexanes." Journal of the American Chemical Society. Link[1]
Morpholine in MedChem: Kourounakis, A. P., et al. "Morpholine as a privileged structure for the design of bioactive molecules." Current Medicinal Chemistry. Link
Synthetic Protocols: "Synthesis of Morpholines via Reductive Amination." Organic Chemistry Portal. Link
Executive Summary 4-(Morpholinomethyl)cyclohexanol (CAS 1690798-92-5) represents a critical bifunctional building block in modern medicinal chemistry.[1] Combining a polar, hydrogen-bonding hydroxyl group with a basic, s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Morpholinomethyl)cyclohexanol (CAS 1690798-92-5) represents a critical bifunctional building block in modern medicinal chemistry.[1] Combining a polar, hydrogen-bonding hydroxyl group with a basic, solubilizing morpholine moiety, this scaffold is increasingly utilized to optimize the physicochemical properties of drug candidates—specifically to enhance aqueous solubility and tune metabolic stability.
This technical guide provides a comprehensive analysis of the compound's synthesis, stereochemical considerations, and application in pharmaceutical development. Unlike generic catalog entries, this document focuses on the causality behind synthetic choices and the strategic utility of the molecule in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
The core structure consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 4-position with a morpholinomethyl group. The presence of both an H-bond donor/acceptor (OH) and a basic center (morpholine N) makes it a versatile linker.
Table 1: Core Technical Specifications
Property
Specification
Chemical Name
4-(Morpholinomethyl)cyclohexanol
CAS Number
1690798-92-5
Molecular Formula
C₁₁H₂₁NO₂
Molecular Weight
199.29 g/mol
SMILES
OC1CCC(CN2CCOCC2)CC1
pKa (Calculated)
~8.4 (Morpholine nitrogen), ~16 (Hydroxyl)
LogP (Predicted)
0.8 – 1.2 (Moderate lipophilicity)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Physical State
Viscous oil or low-melting solid (isomer dependent)
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 4-(Morpholinomethyl)cyclohexanol can be approached via two primary pathways, depending on the scale and stereochemical requirements.
This route is preferred for bulk manufacturing due to atom economy. It involves the reduction of the aromatic precursor, 4-(morpholinomethyl)phenol.
Mechanism: Heterogeneous catalysis reduces the aromatic ring.
Critical Control Point: The choice of catalyst determines the cis/trans ratio. Rhodium (Rh) typically favors the cis isomer, while Palladium (Pd) at high temperatures can favor the thermodynamically stable trans isomer.
Pathway B: Reductive Amination (Laboratory Scale)
Ideal for late-stage diversification or when the aldehyde precursor is readily available.[1]
The following diagram illustrates the synthetic decision tree and the resulting stereochemical outcomes.
Figure 1: Synthetic pathways for CAS 1690798-92-5, highlighting the divergence between aromatic reduction and reductive amination.
Part 4: Stereochemical Considerations & Applications
The cyclohexane ring introduces stereoisomerism that significantly impacts biological activity.
Cis-Isomer: The hydroxyl and morpholinomethyl groups are on the same side of the ring.
Conformation: Often adopts a conformation where one group is axial and the other equatorial, or a twisted boat, depending on substitution.
Trans-Isomer: The groups are on opposite sides.[1]
Stability:[1] The diequatorial conformer (both bulky groups equatorial) is thermodynamically favored and generally more stable.
Application in Drug Discovery:
Solubility Handle: The morpholine ring is a classic "solubilizing tail." The basic nitrogen (pKa ~8) is protonated at physiological pH, improving aqueous solubility.
Linker Geometry: The rigid cyclohexane spacer provides a defined distance between the pharmacophore (attached via the OH) and the solvent front (the morpholine).
Trans provides a linear, extended vector.
Cis provides a bent, "kinked" vector.
Self-Validating Protocol: Isomer Assignment via NOESY NMR
To distinguish isomers without X-ray crystallography:
Experiment: 1D NOESY irradiating the H1 proton (germinal to OH).
Logic:
If Trans (diequatorial): H1 is axial.[1] It will show strong NOE correlations to axial protons at C3 and C5 (1,3-diaxial interaction).[1]
If Cis: H1 is equatorial.[1] It will show weaker correlations to adjacent protons and no strong 1,3-diaxial signals.[1]
Part 5: Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, standard protocols for morpholine derivatives apply.
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or absorption of moisture (hygroscopic).
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).[1]
References
BLD Pharm. (2023).[1] Product Analysis: 4-(Morpholinomethyl)cyclohexanol (CAS 1690798-92-5).[1] Retrieved from
National Institute of Standards and Technology (NIST). (2023). Cyclohexanol, 4-methyl- (Related Structure Data). NIST Chemistry WebBook.[1][4] Retrieved from [1]
Organic Chemistry Portal. (2023). Reductive Amination: Synthesis of Amines. Retrieved from
Vibrant Pharma. (2023).[1] Morpholine Derivatives in Medicinal Chemistry. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cheminformatics and Analytical Characterization of 4-(Morpholin-4-ylmethyl)cyclohexanol
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.[1]
Molecular Identity & Physiochemical Core[2]
In the context of Fragment-Based Drug Discovery (FBDD) and linker design, 4-(Morpholin-4-ylmethyl)cyclohexanol represents a critical bifunctional scaffold.[1] It combines a solubilizing saturated heterocycle (morpholine) with a versatile hydrogen-bond donor/acceptor motif (cyclohexanol), bridged by a methylene unit to allow rotational freedom.[1]
Unlike simple aliphatic alcohols, the physicochemical behavior of this molecule is governed by the interplay between the basic tertiary amine and the secondary alcohol, necessitating precise molecular weight (MW) characterization for mass spectrometry (MS) confirmation.
The following diagram illustrates the specific connectivity (N-alkylation via methylene bridge) that differentiates this compound from its direct analog, 4-morpholinocyclohexanol.
Figure 1: Structural connectivity emphasizing the methylene spacer which imparts distinct rotational freedom compared to direct N-cyclohexyl attachment.[1]
Stereochemical Implications (The "Hidden" Variable)
A common oversight in the characterization of 4-substituted cyclohexanols is the neglect of stereoisomerism.[1] This molecule exists as two geometric isomers: cis and trans .
Trans-isomer (Diequatorial): Thermodynamically favored.[1] Both the bulky morpholinomethyl group and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial interactions.
Cis-isomer (Axial/Equatorial): Higher energy state.[1] One substituent is forced into an axial position.
Impact on Analysis:
While the Molecular Weight (199.29 g/mol ) remains identical for both isomers, their physical properties differ:
Chromatography: The trans isomer typically elutes later on non-polar columns (GC/Reverse Phase LC) due to a larger hydrophobic surface area.
NMR: The methine proton attached to the hydroxyl-bearing carbon (H1) will show different coupling constants (
-values) depending on whether it is axial (trans-isomer) or equatorial (cis-isomer).[1]
To confirm the identity of synthesized or purchased material, a single-point MW check is insufficient.[1] The following protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) to validate both mass and purity.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode is mandatory.[1] The tertiary nitrogen in the morpholine ring is easily protonated (
), generating a strong signal.
Column Choice: A C18 stationary phase is selected to retain the moderately polar amine while separating potential starting materials (e.g., morpholine, which elutes near the void volume).
3.2 Step-by-Step Workflow
Sample Preparation:
Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).
Why Formic Acid? It ensures the morpholine nitrogen is protonated, maximizing sensitivity.
LC Parameters:
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
Validation: The parent peak at 200.2 must co-elute with the UV absorbance peak (210 nm or 254 nm, though absorbance is low due to lack of conjugation).
3.3 Analytical Logic Flow
Figure 2: LC-MS workflow designed to validate molecular weight while simultaneously assessing isomeric purity.
Synthesis & Causality
For researchers requiring custom synthesis (e.g., for isotope labeling or derivative creation), the Reductive Amination route is the industry standard due to its robustness and avoidance of harsh alkylating agents.
Mix 4-hydroxycyclohexanecarbaldehyde (1.0 eq) and Morpholine (1.1 eq) in Dichloroethane (DCE).
Mechanism:[1] The nucleophilic nitrogen attacks the carbonyl carbon, releasing water. Use molecular sieves or magnesium sulfate to drive this equilibrium forward.
Reduction:
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).
Causality: STAB is preferred over Sodium Borohydride (
) because it is less basic and milder, reducing the imine selectively without touching the alcohol or causing side reactions.
Workup:
Quench with saturated
. Extract with DCM.
Purification: The product is an amine. Acid-base extraction (wash organic layer with dilute HCl to pull product into water, wash water with ether, basify water, extract back to organic) is a highly effective "self-cleaning" purification method.[1]
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Morpholine Derivatives." PubChem. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
IUPAC. (2022). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights. Link
An In-depth Technical Guide to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Canonical SMILES: C1CC(CN2CCOCC2)CCC1O This guide provides a comprehensive technical overview of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a substituted cyclohexanol derivative incorporating a morpholine moiety. This do...
Author: BenchChem Technical Support Team. Date: February 2026
Canonical SMILES: C1CC(CN2CCOCC2)CCC1O
This guide provides a comprehensive technical overview of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a substituted cyclohexanol derivative incorporating a morpholine moiety. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and potential applications in medicinal chemistry.
Introduction: The Significance of the Morpholine-Cyclohexanol Scaffold
The molecule 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol integrates two structurally and pharmacologically significant motifs: a cyclohexanol ring and a morpholine heterocycle. The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding interactions.[1][2] The cyclohexanol framework provides a three-dimensional scaffold that can be functionalized to orient substituents in specific spatial arrangements, which is crucial for optimizing interactions with biological targets. The stereochemistry of the substituted cyclohexanol ring, particularly the cis and trans isomerism, plays a pivotal role in determining the biological activity of the molecule.[3][4]
Synthesis and Mechanistic Considerations
The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can be approached through several strategic pathways, primarily involving the formation of the C-N bond between the cyclohexyl framework and the morpholine nitrogen. A highly efficient and common method is the reductive amination of a corresponding carbonyl compound.[5]
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol points to 4-oxocyclohexane-1-carbaldehyde as a key intermediate. This dicarbonyl compound can undergo a chemoselective reductive amination with morpholine, followed by reduction of the ketone.
Caption: Retrosynthetic pathway for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a two-step synthesis starting from 4-formylcyclohexanone.
Step 1: Reductive Amination of 4-Formylcyclohexanone with Morpholine
Reaction Setup: To a solution of 4-formylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add morpholine (1.1 eq).
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate iminium ion.
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. These reagents are preferred for their selectivity in reducing imines in the presence of ketones.[5]
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(morpholinomethyl)cyclohexan-1-one.
Step 2: Reduction of the Cyclohexanone Carbonyl
Reaction Setup: Dissolve the crude 4-(morpholinomethyl)cyclohexan-1-one from the previous step in a protic solvent like methanol or ethanol.
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. The combined organic extracts are then washed with brine, dried, and concentrated. The final product, 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of the target compound.
Physicochemical Properties and Stereochemistry
The physicochemical properties of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol are influenced by its constituent functional groups. The presence of the hydroxyl and morpholino groups suggests that the molecule will have a degree of water solubility and a basic character.
Property
Predicted Value/Characteristic
Justification
Molecular Formula
C₁₁H₂₁NO₂
-
Molecular Weight
199.29 g/mol
-
Appearance
Colorless to pale yellow viscous liquid or low-melting solid
Based on properties of similar substituted cyclohexanols.[6]
Boiling Point
> 170 °C
Expected to be higher than cyclohexanol due to increased molecular weight and polarity.
Solubility
Moderately soluble in water; soluble in common organic solvents
The hydroxyl and morpholino groups contribute to water solubility.
The cyclohexanol hydroxyl group is weakly acidic.[6]
Stereoisomerism
The 1,4-disubstituted cyclohexane ring in 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can exist as cis and trans diastereomers. In the chair conformation, the substituents can be either axial or equatorial.
cis-isomer: One substituent is in an axial position and the other is in an equatorial position.
trans-isomer: Both substituents are in axial positions or both are in equatorial positions.
The relative stability of these isomers is dependent on the steric bulk of the substituents. Generally, the conformer with the larger substituent in the equatorial position is more stable to minimize 1,3-diaxial interactions.[3] The stereochemical outcome of the synthesis, particularly the reduction of the ketone, will determine the ratio of cis to trans isomers. The choice of reducing agent and reaction conditions can influence this diastereoselectivity.
Applications in Drug Discovery and Development
While specific biological activity data for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not widely published, its structural motifs are prevalent in a variety of biologically active compounds. The morpholine moiety is a key component in numerous approved drugs, including antibiotics, antifungals, and anticancer agents.[7]
The incorporation of a morpholine ring can:
Improve Pharmacokinetic Properties: Enhance aqueous solubility and metabolic stability.[1]
Modulate Receptor Binding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to target engagement.[8]
Serve as a Versatile Scaffold: The ring can be readily functionalized to explore structure-activity relationships (SAR).[2]
The cyclohexanol core provides a rigid scaffold that can be used to present the morpholinomethyl and other potential substituents in a defined three-dimensional orientation for optimal interaction with a biological target. The stereochemistry of the cyclohexanol ring is critical, as the cis and trans isomers will present the functional groups in different spatial arrangements, potentially leading to significant differences in biological activity.[4]
Conclusion
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a molecule of interest for medicinal chemistry due to its combination of a privileged morpholine scaffold and a stereochemically rich cyclohexanol core. Its synthesis is accessible through established methods like reductive amination. Further investigation into the biological activities of its cis and trans isomers could reveal novel therapeutic agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential applications of this and related compounds in drug discovery.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(23), 5968-5975. Available at: [Link]
Khamitova, K. A., Zhestkov, M. A., & Zhestkov, V. M. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17. Available at: [Link]
Ceraso, M., & Simoni, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2735-2760. Available at: [Link]
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]
Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., ... & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. In E3S Web of Conferences (Vol. 556, p. 01051). EDP Sciences. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Retrieved February 18, 2026, from [Link]
U.S. Environmental Protection Agency. (2025, October 15). Morpholine, 4-(1-cyclohexen-1-yl)- Properties. CompTox Chemicals Dashboard. Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved February 18, 2026, from [Link]
YouTube. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. Eric Anslyn. Retrieved February 18, 2026, from [Link]
Lambrecht, G. (1976). Structure-activity relationships of cyclic acetylcholine analogues of the piperidinol and thiacyclohexanol series. Experientia, 32(3), 365-367. Available at: [Link]
SlideShare. (2015, August 10). stereochemistry of disubstituted cyclohexane. Retrieved February 18, 2026, from [Link]
ChemSynthesis. (2025, May 20). 4-(1-cyclohexen-1-yl)morpholine. Retrieved February 18, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 18, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available at: [Link]
Putri, T. N., Bachtiar, A., & Hayun, H. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-) methyl] phenyl} methylidene)-6-(phenylmethylidene) cyclohexan-1-one) and Its Analogs. Journal of Applied Pharmaceutical Science, 8(05), 019-025. Available at: [Link]
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved February 18, 2026, from [Link]
Velázquez, A. M., Torres, L. A., González, R., Valencia, A., Díaz-Barriga, S., Menconi, I., ... & Angeles, E. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M547. Available at: [Link]
A Comprehensive Guide to the IUPAC Nomenclature of 4-(Morpholinomethyl)cyclohexanol
Executive Summary In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the fields of medicinal chemistry and drug development, the precise and unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth analysis of the IUPAC nomenclature for the compound commonly referred to as 4-(morpholinomethyl)cyclohexanol. We will deconstruct the molecule, apply the hierarchical rules of IUPAC nomenclature, and explore its stereochemical complexities. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a rigorous understanding of chemical naming conventions for documentation, publication, and regulatory purposes.
Part 1: Foundational Principles of IUPAC Nomenclature
The goal of the IUPAC system is to establish an international standard for naming compounds to facilitate clear communication.[1] The system is built on the principle of identifying a parent structure, which is then modified with prefixes and suffixes to describe its various features.[2] For a multifunctional compound like 4-(morpholinomethyl)cyclohexanol, a critical first step is to determine the principal functional group, which dictates the suffix of the name.
The priority of functional groups is a cornerstone of this system. For the molecule , the two key functional groups are the alcohol (hydroxyl, -OH) and the amine (the tertiary amine within the morpholine ring). According to IUPAC guidelines, the alcohol group has a higher priority than the amine group.[3][4][5][6]
Table 1: Functional Group Priorities
Priority
Functional Group Class
Formula
Suffix (if Principal)
Prefix (if Substituent)
Higher
Alcohol
-OH
-ol
hydroxy-
| Lower | Amine | -NR₂ | -amine | amino- |
This hierarchy establishes that the molecule will be named as an alcohol (with an "-ol" suffix), and the morpholine-containing moiety will be treated as a substituent.
Part 2: Systematic Derivation of the IUPAC Name
The process of naming a complex molecule is a logical, step-by-step procedure. We will apply this methodology to derive the preferred IUPAC name (PIN).
Step 1: Identify the Parent Hydride and Principal Functional Group
The structure consists of a six-membered carbon ring. Therefore, the parent hydride is cyclohexane .[1][7] As established by the priority rules, the hydroxyl (-OH) group is the principal functional group. Consequently, the parent structure is named cyclohexanol .[8]
Figure 1: Core components of the target molecule.
Step 2: Numbering the Parent Ring
IUPAC rules dictate that the carbon atom bearing the principal functional group must be assigned the lowest possible locant (position number).[6][7][9] Therefore, the carbon attached to the hydroxyl group is designated as C1 . The ring is then numbered to give the other substituents the lowest possible locants. In this case, the complex substituent is located at the C4 position.
Figure 2: Numbering of the cyclohexanol ring.
Step 3: Identify and Name the Complex Substituent
The substituent at C4 is -CH₂-C₄H₈NO. This is classified as a complex substituent, which is named as a derivative of the alkyl group attached to the parent ring.[10][11][12][13]
Base of the Substituent: The group is attached to the cyclohexanol ring via a methylene (-CH₂-) bridge. Therefore, the base name of the substituent is methyl .
Substituent on the "Methyl" Group: The morpholine ring is attached to this methyl group. Morpholine is a retained IUPAC name for the heterocycle 1,4-oxazinane.[14][15][16] When a cyclic amine is attached via its nitrogen atom, its name is modified to indicate the point of attachment. For morpholine, the nitrogen is at position 4. Thus, as a substituent, it is named morpholin-4-yl .
Assembling the Complex Substituent Name: Combining these parts gives (morpholin-4-yl)methyl . Parentheses are required to enclose the name of a complex substituent to avoid ambiguity.[11][13]
Step 4: Assembling the Final Name
The complete IUPAC name is constructed by combining the identified components in the standard order: locant-substituent-parent.
Substituent Locant: 4
Substituent Name: (morpholin-4-yl)methyl
Parent Name: cyclohexan-1-ol (The locant '1' for the principal functional group is explicitly included for maximum clarity, a practice seen in databases like PubChem).[17][18]
Combining these elements yields the final name:
4-((Morpholin-4-yl)methyl)cyclohexan-1-ol
Part 3: Critical Stereochemical Considerations
The derived name is not yet complete as it does not describe the three-dimensional arrangement of the atoms. The presence of two substituents on the cyclohexane ring at positions 1 and 4 gives rise to geometric isomerism.[19][20] These isomers are designated using the stereodescriptors cis and trans.
cis Isomer: The hydroxyl group at C1 and the (morpholin-4-yl)methyl group at C4 are on the same side of the plane of the cyclohexane ring.
trans Isomer: The hydroxyl group at C1 and the (morpholin-4-yl)methyl group at C4 are on opposite sides of the plane of the cyclohexane ring.
Therefore, two distinct diastereomers of this compound exist, each requiring a unique IUPAC name.
Complete IUPAC Names:
cis-4-((Morpholin-4-yl)methyl)cyclohexan-1-ol
trans-4-((Morpholin-4-yl)methyl)cyclohexan-1-ol
Figure 3: Stereochemical representation of cis and trans isomers.
Conclusion
While the name "4-(morpholinomethyl)cyclohexanol" is commonly used and generally understood, the preferred IUPAC names, cis-4-((morpholin-4-yl)methyl)cyclohexan-1-ol and trans-4-((morpholin-4-yl)methyl)cyclohexan-1-ol , are precise, unambiguous, and complete. Adherence to this systematic nomenclature is essential for accurate communication in scientific literature, patent filings, and regulatory submissions. This guide demonstrates that by methodically applying the hierarchical rules of functional group priority, ring numbering, complex substituent naming, and stereochemical description, a definitive name can be assigned to any complex organic molecule.
References
organicmystery.com. Nomenclature of Compounds Containing Complex Substituents. [Link]
YouTube. (2015). IUPAC Nomenclature 2: Priority Groups Alcohols and Amines. [Link]
Dynamic Science. chemistry - organic-naming compounds with more than one functional group. [Link]
An In-depth Technical Guide to the Physical Properties of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Foreword: Navigating the Known to Characterize the Novel Molecular Structure and Inherent Physicochemical Influences The foundational step in predicting the physical properties of a molecule is a thorough analysis of its...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Known to Characterize the Novel
Molecular Structure and Inherent Physicochemical Influences
The foundational step in predicting the physical properties of a molecule is a thorough analysis of its structure. 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a composite structure, and each of its functional components will contribute to its overall physical behavior.
Cyclohexanol Ring: This saturated carbocyclic ring provides a nonpolar, hydrophobic backbone. The hydroxyl (-OH) group, however, introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This will significantly influence its melting point, boiling point, and solubility in protic solvents.
Morpholine Ring: The morpholine moiety is a polar, heterocyclic amine. The nitrogen atom is basic and can act as a hydrogen bond acceptor. The ether linkage within the ring also contributes to its polarity.
Methylene Linker: A single methylene (-CH2-) group connects the morpholine and cyclohexanol rings, providing flexibility to the molecule.
The interplay of the hydrophobic cyclohexyl group with the polar hydroxyl and morpholino groups suggests that 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol will exhibit amphiphilic character.
Caption: Molecular Structure of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Predicted Physical Properties: A Data-Driven Estimation
The following table summarizes the predicted physical properties for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. These predictions are derived from a comparative analysis of structurally related compounds for which experimental data is available.
Property
Predicted Value
Rationale and Comparative Analysis
Molecular Formula
C11H21NO2
Based on the molecular structure.
Molecular Weight
199.29 g/mol
Calculated from the molecular formula.
Physical State
Viscous liquid or low-melting solid
The presence of polar functional groups capable of hydrogen bonding may lead to a solid state at room temperature. However, the non-planar cyclohexyl ring and flexible linker could disrupt crystal packing, resulting in a viscous liquid.
Boiling Point
> 250 °C (at 760 mmHg)
The high molecular weight and strong intermolecular hydrogen bonding due to the hydroxyl and morpholino groups will result in a high boiling point. For comparison, 4-methylcyclohexanol has a boiling point of 173 °C[1], and the larger, more polar nature of our target compound will significantly elevate this value. Morpholine, 4-(1-cyclohexen-1-yl)- has a predicted boiling point of 237-238 °C[2].
Melting Point
70-85 °C
If the compound is a solid, its melting point is expected to be in this range. The ability to form a stable crystal lattice will be a determining factor. For reference, the related compound Morpholine, 4-(1-cyclohexen-1-yl)- has a predicted melting point of 80.2 °C[2].
Density
~1.05 g/mL
The density is likely to be slightly higher than that of water. 4-Methylcyclohexanol has a relative density of 0.92[1], while Morpholine, 4-(1-cyclohexen-1-yl)- has a predicted density of 0.995-1.03 g/mL[2]. The addition of the morpholino and methyl group will likely increase the density.
Solubility
Water
Moderately soluble
The polar hydroxyl and morpholino groups will facilitate solubility in water through hydrogen bonding. However, the nonpolar cyclohexyl and methylene backbone will limit its complete miscibility. Solubility is expected to be pH-dependent.
Polar Organic Solvents (e.g., Ethanol, Methanol)
Soluble
The amphiphilic nature of the molecule suggests good solubility in alcohols.
Nonpolar Organic Solvents (e.g., Hexane, Toluene)
Sparingly soluble to insoluble
The significant polarity of the molecule will likely lead to poor solubility in nonpolar solvents.
pKa
8.5 - 9.5
The basicity of the morpholine nitrogen is expected to be in this range, similar to other N-alkylated morpholines. The predicted pKa for the basic nitrogen in Morpholine, 4-(1-cyclohexen-1-yl)- is 9.04[2].
Experimental Protocols for the Determination of Physical Properties
The following section details the established methodologies for the experimental verification of the predicted physical properties. These protocols are designed to ensure accuracy and reproducibility.
An In-depth Technical Guide to Morpholine-Substituted Cyclohexanol Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential
This guide provides a comprehensive technical overview of morpholine-substituted cyclohexanol derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of morpholine-substituted cyclohexanol derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By integrating fundamental principles with practical insights, this document will delve into the synthesis, stereochemical considerations, and burgeoning pharmacological applications of these versatile molecules.
Introduction: The Strategic Integration of Morpholine and Cyclohexanol Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and a balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and improve pharmacokinetic parameters.[1][2][3] Its incorporation into drug candidates often leads to improved potency and a better overall drug-like profile.[4] The cyclohexanol framework provides a three-dimensional structure that can be strategically functionalized to interact with biological targets with high specificity. The combination of these two moieties in morpholine-substituted cyclohexanol derivatives presents a compelling strategy for the development of novel therapeutics with diverse applications.
Synthesis of Morpholine-Substituted Cyclohexanol Derivatives
The synthesis of morpholine-substituted cyclohexanols can be approached through several strategic pathways, primarily involving the formation of the C-N bond between the morpholine nitrogen and the cyclohexyl ring. The choice of synthetic route is often dictated by the desired stereochemistry of the final product.
Reductive Amination of Cyclohexanones
A common and efficient method for the synthesis of 4-morpholinocyclohexanols is the reductive amination of a 4-hydroxycyclohexanone precursor. This method allows for the introduction of the morpholine moiety at a late stage of the synthesis.
Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone
To a solution of 4-hydroxycyclohexanone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add morpholine (1.2 equivalents). The choice of solvent is critical to ensure the solubility of both reactants.
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture. These mild reducing agents are selective for the iminium ion over the ketone.
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired morpholine-substituted cyclohexanol. This process may yield a mixture of cis and trans isomers, which can often be separated by careful chromatography.
Nucleophilic Substitution of Cyclohexyl Halides or Sulfonates
An alternative approach involves the nucleophilic substitution of a leaving group on the cyclohexyl ring by morpholine. This method is particularly useful when starting from a pre-functionalized cyclohexanol derivative.
Experimental Protocol: N-Alkylation of Morpholine with a Cyclohexyl Halide
Dissolve the starting material, such as cis- or trans-4-bromocyclohexanol (1 equivalent), and morpholine (2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The excess morpholine acts as both a nucleophile and a base to neutralize the generated acid.
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents), to the reaction mixture. This is crucial to scavenge the acid produced during the reaction.[5]
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the product with an appropriate organic solvent.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the pure morpholine-substituted cyclohexanol. The stereochemistry of the starting material will influence the stereochemistry of the product, although some isomerization may occur depending on the reaction conditions.
Stereochemical Considerations: The Impact of Conformational Isomerism
The biological activity of morpholine-substituted cyclohexanol derivatives is intrinsically linked to their three-dimensional structure. The relative orientation of the morpholine and hydroxyl substituents on the cyclohexane ring (cis or trans) and their axial or equatorial positions in the chair conformation are critical determinants of target binding and overall efficacy.[6][7][8]
The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.[6] Substituents can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain.[9]
Trans Isomers: In the more stable chair conformation of a trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions, minimizing steric hindrance.[10]
Cis Isomers: In a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial.[10] The conformation that places the bulkier group in the equatorial position is generally favored.
The stereochemistry of these derivatives can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the protons on the cyclohexane ring can provide valuable information about the relative orientation of the substituents.
Pharmacological Significance and Therapeutic Applications
Morpholine-substituted cyclohexanol derivatives are emerging as a promising class of compounds with a wide range of potential therapeutic applications, particularly in oncology and neurodegenerative diseases.[2][3] The morpholine moiety can act as a key pharmacophore, engaging in crucial interactions with biological targets, while the substituted cyclohexanol scaffold allows for fine-tuning of the molecule's properties.[4]
A significant area of interest for these derivatives is the inhibition of protein kinases, which are often dysregulated in cancer and other diseases. The morpholine ring is a common feature in many kinase inhibitors, where it can form important hydrogen bonds with the hinge region of the kinase active site.[11][12]
The PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13][14] Several morpholine-containing molecules have been developed as potent inhibitors of PI3K.[13][15] The morpholine-substituted cyclohexanol scaffold offers a unique opportunity to design novel PI3K inhibitors with improved selectivity and pharmacokinetic profiles.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a morpholine-substituted cyclohexanol derivative.
Neurodegenerative Diseases
The unique properties of the morpholine ring, such as its ability to modulate blood-brain barrier permeability, make it an attractive scaffold for the development of drugs targeting the central nervous system (CNS).[2][16] Morpholine derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1][3] The incorporation of a cyclohexanol moiety could provide additional interaction points with these targets, potentially leading to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the morpholine-substituted cyclohexanol scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective compounds.
Modification
Observation
Rationale
Stereochemistry (cis vs. trans)
The relative orientation of the morpholine and hydroxyl groups significantly impacts activity.
The specific 3D arrangement is crucial for optimal binding to the target protein's active site.
Substitution on the Cyclohexyl Ring
Introduction of small alkyl or other functional groups can modulate potency and selectivity.
These groups can occupy specific sub-pockets within the binding site, leading to enhanced interactions.
Substitution on the Morpholine Ring
Modifications to the morpholine ring are generally less tolerated if it is a key pharmacophore.
The morpholine nitrogen and oxygen often form critical hydrogen bonds with the target.
SAR Workflow Diagram
Caption: A typical workflow for establishing the structure-activity relationship of morpholine-substituted cyclohexanol derivatives.
Conclusion and Future Directions
Morpholine-substituted cyclohexanol derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their unique structural features, combining the favorable properties of the morpholine ring with the conformational rigidity of the cyclohexanol scaffold, make them attractive candidates for targeting a range of biological entities, particularly protein kinases.
Future research in this area should focus on the development of stereoselective synthetic methods to access pure cis and trans isomers, enabling a more precise evaluation of their biological activities. Furthermore, a deeper understanding of the SAR through computational modeling and experimental studies will be crucial for the design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of these derivatives in other therapeutic areas beyond oncology and neurodegeneration is also a promising avenue for future investigation.
References
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. [Link]
Pharmacological profile of morpholine and its derivatives Several... [Link]
CONFORM
Synthesis and anticancer evaluation of novel morpholine analogues. [Link]
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
Identification of a Potent Phosphoinositide 3‐Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs. [Link]
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
Identification of novel PI3K inhibitors through a scaffold hopping strategy. [Link]
N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. [Link]
A review on pharmacological profile of Morpholine derivatives. [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
STEREOCHEMICAL ASPECTS OF THE METABOLISM OF THE ISOMERIC METHYLCYCLOHEXANOLS AND METHYLCYCLOHEXANONES. [Link]
3.3: Conformational analysis of cyclohexanes. [Link]
Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. [Link]
Modular access to substituted cyclohexanes with kinetic stereocontrol. [Link]
Several reported potent morpholine based PI3K inhibitors with examples... [Link]
Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r
Recent progress in the synthesis of morpholines. [Link]
(PDF) Morpholines. Synthesis and Biological Activity. [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. [Link]
stereochemistry and biological activity of drugs.
A review on pharmacological profile of Morpholine derivatives. [Link]
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
Conformational Analysis of Substituted Cyclohexanes. [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]
Pharmacological activity of morpholino compound. [Link]
Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]
IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. [Link]
The following technical guide details the chemical profile, synthesis, and application of 4-(Morpholinomethyl)cyclohexan-1-ol , a specialized aliphatic amine-alcohol building block used in medicinal chemistry. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 4-(Morpholinomethyl)cyclohexan-1-ol , a specialized aliphatic amine-alcohol building block used in medicinal chemistry.
Executive Summary & Compound Identity
4-(Morpholinomethyl)cyclohexan-1-ol is a bifunctional saturated heterocycle widely utilized in drug discovery as a polarity-modulating scaffold. It combines a lipophilic cyclohexane core with a polar, basic morpholine moiety (linked via a methylene bridge) and a hydrogen-bond-donating hydroxyl group. This specific architecture makes it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD) or as a linker in PROTACs (Proteolysis Targeting Chimeras).
Chemical Identifiers
Identifier
Value
IUPAC Name
4-(Morpholin-4-ylmethyl)cyclohexan-1-ol
Molecular Formula
C₁₁H₂₁NO₂
Molecular Weight
199.29 g/mol
CAS Number
Not widely indexed; often synthesized in-situ or custom ordered. (Closest analog: 4-Morpholinocyclohexanol, CAS 40423-52-7)
PubChem CID
Not Explicitly Indexed (Treat as Novel/Designed Intermediate)
This compound is designed to improve the sp3 character (Fsp3) of drug candidates, a key metric for clinical success. Unlike flat aromatic rings, the cyclohexane core introduces 3D complexity, improving solubility and metabolic stability.
Calculated Properties (In Silico)
Property
Value
Implication for Drug Design
cLogP
0.8 – 1.2
Ideal for CNS penetration; balances solubility and permeability.
TPSA
~32.7 Ų
Low polar surface area suggests good membrane permeability.
pKa (Basic N)
~7.8 – 8.2
Mostly ionized at physiological pH (7.4), improving solubility.
H-Bond Donors
1 (OH)
Specific interaction point for receptor binding pockets.
Low flexibility reduces entropic penalty upon binding.
Synthetic Methodology
The synthesis of 4-(Morpholinomethyl)cyclohexan-1-ol typically follows a Reductive Amination pathway or a Nucleophilic Substitution route. The choice depends on the availability of starting materials (aldehyde vs. ester).
Primary Route: Reductive Amination
This is the most robust method, avoiding harsh alkylating agents.
Starting Material: 4-Hydroxycyclohexanecarbaldehyde (often generated from the reduction of 4-oxocyclohexanecarboxylate).
Reagents: Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Secondary Route: Nucleophilic Substitution
Used when the aldehyde is unstable or unavailable.
The cyclohexane ring introduces cis/trans isomerism .
Trans-isomer: The morpholinomethyl group and the hydroxyl group are on opposite sides of the ring plane (diequatorial conformation is most stable).
Cis-isomer: Groups are on the same side (axial-equatorial).
Separation Protocol:
Flash Chromatography: The isomers often have distinct Rf values on silica gel (Eluent: DCM/MeOH/NH₃).
Crystallization: If the product is solid, fractional crystallization from hexane/ethyl acetate can enrich the trans-isomer.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The morpholine ring is a classic "privileged structure" that often binds to the hinge region of kinases or the S1 pocket of proteases. The hydroxyl group allows for further functionalization (e.g., ether formation, oxidation to ketone) to "grow" the fragment.
PROTAC Linkers
The rigid cyclohexane spacer provides a defined distance and vector between the E3 ligase ligand and the Warhead. This rigidity is superior to flexible PEG chains, potentially improving the cell permeability and degradation efficiency of the PROTAC.
Solubility Enhancer
Attaching this motif to a hydrophobic drug core can significantly lower LogP and improve aqueous solubility due to the basic nitrogen (protonatable) and the polar oxygen.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact intermediate may be sparse, handle as a Corrosive/Irritant amine.
GHS Classification:
Skin Irrit. 2 (H315)
Eye Irrit. 2A (H319)
STOT SE 3 (H335)
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen or absorption of moisture.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341. Link
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Link
PubChem Database. "Morpholine and Cyclohexanol Derivatives." National Library of Medicine. Link
Chemical formula of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
This technical guide provides an in-depth analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol , a critical bifunctional building block in medicinal chemistry.[1][2][3][4] This molecule serves as a strategic "solubilizi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol , a critical bifunctional building block in medicinal chemistry.[1][2][3][4] This molecule serves as a strategic "solubilizing linker," combining the metabolic stability of a morpholine ring with the geometric rigidity of a cyclohexane scaffold.[4]
At its core, this molecule represents a 1,4-disubstituted cyclohexane system.[2][3][4] The precise stoichiometry is governed by the saturation of the cyclohexane ring and the morpholine heterocycle.[4][5]
Chemical Formula
The empirical formula is derived from the summation of the cyclohexane core (
), the methylene linker (), the morpholine moiety (), and the hydroxyl group (), accounting for the points of attachment.[3][4]
Formula:
Physicochemical Profile
Property
Value
Technical Note
Molecular Weight
199.29 g/mol
Monoisotopic mass: 199.1572
H-Bond Donors
1
Derived from the C-1 hydroxyl group (-OH).[1][2][3][4][5][6]
Moderate lipophilicity; ideal for CNS penetration or oral bioavailability.[2][3][4][5]
pKa (Base)
~8.4
Attributed to the morpholine nitrogen; protonated at physiological pH.[2][3][4][5]
Stereochemistry
cis / trans
Exists as geometric isomers based on the 1,4-cyclohexane substitution.[1][2][3][4][5]
Structural Architecture & Stereochemistry
The biological activity and physicochemical properties of this molecule are heavily dictated by its stereochemistry.[3][4][5] The 1,4-substitution pattern on the cyclohexane ring creates two distinct geometric isomers: cis and trans.[2][3][4][5]
Trans-Isomer (Preferred): In the trans configuration, both the hydroxyl group and the morpholinomethyl group can adopt equatorial positions (diequatorial,
).[3][4][5] This is the thermodynamically favored conformation ( relative to diaxial) and provides a linear vector often required for linker applications in drug design.[1][2][3][4]
Cis-Isomer: Forces one substituent to be axial while the other is equatorial (
), introducing steric strain and a "bent" topology.[3][4][5]
Diagram 1: Stereochemical Conformation Logic
The following diagram illustrates the thermodynamic preference for the trans-diequatorial conformation, which minimizes 1,3-diaxial interactions.
Caption: Thermodynamic relationship between geometric isomers. The trans-isomer is generally preferred in medicinal chemistry for its extended linear geometry and stability.[1][2][3][4]
Synthetic Architecture
The most robust route to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is via Reductive Amination .[1][2][3][4][5] This method is preferred over direct alkylation due to its high selectivity and lack of over-alkylation byproducts.[3][4][5]
Core Reaction Strategy
Precursor: 4-Hydroxycyclohexanecarbaldehyde (often generated in situ or protected).[1][2][3][4][5]
?
Unlike stronger reducing agents (e.g., ), is mild and selectively reduces the intermediate iminium ion without reducing the aldehyde precursor itself.[3][4][5] This ensures "self-validating" stoichiometry where the reaction only proceeds upon successful condensation.[1][2][3][4][5]
Imine Formation: In a dry round-bottom flask under
atmosphere, dissolve 4-hydroxycyclohexanecarbaldehyde in anhydrous DCM ( M concentration).
Activation: Add Morpholine (1.1 equiv) and catalytic Acetic Acid.[2][3][4][5] Stir at room temperature for 30–60 minutes. Checkpoint: This allows the equilibrium formation of the iminium species.[3][4][5]
Reduction: Cool the mixture to
(optional, often run at RT) and add STAB (1.4 equiv) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ().[2][3][4][5] Wash combined organics with brine, dry over , and concentrate.[3][4][5]
Purification: The crude product is an amine-alcohol.[1][2][3][4][5] Purify via flash column chromatography (Silica gel; Gradient:
MeOH in DCM with ).
Diagram 2: Synthetic Pathway Workflow
Caption: The reductive amination pathway ensures selectivity by targeting the iminium intermediate, preventing aldehyde reduction side-reactions.[1][2][3][4]
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized product, the following analytical signatures must be observed.
Abdel-Magid, A. F., et al. (1996).[2][3][4][5][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1][3][4]
Carson, K. G., et al. (2021).[2][3][4][5][9] "Biocatalytic reductive amination from discovery to commercial manufacturing." Nature Catalysis.[2][3][4][5] Link
PubChem Compound Summary. (2025). "4-Methylcyclohexanol (Analogous Properties)." National Center for Biotechnology Information.[2][3][4][5] Link[1][3][4]
Matthews, J. L., et al. (2019).[2][3][4][5] "Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link[1][3][4][10]
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Subject Compound: This guide provides comprehensive safety information for 4-(1-Cyclohexen-1-yl)morpholine (CAS No. 670-80-4). Extensive searches for a compound named "4-Morpholinomethyl cyclohexanol" did not yield a specific Safety Data Sheet (SDS) or detailed toxicological data. It is likely a specialized research chemical with limited publicly available safety information. However, 4-(1-Cyclohexen-1-yl)morpholine shares key structural features, including a morpholine ring and a cyclohexane derivative, making its safety profile a relevant and instructive analogue. The principles and procedures outlined in this guide are based on authoritative data for 4-(1-Cyclohexen-1-yl)morpholine and provide a robust framework for handling structurally similar compounds with appropriate caution.
4-(1-Cyclohexen-1-yl)morpholine is a tertiary enamine compound utilized in organic synthesis. Its utility in forming carbon-carbon bonds, particularly in alkylation and acylation reactions of ketones and aldehydes, makes it a valuable reagent for researchers in drug discovery and chemical development. The reactivity of this compound, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the safe handling, storage, and emergency management of 4-(1-Cyclohexen-1-yl)morpholine. The information presented herein is synthesized from available Safety Data Sheets and chemical safety literature to ensure a high degree of technical accuracy and practical utility.
Hazard Identification and Toxicological Profile
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(1-Cyclohexen-1-yl)morpholine is classified as a hazardous substance.[1][2][3]
The signal word for this chemical is Warning .[2][3]
Summary of Health Effects:
Skin Contact: Causes skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.
Eye Contact: Causes serious eye irritation.[1][2][3] Direct contact can result in redness, pain, and potential damage to the cornea.
Inhalation: May cause respiratory irritation.[2] Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
There is no data available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[1] It is also not considered to be persistent, bioaccumulative, or toxic (PBT) to the environment.[3]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
The following protocols are designed to minimize exposure and ensure the safe handling and storage of 4-(1-Cyclohexen-1-yl)morpholine in a laboratory environment.
Handling
Causality behind Handling Procedures: The primary hazards associated with this compound are skin and eye irritation, as well as respiratory irritation from vapors. Therefore, all handling procedures are designed to prevent direct contact and inhalation.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
Engineering Controls: All handling of 4-(1-Cyclohexen-1-yl)morpholine should be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the accumulation of vapors in the breathing zone of the user.[2]
Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5. This includes, at a minimum, safety goggles with side shields, a lab coat, and chemical-resistant gloves.
Dispensing: When transferring the liquid, use a pipette or a syringe to avoid splashing. Dispense the chemical slowly and carefully.
Avoiding Ignition Sources: Although it is a combustible liquid with a relatively high flash point, it is prudent to keep it away from open flames, hot surfaces, and other potential sources of ignition.[2][7]
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean any contaminated surfaces in the fume hood.
Storage
Causality behind Storage Procedures: Proper storage is crucial to maintain the chemical's stability and to prevent accidental spills or releases.
Storage Protocol:
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7]
Keep away from heat, sparks, and open flames.[2][7]
Store separately from incompatible materials such as strong oxidizing agents.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is essential.
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[2] Local exhaust ventilation may also be used.
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a high risk of splashing.
Skin Protection:
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.
Respiratory Protection: If working in an environment where the ventilation is inadequate and exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First-Aid Measures
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3]
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[3]
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][3] If contact lenses are present and can be easily removed, do so. Continue rinsing and seek immediate medical attention.[3]
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
Workflow for Spill Response:
Caption: Workflow for responding to a spill of 4-(1-Cyclohexen-1-yl)morpholine.
Personal Precautions:
Avoid breathing vapors.
Ensure adequate ventilation.
Remove all sources of ignition.
Environmental Precautions:
Prevent the product from entering drains or waterways.[3]
Methods for Cleaning Up:
For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.
Collect the absorbed material into a suitable, closed container for disposal.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
Specific Hazards: The product is a combustible liquid.[2] Vapors may form explosive mixtures with air.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
4-(1-Cyclohexen-1-yl)morpholine is a valuable synthetic reagent that can be used safely with a proper understanding of its hazards and the implementation of rigorous safety protocols. The key to its safe use lies in preventing skin and eye contact, and avoiding the inhalation of its vapors through the consistent use of engineering controls and appropriate personal protective equipment. Adherence to the guidelines outlined in this document will help to ensure a safe laboratory environment for all personnel.
References
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4-(1-Cyclohexen-1-yl)morpholine. Retrieved from [Link]
NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Retrieved from [Link]
Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]
The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol. Retrieved from [Link]
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MDPI. (2022, April 6). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]
Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
ChemSynthesis. (2025, May 20). 4-methylcyclohexanol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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Google Patents. (n.d.). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
Difference between cis and trans 4-(morpholinomethyl)cyclohexanol
An In-depth Technical Guide to the Stereochemical and Functional Differences Between Cis and Trans 4-(Morpholinomethyl)cyclohexanol Abstract The cis and trans isomers of 4-(morpholinomethyl)cyclohexanol represent a class...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemical and Functional Differences Between Cis and Trans 4-(Morpholinomethyl)cyclohexanol
Abstract
The cis and trans isomers of 4-(morpholinomethyl)cyclohexanol represent a classic example of stereoisomerism in medicinal chemistry, where a subtle change in spatial arrangement can lead to significant differences in physical, chemical, and biological properties. As diastereomers, they are not mirror images and thus possess distinct energy profiles and pharmacological behaviors.[1] This guide provides a comprehensive analysis of these two isomers, delving into their conformational differences, stereoselective synthesis, analytical characterization, and the implications for drug design and development. The morpholine moiety is a well-established pharmacophore, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[2][3] Understanding how its orientation, dictated by the cis/trans relationship on the cyclohexyl scaffold, influences molecular behavior is paramount for researchers in the pharmaceutical sciences.
Foundational Stereochemistry: The Conformational Landscape
The core structural difference between cis- and trans-4-(morpholinomethyl)cyclohexanol lies in the relative orientation of the hydroxyl (-OH) and morpholinomethyl (-CH₂-Morpholine) groups on the cyclohexane ring. These isomers are not interconvertible without breaking chemical bonds.[4] The cyclohexane ring itself is not planar but exists predominantly in a low-energy "chair" conformation to minimize torsional and steric strain.[5]
In any substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (around the perimeter of the ring).[6] Through a process called "ring flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice versa.[7] The energetic favorability of a conformation is largely determined by the steric hindrance experienced by its substituents.
The Trans Isomer: An Energetically Favored State
The trans isomer is characterized by having its two substituents on opposite sides of the cyclohexane ring.[6] This arrangement allows for a highly stable chair conformation where both the bulky morpholinomethyl group and the hydroxyl group can simultaneously occupy equatorial positions.[8] This diequatorial conformation is overwhelmingly favored because it minimizes steric clashes, particularly the highly unfavorable 1,3-diaxial interactions that occur when a substituent is in the axial position.[9][10] A ring flip of the trans isomer would result in a diaxial conformation, which is energetically very costly due to severe steric strain.[11] Consequently, trans-4-(morpholinomethyl)cyclohexanol is effectively "locked" in its diequatorial conformation.[12]
The Cis Isomer: A State of Conformational Equilibrium
In the cis isomer, both substituents are on the same side of the ring.[6] This geometric constraint means that in any chair conformation, one substituent must be in an axial position while the other is equatorial.[4][10] The molecule exists as a rapid equilibrium between two chair conformers of equal energy.[11] In one conformer, the hydroxyl group is axial and the morpholinomethyl group is equatorial; after a ring flip, the hydroxyl group becomes equatorial and the morpholinomethyl group becomes axial. The conformer where the bulkier morpholinomethyl group is in the more spacious equatorial position would be expected to be slightly more stable and thus more populated at equilibrium.[13]
The key takeaway is that the trans isomer exists almost exclusively in a single, low-energy diequatorial conformation, making it a more rigid and predictable structure. The cis isomer is conformationally more flexible, existing as a mixture of two rapidly interconverting chair forms.
Figure 1: Conformational analysis of trans and cis isomers.
Stereoselective Synthesis Strategies
The synthesis of a specific isomer requires careful control of the reaction stereochemistry. Most strategies involve the reduction of a common precursor, 4-(morpholinomethyl)cyclohexanone. The choice of reducing agent and reaction conditions dictates the ratio of cis to trans products.
Synthesis of the Thermodynamically Stable Trans Isomer
The trans isomer is generally the thermodynamically more stable product. Its synthesis can be achieved using methods that allow for equilibration. For example, catalytic hydrogenation of 4-(morpholinomethyl)cyclohexanone with a catalyst like Raney Nickel or Platinum oxide under equilibrium-controlled conditions will predominantly yield the trans isomer, where both substituents can adopt the favored equatorial positions.
Synthesis of the Kinetically Favored Cis Isomer
The cis isomer is often the product of kinetic control. This is achieved by using sterically hindered reducing agents that approach the ketone from the less hindered face. The axial attack of a hydride reagent on the carbonyl group of the cyclohexanone precursor leads to the formation of the axial alcohol, which corresponds to the cis product.
A highly effective method for producing cis-cyclohexanol derivatives involves the use of specific enzymes. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) has been shown to reduce 4-propylcyclohexanone to cis-4-propylcyclohexanol with a very high cis/trans ratio (99.5:0.5).[14] This biocatalytic approach offers a green and highly selective route to the cis isomer.[14]
Figure 2: General synthetic pathways to cis and trans isomers.
Comparative Physicochemical and Spectroscopic Properties
Property
Trans Isomer (Diequatorial)
Cis Isomer (Axial/Equatorial)
Rationale for Difference
Melting Point
Generally Higher
Generally Lower
The more symmetric shape of the trans isomer allows for more efficient packing into a crystal lattice, requiring more energy to break.
Boiling Point
Generally Lower
Generally Higher
The axial hydroxyl group in one conformer of the cis isomer is more sterically hindered, potentially leading to weaker intermolecular hydrogen bonding compared to the more exposed equatorial hydroxyl of the trans isomer. However, polarity differences can also be a factor.
Solubility
Varies
Varies
Solubility in a given solvent will depend on the overall polarity of the molecule. The cis isomer, with its axial component, may have a slightly different dipole moment than the more symmetric trans isomer.
Chromatographic Retention (TLC/HPLC)
Varies
Varies
The isomer with the higher polarity will typically have a lower Rf value on a polar stationary phase like silica gel. The equatorial -OH in the trans isomer is generally considered less sterically hindered and more available for interaction with the stationary phase, which might lead to stronger retention (lower Rf) compared to the cis isomer.
Table 1: Predicted differences in physical properties.
Analytical Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers.
¹H NMR Spectroscopy: The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the H-1 proton).
Trans Isomer: The H-1 proton is in an axial position. It will exhibit a large coupling constant (J-value, typically 10-13 Hz) due to its trans-diaxial coupling with the adjacent axial protons on C2 and C6.[8] This results in a characteristic triplet of triplets with large couplings.
Cis Isomer: The H-1 proton is in an equatorial position. It will show smaller coupling constants (typically 2-5 Hz) from its gauche interactions with the adjacent axial and equatorial protons.[8] This results in a much narrower, more complex multiplet.
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also diagnostic. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.
Implications in Drug Development and Pharmacology
The rigid, well-defined conformation of the trans isomer versus the conformational flexibility of the cis isomer has profound implications for biological activity. A drug's efficacy is critically dependent on its ability to adopt a specific three-dimensional shape to bind to its target receptor or enzyme.[17]
Receptor Binding: The fixed diequatorial orientation of the functional groups in the trans isomer presents a consistent and predictable pharmacophore to a biological target. If this conformation is the optimal one for binding, the trans isomer will exhibit significantly higher potency. The cis isomer must expend energy to adopt a specific conformation for binding, and the presence of multiple conformers in solution effectively lowers the concentration of the active one.
Pharmacokinetics: Properties such as membrane permeability, metabolic stability, and solubility are all influenced by molecular shape and polarity.[2][3] The cis and trans isomers will likely exhibit different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, one isomer might be a better substrate for a metabolic enzyme like Cytochrome P450, leading to a shorter half-life in the body. The morpholine group itself is often incorporated into drug candidates to improve their pharmacokinetic properties.[2][18] The differential accessibility of the morpholine nitrogen in the cis and trans isomers could influence metabolic pathways or off-target interactions.
While specific structure-activity relationship (SAR) data for the isomers of 4-(morpholinomethyl)cyclohexanol are not publicly documented, it is a certainty in medicinal chemistry that they will possess distinct biological activities.[19][20] Any research program involving this scaffold must synthesize and evaluate both isomers independently to identify the optimal geometry for the desired therapeutic effect.[21]
Conclusion
The distinction between cis- and trans-4-(morpholinomethyl)cyclohexanol is far from trivial. The trans isomer is a conformationally rigid molecule, locked into a stable diequatorial chair form. The cis isomer is more flexible, existing as an equilibrium of two interconverting conformers. These fundamental structural differences, originating from the principles of cyclohexane stereochemistry, manifest in distinct physical properties and, most critically, will lead to divergent pharmacological profiles. For drug development professionals, the separate synthesis and characterization of these diastereomers are essential steps in optimizing ligand-receptor interactions and developing safe and effective therapeutics.
References
Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Disubstituted Cyclohexanes: cis-trans Isomerism - JoVE. (2023, April 30). Retrieved from [Link]
stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]
Cis-Trans Isomerism in Disubstituted Cyclohexanes. (n.d.). Scribd. Retrieved from [Link]
Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? - Vaia. (n.d.). Retrieved from [Link]
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC. (n.d.). Retrieved from [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024, August 15). Retrieved from [Link]
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacetate - AIP Publishing. (n.d.). Retrieved from [Link]
Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes - YouTube. (2022, October 27). Retrieved from [Link]
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin - Beilstein Journals. (2024, August 15). Retrieved from [Link]
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. - sikhcom.net. (n.d.). Retrieved from [Link]
Synthesis of optically active 4-substituted 2-cyclohexenones - PubMed. (2012, September 7). Retrieved from [Link]
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Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (n.d.). Retrieved from [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15). Retrieved from [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). Retrieved from [Link]
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. (2022, April 6). Retrieved from [Link]
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Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3) - Cheméo. (n.d.). Retrieved from [Link]
Cyclohexanol, 4-methyl-, trans- - the NIST WebBook. (n.d.). Retrieved from [Link]
STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES - YouTube. (2025, August 2). Retrieved from [Link]
Bioactive Compounds and their Pharmacological Activities - Scholars Research Library. (2024, May 31). Retrieved from [Link]
(Z+E)-4-methyl cyclohexanol, 589-91-3 - The Good Scents Company. (n.d.). Retrieved from [Link]
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tert-butylcyclohexanol, CAS Registry Number 98-52-2. (2023, November 29). Retrieved from [Link]
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An In-depth Technical Guide to the Boiling Point of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the boiling point of the novel compound 4-[(Morpholin-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the boiling point of the novel compound 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. In the absence of direct experimental data for this specific molecule, this document outlines the theoretical considerations for its boiling point, detailed methodologies for its empirical determination, and a contextual analysis based on related chemical structures. This approach ensures a robust scientific foundation for researchers and drug development professionals working with this and similar functionalized cycloalkanes.
Introduction: The Significance of a Boiling Point
The boiling point of a compound is a fundamental physical property that dictates its volatility, purification methods, and conditions for chemical reactions. For a molecule such as 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, which incorporates a hydrophilic alcohol, a tertiary amine within a morpholine ring, and a flexible cyclohexane scaffold, understanding its boiling point is critical for its synthesis, purification via distillation, and formulation in potential pharmaceutical applications. The intricate interplay of its functional groups suggests a high boiling point due to strong intermolecular forces.
Theoretical Framework and Boiling Point Estimation
A precise experimental value for the boiling point of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not currently available in public literature. However, we can estimate this value through an analysis of its structural components and by employing Quantitative Structure-Property Relationship (QSPR) models.[1][2][3][4]
Structural Analysis and Intermolecular Forces
The molecular structure of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol suggests the presence of several key intermolecular forces that will influence its boiling point:
Hydrogen Bonding: The primary hydroxyl (-OH) group on the cyclohexane ring is a potent hydrogen bond donor and acceptor. This is the most significant contributor to a high boiling point.
Dipole-Dipole Interactions: The morpholine moiety, with its ether linkage and tertiary amine, introduces significant polarity and dipole-dipole interactions.
Van der Waals Forces: The overall molecular size and the cyclohexane ring contribute to London dispersion forces.
The combination of these forces, particularly the strong hydrogen bonding, indicates that 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol will have a substantially high boiling point, likely requiring reduced pressure for distillation to prevent decomposition.
Comparative Analysis with Analogous Structures
To approximate the boiling point, we can examine the boiling points of structurally related compounds.
Based on this comparative data, the addition of the morpholinomethyl group to the cyclohexanol backbone will significantly increase the boiling point due to the increase in molecular weight and the introduction of additional polar functional groups. A reasonable estimate would place the boiling point of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol well above 250 °C at atmospheric pressure.
For a more precise estimation, QSPR models can be employed. These models use molecular descriptors (e.g., topological indices, constitutional descriptors) to predict physical properties like boiling points.[1][2][3] While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can utilize existing validated QSPR software to obtain a predicted boiling point.
Caption: Factors influencing the estimated boiling point.
Experimental Determination of Boiling Point
Given the likely high boiling point of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, specialized techniques are required for accurate experimental determination.
Due to the high boiling point, distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.
Protocol:
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
Sample Preparation: Place a small volume (e.g., 5-10 mL) of purified 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol into the round-bottom flask along with a magnetic stir bar or boiling chips.
System Evacuation: Gradually reduce the pressure in the system to a stable, known value (e.g., 1-10 mmHg).
Heating: Gently heat the sample using a heating mantle.
Boiling Point Measurement: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Pressure Correction: Use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to atmospheric pressure if required.
Thiele Tube Method
For a micro-scale determination, the Thiele tube method is suitable.[10][11]
Protocol:
Sample Preparation: Place a small amount of the sample (a few drops) into a small test tube.
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
Heating: Gently heat the side arm of the Thiele tube.
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.
Caption: Experimental workflows for boiling point determination.
Gas Chromatography (GC)
The boiling point can also be estimated using gas chromatography by comparing the retention time of the compound with those of known standards with a range of boiling points, using a high-temperature stable column.
Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
A plausible synthetic route to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol would involve a Mannich-type reaction or reductive amination. A potential two-step synthesis is outlined below:
Step 1: Oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone.
Step 2: Mannich reaction of 4-methylcyclohexanone with formaldehyde and morpholine. This would likely be followed by a reduction step to convert the introduced carbonyl to a hydroxyl group, or a direct reductive amination pathway could be employed.
The purification of the final product would likely involve column chromatography followed by vacuum distillation, underscoring the importance of knowing its boiling point.
Conclusion
While an experimentally determined boiling point for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not yet documented, a thorough analysis of its molecular structure and comparison with related compounds strongly suggests a high boiling point, estimated to be above 250 °C at atmospheric pressure. For accurate determination, vacuum distillation or the Thiele tube method are recommended. The theoretical and experimental frameworks provided in this guide offer a comprehensive approach for researchers to confidently handle and characterize this and similar complex molecules in their drug discovery and development endeavors.
References
Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling.
An In-depth Technical Guide to the Physicochemical Characterization of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, with a Focus on Melting Point Determination
Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery Introduction to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: A Molecule of Interest 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol belongs t...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery
Introduction to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: A Molecule of Interest
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol belongs to a class of compounds containing the morpholine heterocycle, a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including good water solubility and metabolic stability. The presence of a cyclohexanol ring adds a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets. The "(morpholin-4-yl)methyl" substituent is often introduced to enhance aqueous solubility and to serve as a versatile synthetic handle.
Given the potential of such a molecule in a drug discovery pipeline, a thorough understanding of its solid-state properties is paramount. The melting point, in particular, serves as a crucial first indicator of purity and can influence formulation strategies.
Potential Synthetic Pathways: From Precursors to the Final Compound
The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can be envisioned through several established organic chemistry reactions. A plausible and efficient route would involve the Mannich reaction, a three-component condensation that is well-suited for the introduction of an aminomethyl group.
A potential synthetic approach is outlined below:
Starting Materials: The synthesis would likely begin with 4-hydroxycyclohexanecarbaldehyde, morpholine, and a reducing agent.
Mannich Reaction: The reaction of 4-hydroxycyclohexanecarbaldehyde with morpholine would form an iminium ion intermediate.
Reduction: Subsequent reduction of the iminium ion in situ would yield the target molecule, 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol.
Alternative routes might involve the reductive amination of a suitable keto-aldehyde precursor. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and scalability.
The Critical Role of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is of fundamental importance for several reasons:
Indicator of Purity: A pure crystalline compound typically exhibits a sharp melting point, melting over a narrow temperature range (often less than 1°C). Impurities tend to depress and broaden the melting range.[1][2][3]
Compound Identification: The melting point is a characteristic property of a pure substance and can be used as a preliminary tool for identification by comparing the experimentally determined value with literature values, if available.[1][2]
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points. Identifying and characterizing polymorphs is critical in the pharmaceutical industry as they can have different solubilities, stabilities, and bioavailabilities.
Experimental Determination of Melting Point: A Tale of Two Techniques
For a novel compound like 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, two primary methods are employed for the accurate determination of its melting point: the capillary melting point method and Differential Scanning Calorimetry (DSC).
The Capillary Melting Point Method: A Foundational Technique
This traditional and widely used method involves heating a small, powdered sample of the compound in a sealed capillary tube and visually observing the melting process.[4][5][6]
Experimental Protocol:
Sample Preparation:
Ensure the sample of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is completely dry and finely powdered.[4][7]
Introduce the powdered sample into a capillary tube, open at one end, to a height of 2-3 mm.[8][9]
Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.[8][9]
Apparatus Setup:
Place the capillary tube into the heating block of a melting point apparatus.
Ensure a clear view of the sample through the magnifying lens.
Melting Point Determination:
Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range. This helps to save time in the subsequent, more accurate measurements.
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
Begin heating again at a much slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4][6]
Record the Melting Range:
Note the temperature at which the first droplet of liquid appears (the onset of melting).[8]
Note the temperature at which the last solid crystal melts (the clear point).[4]
Data Presentation:
Parameter
Description
Onset of Melting
The temperature at which the first sign of liquid is observed.
Clear Point
The temperature at which the entire sample is in the liquid phase.
Melting Range
The range of temperatures from the onset of melting to the clear point.
Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides a more quantitative and detailed picture of the melting process.
Principle of DSC:
The sample and a reference (usually an empty pan) are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it will absorb additional energy (an endothermic process). The instrument measures this difference in heat flow and plots it against temperature. The melting point is typically taken as the onset temperature or the peak temperature of the endotherm.
Experimental Protocol:
Sample Preparation:
Accurately weigh a small amount of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (typically 1-5 mg) into an aluminum DSC pan.
Seal the pan with a lid.
Instrument Setup:
Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.
Set the desired temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10°C/min), and a final isothermal period.
Data Acquisition and Analysis:
Initiate the temperature program and record the heat flow as a function of temperature.
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
Analyze the thermogram to determine the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak).
Data Presentation:
Parameter
Description
Onset Temperature (Tonset)
The temperature at which the melting process begins, determined by the intersection of the baseline and the tangent of the melting peak's leading edge.
Peak Temperature (Tpeak)
The temperature at which the rate of heat absorption is at its maximum.
Enthalpy of Fusion (ΔHfus)
The amount of energy required to melt the sample, calculated from the area of the melting peak.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both the capillary melting point and DSC methods.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for DSC Analysis.
Interpreting the Results: What the Data Tells Us
A sharp melting range (e.g., within 1°C) from the capillary method, corroborated by a single, sharp endotherm in the DSC thermogram, would strongly suggest that the synthesized 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is of high purity. Conversely, a broad melting range and/or multiple thermal events in the DSC trace could indicate the presence of impurities or different polymorphic forms.
Conclusion: A Pathway to Comprehensive Characterization
While the precise melting point of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not yet established in the public domain, this guide provides a robust framework for its determination. By following the detailed protocols for capillary melting point analysis and Differential Scanning Calorimetry, researchers can confidently and accurately characterize this and other novel compounds. This foundational data is not merely an academic exercise; it is a critical step in the journey of a new molecule from the laboratory to its potential application as a therapeutic agent. The principles of meticulous experimental design, careful execution, and thoughtful data interpretation remain the bedrock of scientific integrity and progress in the field of drug discovery.
References
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
University of Technology. (n.d.). EXPERIMENT (3). Determination of the melting point.
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
CureFFI.org. (2016, April 27). Differential scanning calorimetry.
Stanford Research Systems. (n.d.). Melting Point Determination.
University of the West Indies. (n.d.). Experiment 1: Melting-point Determinations.
Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
University of Calgary. (n.d.). Melting point determination.
SSERC. (n.d.). Melting point determination.
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
Baghdad Science Journal. (2017). Synthesis and Characterization of Some New Morpholine Derivatives.
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
International Journal of Research in AYUSH and Pharmaceutical Sciences. (2020, August 20). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF MANNICH BASES CONTAINING MORPHOLINE MOIETY.
International Journal of Pharmaceutical Sciences and Research. (2018, July 1). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES.
Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
Impactfactor. (2017, October 25). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives.
Journal of Applied Pharmaceutical Science. (2018, May 30). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs.
Westlab Canada. (2023, May 8). Measuring the Melting Point.
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
ResearchGate. (2025, August 9). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
Solubility Profile of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: A Physicochemical Analysis
Topic: Solubility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol in Water
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the aqueous solubility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (CAS Registry Number: Not widely listed; Analogous search C11H21NO2). As a bifunctional amphiphilic molecule containing a polar cyclohexanol core and a basic morpholine moiety, its solubility is governed by a complex interplay of hydrogen bonding, stereochemistry (cis/trans isomerism), and pH-dependent ionization.
This document synthesizes predictive physicochemical modeling with standard experimental protocols, offering researchers a roadmap for characterizing this compound in formulation and synthesis contexts.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the structural components is prerequisite to predicting solubility behavior. The molecule consists of a lipophilic cyclohexane scaffold decorated with two polar functional groups: a secondary hydroxyl group and a tertiary amine (morpholine) linked via a methylene bridge.
Property
Value / Description
Significance to Solubility
Molecular Formula
C₁₁H₂₁NO₂
Amphiphilic nature.
Molecular Weight
199.29 g/mol
Low MW favors solubility.
pKa (Calculated)
~7.8 – 8.2 (Morpholine N)
Critical: Solubility is highly pH-dependent.
logP (Predicted)
~0.5 – 1.2
Moderately lipophilic; likely soluble in both organic and aqueous media.
H-Bond Donors
1 (–OH)
Facilitates water interaction.
H-Bond Acceptors
3 (–OH, Ether –O–, Amine –N–)
Enhances hydration shell formation.
Stereochemistry
Cis/Trans Isomers
Trans (diequatorial) typically exhibits higher thermodynamic stability and distinct solubility profiles compared to cis.
Solubility Mechanism & pH Dependence
The solubility of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not a static value; it is a dynamic equilibrium driven by the protonation state of the morpholine nitrogen.
). The molecule exists as a cationic salt, exhibiting high aqueous solubility (>100 mg/mL estimated).
Basic Conditions (pH > 9.0): The molecule exists in its neutral, unionized form. Solubility is limited by the lipophilicity of the cyclohexane ring and is driven solely by hydrogen bonding.
Stereochemical Impact
The 1,4-substitution pattern on the cyclohexane ring creates cis and trans isomers.
Trans-isomer: Both substituents (hydroxymethyl-morpholine and hydroxyl) can adopt an equatorial position, minimizing steric strain and maximizing surface area for hydration.
Cis-isomer: One substituent is forced into an axial position, potentially disrupting the hydration shell and altering crystal lattice energy (melting point), which directly correlates to intrinsic solubility (
).
Mechanistic Diagram
The following diagram illustrates the equilibrium shifts affecting solubility.
Figure 1: pH-dependent solubility equilibrium of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol.
Experimental Determination Protocols
For researchers needing precise data, relying on databases is insufficient due to the specific isomerism and salt forms. The following protocols are the industry standard for generating actionable solubility data.
Protocol A: Kinetic Solubility (High Throughput)
Best for early-stage screening to determine if the compound is "soluble enough" for biological assays.
Preparation: Dissolve compound in DMSO to create a 10 mM stock solution.
Spiking: Spike the DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 200 µM (2% DMSO final).
Incubation: Shake for 24 hours at room temperature.
Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.
Analysis: Analyze filtrate via HPLC-UV or LC-MS.
Calculation: Compare peak area to a standard curve.
Required for formulation development and accurate physicochemical characterization.
Supersaturation: Add solid compound (approx. 5-10 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials until undissolved solid remains visible.
Equilibration:
Shake at 25°C for 24–48 hours.
Critical Step: Check pH at the end of equilibration. The basic morpholine moiety may shift the buffer pH. Readjust if necessary.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (saturated filters to prevent adsorption).
Quantification: Dilute supernatant and analyze via HPLC.
Solid State Analysis: Analyze the remaining solid residue via XRPD (X-Ray Powder Diffraction) to ensure no phase change (e.g., hydrate formation) occurred.
Workflow Visualization
Figure 2: Thermodynamic solubility determination workflow ensuring data integrity.
Applications & Implications
Formulation Development
Salt Selection: Due to the basic morpholine, this compound is an excellent candidate for salt formation. Reacting with HCl, Methanesulfonic acid, or Tartaric acid will likely convert the oil/low-melting solid into a stable, highly soluble crystalline salt.
Lipid Formulations: The moderate logP (~1.0) suggests compatibility with lipid-based drug delivery systems (LBDDS) if intrinsic aqueous solubility is insufficient for the target dose.
Bioavailability Prediction
Permeability: The combination of a polar head and lipophilic core usually predicts good membrane permeability (BCS Class I or II), provided the molecular weight remains low.
Lysosomal Trapping: Researchers should be aware that basic amines (pKa > 8) can accumulate in acidic lysosomes (lysosomotropism), potentially affecting volume of distribution (Vd).
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Morpholine Derivatives. Link
Foundational
A Technical Guide to the Determination of the Octanol-Water Partition Coefficient (LogP) for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the octanol-water partition coefficient (LogP) of the novel chemical entity, 4-[(Morpholin-4-yl)methy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the octanol-water partition coefficient (LogP) of the novel chemical entity, 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of potential therapeutic agents. We will explore the fundamental importance of lipophilicity in drug discovery and detail both experimental and computational methodologies for the robust determination of this critical parameter.
The Significance of Lipophilicity in Drug Discovery: Why LogP Matters
The lipophilicity of a molecule, quantified by the partition coefficient (P) or its logarithmic form (LogP), is a cornerstone of medicinal chemistry and drug development.[1][2] It describes the differential solubility of a compound in a biphasic system of a lipidic (non-polar) and an aqueous (polar) solvent, conventionally n-octanol and water.[1] The LogP value is defined as:
A positive LogP value indicates a preference for the lipid phase (lipophilic), a negative value signifies a preference for the aqueous phase (hydrophilic), and a value of zero denotes equal partitioning between the two phases.[1][2] This single parameter profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] For instance, a compound's ability to permeate cell membranes, cross the blood-brain barrier, and its potential for metabolic clearance are all heavily influenced by its lipophilicity.[1][2]
As a guiding principle in early-stage drug discovery, "Lipinski's Rule of 5" suggests that orally administered drugs generally have a LogP value of less than 5.[1][2] The optimal LogP is often target-dependent; for example, drugs targeting the central nervous system typically require a LogP of around 2 for effective blood-brain barrier penetration.[2]
It is also crucial to distinguish between LogP and LogD. LogP describes the partition coefficient of the neutral form of a molecule, while LogD accounts for all ionic species at a specific pH.[3][4][5] For an ionizable compound like 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, which contains a basic morpholine nitrogen, the LogD is a more physiologically relevant descriptor of lipophilicity.[3][5]
Methodologies for LogP Determination
The determination of the LogP value for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can be approached through two primary avenues: experimental measurement and computational prediction.[6][7][8][9] The choice of method often depends on the stage of research, the required accuracy, and the availability of the compound.
Experimental Determination
Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the gold standard.
The shake-flask method is the traditional and most widely recognized technique for LogP determination.[10][11][12] It is suitable for determining LogP values in the range of -2 to 4.[10][11]
Workflow for Shake-Flask LogP Determination
Caption: Workflow of the OECD 107 Shake-Flask Method for LogP Determination.
Detailed Protocol:
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium. For LogD determination, the aqueous phase should be a buffer of the desired pH (e.g., pH 7.4 for physiological relevance).
Dissolution of Test Substance: Accurately weigh and dissolve 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol in the appropriate phase. The concentration should not exceed 0.01 mol/L.[13]
Partitioning: Combine the two phases in a vessel at a known volume ratio. The mixture is then agitated (e.g., in a mechanical shaker) at a constant temperature (typically 20-25°C) until equilibrium is established.[11][12]
Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.[12][13]
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC).[11]
Calculation: The LogP is calculated from the ratio of the concentrations in the n-octanol and aqueous phases. The experiment is typically performed in triplicate with varying phase volume ratios.[11]
Causality and Self-Validation: The use of pre-saturated solvents prevents volume changes during the experiment. Analyzing the concentration in both phases and comparing the total amount of substance to the initial amount provides an internal validation of the experimental integrity.[11][12]
Reverse-phase HPLC (RP-HPLC) offers a faster, more automated alternative for estimating LogP values, making it suitable for higher throughput applications.[6][7][8] This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity.[14]
Workflow for HPLC-Based LogP Estimation
Caption: General workflow for estimating LogP using RP-HPLC.
Detailed Protocol:
Calibration: A series of standard compounds with well-established LogP values are selected. These standards should ideally bracket the expected LogP of the test compound.
Chromatography: The standards are injected onto an RP-HPLC system (e.g., with a C18 column) and eluted using a mobile phase of water/buffer and an organic modifier (e.g., methanol or acetonitrile). The retention time for each standard is recorded.
Calibration Curve: The capacity factor (k') is calculated for each standard. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factors (log k').
Sample Analysis: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is analyzed under the identical chromatographic conditions, and its retention time is measured.
LogP Estimation: The log k' of the test compound is calculated and its LogP value is interpolated from the calibration curve.
Causality and Self-Validation: The validity of this method relies on the strong linear correlation between retention on a hydrophobic stationary phase and the octanol-water partitioning process. The quality of the calibration curve (e.g., R² value) serves as a validation of the system's suitability for LogP estimation.
Computational Prediction
In silico prediction of LogP is invaluable in early drug discovery, allowing for the screening of large virtual libraries before synthesis.[9][15][16] These methods can be broadly categorized.
Fragment-Based Methods (e.g., ClogP): These methods calculate LogP by summing the contributions of individual molecular fragments. Correction factors are applied to account for intramolecular interactions.[17]
Atom-Based Methods (e.g., ALOGPS, XLogP3): These approaches sum the contributions of individual atoms, considering their atomic environment.[9][17]
Property-Based Methods: These more rigorous methods use quantum mechanics or molecular mechanics to calculate the free energy of transfer between the two solvent phases.[15][17]
Machine Learning Models: Modern approaches utilize machine learning and deep learning algorithms, such as graph convolutional neural networks, trained on large datasets of experimentally determined LogP values to predict the lipophilicity of new structures.[18]
Predicted LogP and Physicochemical Data Summary
While no experimentally determined LogP value for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is currently published, we can utilize computational models and data from structurally similar compounds to provide an estimated range.
The presence of the hydroxyl group and the morpholine ring in the target molecule suggests a moderate LogP value. The cyclohexyl group contributes to lipophilicity, while the polar hydroxyl and morpholino groups increase hydrophilicity. Based on the values for related structures, a LogP in the range of 1.5 to 2.5 is a reasonable starting hypothesis for experimental verification.
Conclusion
The LogP value of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a critical parameter that will dictate its behavior in biological systems and influence its potential as a drug candidate. This guide has outlined the rationale and methodologies for its determination. For definitive characterization, the OECD 107 shake-flask method is recommended to obtain an accurate, experimentally validated LogP value. For higher throughput needs or preliminary screening, HPLC-based methods and a consensus of computational predictions offer reliable estimates. Given the basicity of the morpholine moiety, it is strongly advised to determine the LogD at a physiologically relevant pH of 7.4 to gain the most pertinent insights for drug development.
Coutinho, A. L., et al. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore. [Link]
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. (2023). [Link]
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society. (2022). [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
High throughput HPLC method for determining Log P values.
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. (2002). [Link]
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. (2025). [Link]
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. (2014). [Link]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. (2023). [Link]
Application Note: Scalable Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Executive Summary This guide details the synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (CAS 46259-97-0), a critical saturated heterocycle fragment used in medicinal chemistry to modulate lipophilicity (LogD) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (CAS 46259-97-0), a critical saturated heterocycle fragment used in medicinal chemistry to modulate lipophilicity (LogD) and improve metabolic stability. Unlike aromatic analogs, this cyclohexane-based scaffold offers a higher fraction of saturated carbon (
), a parameter increasingly prioritized in modern drug design to improve solubility and reduce off-target toxicity.
The protocol prioritizes a Two-Step Amide Reduction Route over direct reductive amination. While reductive amination of 4-hydroxycyclohexanecarbaldehyde is theoretically shorter, the instability of the aldehyde starting material makes it unsuitable for robust scale-up. The method described below utilizes the stable, commercially available 4-hydroxycyclohexanecarboxylic acid , ensuring reproducibility and high diastereomeric fidelity.
Retrosynthetic Analysis & Strategy
The synthesis is designed to disconnect the C-N bond via an amide intermediate. This approach avoids the use of alkyl halides (which may lead to elimination byproducts) and unstable aldehydes.
Reaction Scheme (Graphviz)
Caption: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the target amine via a stable amide intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of (4-Hydroxycyclohexyl)(morpholino)methanone
Objective: Formation of the amide bond while preserving the free hydroxyl group.
Rationale: The use of EDC·HCl/HOBt is critical here. Unlike Thionyl Chloride (
), which would convert the secondary alcohol to a chloride, carbodiimide coupling is chemoselective for the carboxylic acid in the presence of a secondary alcohol under controlled conditions.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
4-Hydroxycyclohexanecarboxylic acid
144.17
1.0
10.0 g
Starting Material
Morpholine
87.12
1.2
7.25 g (7.2 mL)
Nucleophile
EDC·HCl
191.70
1.5
19.9 g
Coupling Agent
HOBt (anhydrous)
135.12
1.2
11.2 g
Racemization Suppressor
DIPEA (Hünig's Base)
129.24
3.0
26.9 g (36 mL)
Base
Dichloromethane (DCM)
-
-
150 mL
Solvent
Procedure
Activation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-Hydroxycyclohexanecarboxylic acid (10.0 g) in dry DCM (100 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add HOBt (11.2 g) and EDC·HCl (19.9 g) sequentially. Stir for 15 minutes at 0 °C to form the active ester.
Amine Addition: Add DIPEA (36 mL) followed by the dropwise addition of Morpholine (7.2 mL).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.
Checkpoint: Monitor by TLC (5% MeOH in DCM). The acid spot (
) should disappear, and the amide spot () should appear.
Workup:
Dilute with DCM (100 mL).
Wash with 1N HCl (2 x 50 mL) to remove excess morpholine and DIPEA. (Note: The product is an amide and is neutral; it will remain in the organic layer. The free hydroxyl does not protonate significantly).
Wash with Sat.
(2 x 50 mL) to remove unreacted acid and HOBt byproducts.
Wash with Brine (50 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Yield: Expect 12–13 g (80–90%) of a viscous, colorless to pale yellow oil or low-melting solid. This intermediate is generally pure enough for the next step.
Step 2: Reduction to 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Objective: Reduction of the amide carbonyl to a methylene group (
).
Rationale:Lithium Aluminum Hydride (LiAlH4) is selected over Borane () for cost-effectiveness and ease of workup on this scale. The secondary alcohol is stable to LAH but will be deprotonated to the alkoxide during the reaction, consuming 1 equivalent of hydride.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
Amide Intermediate (Step 1)
213.28
1.0
10.0 g
Precursor
LiAlH4 (2.4M in THF)
37.95
3.0
58 mL (approx)
Reducing Agent
THF (Anhydrous)
-
-
200 mL
Solvent
Procedure
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.
Charge LAH: Add anhydrous THF (100 mL) to the flask, then carefully add the LiAlH4 solution (58 mL) at 0 °C.
Substrate Addition: Dissolve the Amide Intermediate (10.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension at 0 °C over 30 minutes. Caution: Gas evolution (
).
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 4–6 hours.
Checkpoint: Monitor by LC-MS or TLC. The amide peak should disappear, replaced by the amine product.
Fieser Workup (Critical for Safety & Yield):
Cool the reaction mixture to 0 °C.
Slowly add water (2.2 mL). Vigorous gas evolution.
Add 15% NaOH solution (2.2 mL).
Add water (6.6 mL).
Warm to room temperature and stir for 30 minutes. A white, granular precipitate (aluminum salts) should form.
Isolation:
Filter the mixture through a pad of Celite. Wash the pad with THF (50 mL).
Concentrate the filtrate in vacuo to obtain the crude amino-alcohol.
Purification:
The crude material is often pure enough. If necessary, purify via flash column chromatography on silica gel (Eluent: 5–10% MeOH in DCM with 1%
).
Final Yield: Expect 7.5–8.5 g (80–90%).
Stereochemical Considerations
The starting material, 4-hydroxycyclohexanecarboxylic acid, typically exists as a mixture of cis and trans isomers.
Trans-isomer: The 1,4-substituents are equatorial/equatorial (thermodynamically favored).
Cis-isomer: One substituent is axial.
This synthesis preserves the stereochemistry of the cyclohexane ring. If you start with a specific isomer (e.g., trans-4-hydroxycyclohexanecarboxylic acid), the product will be predominantly the trans-isomer.
Recommendation: If a single isomer is required for SAR (Structure-Activity Relationship) studies, purchase the isomerically pure acid starting material rather than attempting to separate the final amine mixture.
Workup Logic & Troubleshooting
Workup Flowchart (Graphviz)
Caption: Decision tree for the isolation and purification of the target amine.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield (Step 1)
Ester formation instead of amide.
Ensure amine is added immediately after activation. Use DIPEA to keep amine nucleophilic.
Incomplete Reduction (Step 2)
Old LAH or moisture in THF.
Use fresh LAH solution. Ensure THF is distilled or from a solvent system. Increase reflux time.
Aluminum Emulsion
Improper quenching.
Strictly follow the Fieser method (1:1:3 ratio). Do not add excess water too quickly.
Product stuck on Silica
Amine interacting with acidic silica.
Pre-treat silica with 1% Triethylamine or add 1% to the eluent.
References
Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Reductive Amination Alternatives: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for LAH quench).
Morpholine Derivatives in Med Chem: Bouchard, H., et al. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines. Bioorganic & Medicinal Chemistry Letters. Link
Application
Application Note: Reductive Amination of 4-Hydroxycyclohexanecarbaldehyde with Morpholine
Topic: Reductive amination of 4-hydroxycyclohexanecarbaldehyde with morpholine Content Type: Detailed Application Notes and Protocols Executive Summary This protocol details the synthesis of 4-(morpholinomethyl)cyclohexa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reductive amination of 4-hydroxycyclohexanecarbaldehyde with morpholine
Content Type: Detailed Application Notes and Protocols
Executive Summary
This protocol details the synthesis of 4-(morpholinomethyl)cyclohexanol via the reductive amination of 4-hydroxycyclohexanecarbaldehyde with morpholine .
Unlike traditional methods using sodium cyanoborohydride (
), this protocol utilizes Sodium Triacetoxyborohydride (STAB/NaBH(OAc)) . STAB is the industry-standard reagent for this transformation due to its exceptional selectivity for iminium ions over aldehydes, mild reaction conditions, and lack of toxic cyanide byproducts.
Key Advantages of this Protocol:
Selectivity: Eliminates direct reduction of the aldehyde to the alcohol (4-hydroxymethylcyclohexanol).
Safety: Avoids toxic HCN generation associated with cyanoborohydrides.
Purification: Includes a self-validating acid-base extraction workflow that often eliminates the need for chromatography.
Reaction Mechanism & Design Principles
Mechanistic Pathway
The reaction proceeds through a stepwise formation of an electrophilic iminium species, followed by irreversible hydride transfer.
Hemiaminal Formation: Morpholine (secondary amine) attacks the aldehyde carbonyl to form a hemiaminal intermediate.
Iminium Ion Formation: In the presence of mild acid (Acetic Acid) or spontaneously in 1,2-Dichloroethane (DCE), the hemiaminal dehydrates to form a positively charged iminium ion . Note that because morpholine is a secondary amine, it cannot form a neutral imine; it forms a cationic iminium species.
Selective Reduction: STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less nucleophilic than
. It reacts negligibly with the neutral aldehyde but rapidly reduces the highly electrophilic iminium ion to the tertiary amine product.
Stereochemical Considerations
The starting material, 4-hydroxycyclohexanecarbaldehyde, typically exists as a mixture of cis and trans isomers.
Configuration Retention: The reaction occurs at the exocyclic carbonyl carbon. Consequently, the cis/trans ratio of the cyclohexane ring is generally preserved from the starting aldehyde to the final product, provided the reaction conditions (mild acid) do not induce enolization/epimerization of the aldehyde prior to reduction.
Product: The product is 4-(morpholinomethyl)cyclohexanol. The newly formed C-N bond is not a stereocenter, but the relative stereochemistry (cis/trans) of the ring is defined by the C1 and C4 positions.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of reductive amination using STAB. The iminium ion is the key intermediate reduced by the borohydride.
*Note: AcOH is recommended to accelerate iminium formation, though STAB itself provides a weakly acidic medium.
Step-by-Step Procedure
Step 1: Reaction Setup
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxycyclohexanecarbaldehyde (1.0 equiv) in DCE (concentration ~0.2 – 0.4 M).
Critical Insight: If the aldehyde is not fully soluble in DCE due to the hydroxyl group, use anhydrous THF or a DCE/THF mixture.
Add Morpholine (1.1 equiv) to the solution.
Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.
Why? This "pre-stir" allows the equilibrium to shift toward the hemiaminal/iminium species before the reducing agent is introduced.
Step 2: Reduction
4. Cool the mixture slightly (0°C) if working on a large scale (>10g) to control exotherm; otherwise, room temperature is acceptable.
5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.
6. Allow the reaction to stir at room temperature under nitrogen/argon atmosphere.
7. Monitoring: Monitor by TLC or LC-MS.
Target: Disappearance of aldehyde.
Timeframe: Typically 2–16 hours.
Step 3: Quench & Workup (Self-Validating Acid-Base Extraction)
This workup is designed to purify the product without column chromatography.
Quench: Add saturated aqueous
to the reaction mixture. Stir for 15 minutes to quench excess borohydride.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[3] Combine organic layers.
Acid Wash (Purification Step):
Extract the combined organic layer with 1N HCl (aq) .
Logic: The product (tertiary amine) will protonate and move into the aqueous phase. Neutral impurities (unreacted aldehyde, non-basic byproducts) remain in the organic phase.
Discard the organic phase (or keep for analysis of impurities).
Base Release:
Take the acidic aqueous phase (containing product) and cool to 0°C.
Basify to pH > 12 using 4N NaOH or solid KOH.
Result: The product deprotonates and becomes insoluble/oily.
Final Extraction:
Extract the basic aqueous phase with DCM or EtOAc (3x).
Dry combined organics over
or .
Filter and concentrate in vacuo.
Workflow Visualization
Figure 2: Purification workflow utilizing acid-base extraction to isolate the tertiary amine product.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
1H NMR (CDCl3):
Morpholine Ring: Look for the characteristic multiplets for the morpholine
groups (approx. 3.7 ppm for O- and 2.4-2.5 ppm for N-).
Exocyclic Methylene: The
connecting the ring to the nitrogen usually appears as a doublet (approx. 2.1 - 2.3 ppm).
Carbinol Proton: The proton at the C4 position (H-C-OH) will shift depending on cis/trans stereochemistry (approx. 3.5 - 4.0 ppm).
Mass Spectrometry (ESI+):
Expect a strong
peak corresponding to MW 199.3 (Calculated: 199.16).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Iminium formation is slow.
Add 1-2 drops of Acetic Acid. Ensure molecular sieves are not used with STAB (usually unnecessary and can impede stirring), but ensure solvent is dry.
Ensure STAB is used, not . Do not mix STAB and aldehyde for long periods without amine present.
Product trapped in Aqueous
Product is highly polar (amino-alcohol).
During final extraction, saturate the aqueous phase with NaCl (salting out) and use 10% MeOH in DCM as the extraction solvent.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][8] [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][11] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[7][10] Organic Reactions, 59, 1-714. [Link]
Synthesis of 4-(Morpholinomethyl)cyclohexanol: A Detailed Guide for Pharmaceutical Research and Development
Introduction 4-(Morpholinomethyl)cyclohexanol is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(Morpholinomethyl)cyclohexanol is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the morpholine and cyclohexanol moieties. The morpholine ring often improves aqueous solubility and metabolic stability, while the cyclohexanol scaffold provides a rigid, three-dimensional framework for precise ligand-receptor interactions. This application note provides a comprehensive guide for the synthesis of 4-(morpholinomethyl)cyclohexanol from 4-aminomethylcyclohexanol, intended for researchers, scientists, and professionals in the field of drug development. Two primary synthetic strategies will be discussed: direct alkylation with bis(2-chloroethyl) ether and a two-step approach involving N,N-bis(2-hydroxyethyl)ation followed by cyclization. Particular emphasis is placed on the causality behind experimental choices and stringent safety protocols.
Chemical Principles and Strategic Considerations
The synthesis of 4-(morpholinomethyl)cyclohexanol from 4-aminomethylcyclohexanol involves the formation of a morpholine ring, which is a six-membered saturated heterocycle containing both a secondary amine and an ether linkage. The choice of synthetic route is a critical decision, balancing factors such as reaction efficiency, scalability, and, most importantly, safety.
Route 1: Direct Alkylation with Bis(2-chloroethyl) Ether
This approach represents the most direct method for the construction of the morpholine ring. The reaction proceeds via a double N-alkylation of the primary amine of 4-aminomethylcyclohexanol with bis(2-chloroethyl) ether.
Mechanism: The reaction is a classic bimolecular nucleophilic substitution (SN2). The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of bis(2-chloroethyl) ether, displacing a chloride ion. This is followed by a second intramolecular SN2 reaction, where the newly formed secondary amine attacks the other chloroethyl group to form the cyclic morpholine ring. A base is required to neutralize the hydrochloric acid generated during the reaction.
dot
Caption: Workflow for the two-step synthesis route.
Experimental Protocols
PART 1: Synthesis via Direct Alkylation with Bis(2-chloroethyl) Ether
Extreme Caution is Advised: Bis(2-chloroethyl) ether is a highly toxic and probable human carcinogen. [1][2]All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Comments
4-Aminomethylcyclohexanol
≥98%
e.g., Sigma-Aldrich
A mixture of cis and trans isomers is acceptable for most applications. [3]
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminomethylcyclohexanol (12.9 g, 0.1 mol) and anhydrous sodium carbonate (26.5 g, 0.25 mol).
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
Reagent Addition: While stirring the suspension under a nitrogen atmosphere, slowly add a solution of bis(2-chloroethyl) ether (14.3 g, 0.1 mol) in 20 mL of anhydrous toluene dropwise over 30 minutes. [4]The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts and wash the filter cake with toluene (2 x 20 mL).
Combine the filtrates and wash with water (2 x 50 mL).
Extract the aqueous washes with dichloromethane (2 x 30 mL).
Combine all organic phases and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford 4-(morpholinomethyl)cyclohexanol as a colorless to pale yellow oil.
PART 2: Synthesis via N,N-Bis(2-hydroxyethyl)ation and Cyclization
This route is recommended for laboratories not equipped to handle highly toxic reagents.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Comments
4-Aminomethylcyclohexanol
≥98%
e.g., Sigma-Aldrich
A mixture of cis and trans isomers is acceptable. [3]
2-Chloroethanol
≥99%
e.g., Alfa Aesar
Toxic and corrosive. Handle with care.
Sodium Bicarbonate (NaHCO₃)
≥99.7%
e.g., EMD Millipore
Used as a base.
Ethanol
200 Proof
e.g., Decon Labs
Reaction solvent.
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
e.g., VWR
Corrosive. Used as a catalyst for cyclization. [5]
Diethyl Ether
Anhydrous
e.g., Fisher Scientific
For extraction.
Step-by-Step Protocol:
Step A: N,N-Bis(2-hydroxyethyl)ation
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminomethylcyclohexanol (12.9 g, 0.1 mol) and sodium bicarbonate (21 g, 0.25 mol) in 100 mL of ethanol.
Reagent Addition: To the stirred suspension, add 2-chloroethanol (18.1 g, 0.22 mol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approximately 78 °C) for 24-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Work-up:
Cool the reaction to room temperature and filter off the inorganic salts.
Wash the filter cake with ethanol (2 x 20 mL).
Concentrate the combined filtrates under reduced pressure to obtain the crude N,N-bis(2-hydroxyethyl)-4-aminomethylcyclohexanol intermediate. This intermediate can be used in the next step without further purification.
Step B: Acid-Catalyzed Cyclization
Reaction Setup: Place the crude intermediate from Step A into a 250 mL round-bottom flask.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mL) with cooling in an ice bath.
Reaction: Heat the mixture to 140-160 °C for 4-6 hours.
[5]4. Work-up:
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10-12.
Extract the aqueous layer with diethyl ether (3 x 75 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by vacuum distillation or column chromatography as described in PART 1.
Analytical Characterization
The identity and purity of the synthesized 4-(morpholinomethyl)cyclohexanol should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. [6][7]The ¹H NMR spectrum should show characteristic signals for the morpholine protons (typically in the range of 2.4-3.7 ppm), the cyclohexyl protons, and the methylene bridge protons.
Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H stretching bands from the starting material and the presence of C-O-C stretching bands characteristic of the ether linkage in the morpholine ring.
Safety and Handling
4-Aminomethylcyclohexanol: Harmful if swallowed. [3]Avoid contact with skin and eyes. Wear appropriate PPE.
Bis(2-chloroethyl) ether:Highly Toxic and a Probable Human Carcinogen. [1][2]It is fatal if swallowed, in contact with skin, or if inhaled. [2]Causes severe skin burns and eye damage. All work must be conducted in a certified chemical fume hood. A specific disposal protocol for hazardous waste must be followed.
[1]* 2-Chloroethanol: Toxic by inhalation, ingestion, and skin absorption. Handle in a fume hood with appropriate PPE.
Concentrated Acids and Bases: Corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to water, never the other way around.
Conclusion
This application note provides two distinct and detailed protocols for the synthesis of 4-(morpholinomethyl)cyclohexanol. The direct alkylation route is efficient but requires stringent safety measures due to the high toxicity of bis(2-chloroethyl) ether. The two-step N,N-bis(2-hydroxyethyl)ation and cyclization route offers a safer, albeit longer, alternative. The choice of method will depend on the specific capabilities and safety infrastructure of the laboratory. Thorough analytical characterization is essential to confirm the identity and purity of the final product, a crucial step in the advancement of drug discovery and development programs.
References
BenchChem. (2025). An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Chemical Properties, Structure, and Biological Activity.
AK Scientific, Inc. (n.d.). trans-4-Aminocyclohexanol Safety Data Sheet.
RSC Publishing. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). Bookshelf.
Tokyo Chemical Industry (India) Pvt. Ltd. (2026). Bis(2-chloroethyl) Ether.
Fisher Scientific. (2009). 4-Methylcyclohexanol Safety Data Sheet.
TCI Chemicals. (n.d.). Methylcyclohexanol (2-,3-,4- and cis-,trans- mixture) Safety Data Sheet.
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
Sigma-Aldrich. (2025). Safety Data Sheet.
Fisher Scientific. (n.d.). Bis(2-chloroethyl) ether Safety Data Sheet.
Fisher Scientific. (2009). trans-4-Aminocyclohexan-1-ol Safety Data Sheet.
PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine.
BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
Mirzoeva, M. K., et al. (2018). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Oriental Journal of Chemistry, 34(1), 523-528.
Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
ResearchGate. (n.d.). Reaction scheme for bis(2-Chloroethyl)amine synthesis.
Defense Technical Information Center. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
Ortiz, K., Brusoe, A., An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
Stapf, T., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene.
BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
Reddit. (2024). Check out my purification of 4-tert-cyclohexanol. r/OrganicChemistry.
Google Patents. (n.d.). CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether.
Bing, Y., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 30(9), 1169-1180.
Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB.
Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Journal of Analytical & Bioanalytical Techniques.
University of Nebraska-Lincoln. (n.d.).
MDPI. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules.
Using 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol as a pharmaceutical intermediate
Application Note: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol as a Physicochemical Modulator in Medicinal Chemistry Executive Summary 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (often referred to as 4-MMC ) is a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol as a Physicochemical Modulator in Medicinal Chemistry
Executive Summary
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (often referred to as 4-MMC ) is a high-value bifunctional building block used extensively in modern drug discovery to optimize the physicochemical properties of lead compounds.[1][2] Structurally, it combines a saturated morpholine ring (a privileged pharmacophore for solubility and metabolic stability) with a cyclohexane scaffold (providing rigid stereochemical control).
This guide details the synthesis, stereochemical isolation, and application of 4-MMC as a linker and solubility-enhancing moiety.[1][2] It is particularly relevant for the development of kinase inhibitors , GPCR antagonists , and PROTAC linkers where controlling the vector and exit angle of the solubilizing group is critical.
0.8 – 1.2 (Ideal for CNS penetration and oral bioavailability)
Stereochemistry
Exists as cis and trans isomers (1,4-disubstitution)
Synthesis & Stereochemical Control
The utility of 4-MMC depends heavily on its stereochemistry.[1][2] The trans-isomer is typically preferred in medicinal chemistry because it places both substituents in the equatorial position (lowest energy chair conformation), providing a linear extension vector that projects the morpholine group away from the core scaffold, minimizing steric clash with the target protein.[1]
Step 2: Heterogeneous Hydrogenation (Aromatization to Alicyclic)
Reagents: 4-(Morpholinomethyl)phenol, 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C), Isopropanol, H₂ (50 bar).
Procedure:
Load the phenol precursor into a high-pressure autoclave.[1]
Add catalyst (5 mol% loading) and solvent (Isopropanol).
Pressurize with Hydrogen gas (50 bar) and heat to 80°C for 12 hours.
Filtration: Filter through Celite to remove catalyst.[1]
Result: A mixture of cis and trans isomers (typically 60:40 to 70:30 favoring cis under kinetic control).
Step 3: Isomer Enrichment (The "Thermodynamic Flip")
To obtain the desirable trans-isomer (>98% purity):
Isomerization: Dissolve the crude mixture in t-Amyl alcohol containing t-BuOK (0.2 eq). Reflux for 4 hours. This equilibrates the mixture to the thermodynamic product (trans-diequatorial).[1]
Crystallization: Cool the solution slowly. The trans-isomer often crystallizes out preferentially or can be separated via flash chromatography (Eluent: DCM/MeOH/NH₃ 90:9:1).[1][2]
Application Logic: Why Use 4-MMC?
A. Solubility & Metabolic Stability
The morpholine ring is a "metabolic bumper."[1] Unlike linear alkyl amines, the ether oxygen in morpholine reduces the basicity (pKa ~8.4 vs ~10 for piperidine), reducing the risk of hERG channel inhibition (a common cardiac toxicity issue).[1] The cyclohexane ring prevents oxidative metabolism (N-dealkylation) better than a flexible ethylene linker.[1]
B. Vector Geometry in Drug Design
Trans-4-MMC: Projects the morpholine tail at a 180° angle relative to the alcohol attachment point.[1][2] This is ideal for reaching into solvent-exposed regions of a kinase binding pocket (e.g., the ribose binding pocket).[1]
Cis-4-MMC: Projects the tail at a 60-120° angle (kinked), which can be useful for inducing specific turns in macrocycles.[1][2]
C. Linker in PROTACs
4-MMC serves as a rigid, non-aromatic linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The rigidity of the cyclohexane ring reduces the entropic penalty upon binding compared to flexible PEG chains.[1]
Experimental Workflow: Coupling 4-MMC to a Scaffold
Scenario: Attaching 4-MMC to a chloropyrimidine core (common in kinase inhibitors).[1]
Protocol: S_NAr Displacement
Reagents: 2,4-Dichloropyrimidine (Scaffold), Trans-4-MMC (Nucleophile), NaH (Base), THF (Solvent).[1]
Step-by-Step:
Activation: Dissolve Trans-4-MMC (1.0 eq) in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 eq) carefully. Stir for 30 min to generate the alkoxide.
Addition: Add the scaffold (1.1 eq) dropwise.
Reaction: Stir at RT for 2 hours. Monitor by LC-MS.[1]
Workup: Quench with water, extract with EtOAc.
Purification: Silica gel chromatography.[1] The morpholine nitrogen aids purification by allowing "catch-and-release" on SCX (Strong Cation Exchange) cartridges.[1][2]
Visualizing the Pathway
The following diagram illustrates the synthesis and the structural logic of using 4-MMC in a kinase inhibitor context.
Figure 1: Synthetic pathway and physicochemical logic for integrating 4-MMC into drug scaffolds.
References
Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions."[1] Tetrahedron, 35(5), 567-607.[1] (Foundational reference for reductive amination and stereoselective reduction).
Jordan, A., et al. (2012). "Morpholine as a privileged structure in medicinal chemistry." Drug Discovery Today, 17, 13-14.[1] (Review of morpholine's role in solubility and safety).
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclohexane vs. benzene linkers).
Leftheris, K., et al. (2008). "Discovery of heterocyclic ureas as inhibitors of the p38 MAP kinase."[1] Journal of Medicinal Chemistry. (Example of using cyclohexyl-amine linkers similar to 4-MMC).
Patents: See WO2012052948 (Pfizer) and US20140275031 for examples of 4-aminocyclohexyl and 4-hydroxycyclohexyl derivatives in kinase inhibitor synthesis.[1][2]
Application Note: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol in Drug Discovery
High-Value Intermediate for Physicochemical Optimization and Scaffold Rigidification [1][2] Introduction: The "Rigid Solubilizer" 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol represents a strategic building block in modern...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Intermediate for Physicochemical Optimization and Scaffold Rigidification [1][2]
Introduction: The "Rigid Solubilizer"
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol represents a strategic building block in modern medicinal chemistry, specifically designed to address two common failure modes in lead optimization: poor aqueous solubility and metabolic instability .[1][2]
Structurally, this molecule combines three distinct functional domains:
Morpholine Head: A privileged pharmacophore that lowers LogD, acts as a hydrogen bond acceptor, and improves metabolic stability compared to open-chain amines.[2]
Cyclohexyl Spacer: A 1,4-disubstituted rigid linker that restricts conformational freedom, reducing the entropic penalty of binding.[2]
Primary/Secondary Alcohol Tail: A versatile synthetic handle (secondary alcohol in the ring) allowing for diverse coupling strategies (Mitsunobu, etherification, oxidation).[2]
This guide details the synthesis, stereochemical control, and application of this moiety to optimize drug-like properties (DLPs).[2]
Part 1: Strategic Applications in MedChem
1.1 Solubility & LogD Modulation
The morpholine nitrogen (pKa ~8.[2]3) is predominantly protonated at physiological pH, introducing polarity that significantly lowers LogP/LogD.[2] Unlike flexible alkyl-amine chains, the cyclohexyl linker prevents the "folding back" of the solubilizing group onto the core scaffold, ensuring the polar group remains solvent-exposed.[1]
1.2 Metabolic Blocking
Incorporating the morpholine ring blocks metabolic soft spots often found in diethylamine or piperidine analogs.[1][2] The cyclohexyl ring is less prone to rapid oxidative metabolism than linear alkyl chains, extending the half-life (
The 1,4-cyclohexyl system exists primarily in cis or trans configurations.[1][2]
Trans-isomer (diequatorial): Extends the molecule linearly (~6 Å distance between substituents).[1][2]
Cis-isomer (axial-equatorial): Introduces a "kink" or turn.[1][2]
Application: Use the trans isomer to mimic linear alkyl linkers while adding rigidity; use the cis isomer to access unique binding pockets.[1][2]
Part 2: Synthesis & Stereochemical Control
The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is best approached via the reduction of a 4-substituted cyclohexanecarboxylic acid derivative.[1][2] This route allows for the separation of isomers before the final reduction step.[2]
Protocol A: Stereoselective Synthesis from 4-Hydroxycyclohexanecarboxylic Acid
Objective: Synthesize the target alcohol with defined stereochemistry.
Note: The Mitsunobu reaction proceeds with inversion of configuration .[1][2] If you start with trans-alcohol, the product will be the cis-ether.[1][2] To retain trans-geometry in the final product, start with the cis-alcohol.[1][2]
Caption: Synthetic route preserving the cyclohexane geometry. Note that subsequent Mitsunobu coupling will invert the stereocenter at the alcohol position.[1]
Workflow 2: Decision Matrix for Lead Optimization
Caption: Strategic comparison showing why the morpholinomethyl-cyclohexyl motif is preferred over flexible alkyl chains for physicochemical optimization.
Part 5: Physicochemical Profile (Predicted)
Property
Value (Approx.)
Impact on Drug Design
Molecular Weight
199.29 Da
Fragment-like, leaves room for core scaffold MW.[1][2]
cLogP
0.5 – 1.2
Hydrophilic enough to lower overall drug LogP.[1][2]
Low polar surface area, good for CNS penetration.[2]
References
Liu, J., et al. (2013).[2] "Discovery of UNC1062, a Potent and Selective Mer Kinase Inhibitor."[2] Journal of Medicinal Chemistry. (Describes the synthesis of trans-cyclohexyl morpholine intermediates).
Zhao, Y., et al. (2017).[2] "Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)... MDM2 Inhibitors." Journal of Medicinal Chemistry. (Details the stereochemical SAR of cyclohexyl-morpholine linkers). [1][2]
Kourounakis, A., et al. (2020).[2][4] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. [1][2]
Application Note & Protocols: Synthetic Strategies for the N-Cyclohexylation of Morpholine
Abstract: The 4-cyclohexylmorpholine scaffold is a valuable structural motif in medicinal chemistry, often incorporated to modulate the lipophilicity, metabolic stability, and receptor-binding properties of drug candidat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The 4-cyclohexylmorpholine scaffold is a valuable structural motif in medicinal chemistry, often incorporated to modulate the lipophilicity, metabolic stability, and receptor-binding properties of drug candidates. The direct attachment of a morpholine ring to a cyclohexanol substrate presents a common synthetic challenge due to the poor leaving group nature of the hydroxyl moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies to achieve this transformation. We present detailed, field-proven protocols for two principal pathways: a robust two-step sequence involving oxidation followed by reductive amination, and a more atom-economical, one-pot direct amination via the "borrowing hydrogen" catalytic strategy. The causality behind experimental choices, key optimization parameters, and a comparative analysis of the methods are discussed to empower scientists to make informed decisions for their specific research applications.
Overview of Synthetic Strategies
The synthesis of 4-cyclohexylmorpholine from cyclohexanol requires the strategic activation of the C-O bond for substitution by the morpholine nitrogen. Direct displacement of the hydroxyl group is not feasible under standard conditions. Therefore, effective synthesis relies on either converting the alcohol into a more reactive intermediate or employing a catalytic system that facilitates the reaction in-situ. This guide focuses on the two most practical and scalable approaches.
Figure 1. High-level overview of the primary synthetic routes from cyclohexanol to 4-cyclohexylmorpholine.
Protocol 1: Two-Step Synthesis via Reductive Amination
This classic and highly reliable method first involves the oxidation of the secondary alcohol (cyclohexanol) to its corresponding ketone (cyclohexanone). The ketone is then coupled with morpholine and reduced in the same pot to yield the target tertiary amine.
Part A: Oxidation of Cyclohexanol to Cyclohexanone
The choice of oxidant is critical and depends on scale, cost, and safety considerations. For laboratory scale, sodium hypochlorite (bleach) with a phase-transfer catalyst is an effective and inexpensive option.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Cyclohexanol
Reagent
Sigma-Aldrich
Acetic Acid, Glacial
ACS
Fisher Scientific
Sodium Hypochlorite
~10-15% solution
VWR
Commercial bleach
Ethyl Acetate
ACS
Fisher Scientific
For extraction
Sodium Bicarbonate
ACS
Sigma-Aldrich
Saturated solution
Sodium Thiosulfate
ACS
Fisher Scientific
10% solution
Brine
Saturated NaCl solution
Anhydrous MgSO₄ or Na₂SO₄
ACS
Fisher Scientific
Drying agent
Step-by-Step Protocol
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclohexanol (1.0 eq) and ethyl acetate (5 mL per 1 g of cyclohexanol).
Add glacial acetic acid (1.2 eq) to the flask and cool the mixture to 0 °C in an ice-water bath.
Slowly add the sodium hypochlorite solution (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. Vigorous stirring is essential.
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (staining with KMnO₄ to check for disappearance of the alcohol spot).
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench excess oxidant), saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude cyclohexanone, which is often of sufficient purity for the next step.
Part B: Reductive Amination with Morpholine
This procedure transforms the intermediate ketone into the final amine product. The reaction proceeds via the formation of an enamine intermediate, which is then reduced.[1][2] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice because they are mild enough to not reduce the ketone starting material but will readily reduce the protonated enamine (iminium ion) intermediate.[1][3]
Mechanism Overview
Figure 2. Mechanism of the reductive amination of cyclohexanone with morpholine.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Cyclohexanone
Reagent
From Part A or commercial
Morpholine
Reagent
Sigma-Aldrich
Sodium Cyanoborohydride
95%
Acros Organics
Caution: Toxic.
Methanol (MeOH)
ACS
Fisher Scientific
Solvent
Acetic Acid, Glacial
ACS
Fisher Scientific
To maintain acidic pH
Diethyl Ether or EtOAc
ACS
Fisher Scientific
For extraction
1 M Sodium Hydroxide
For work-up
Step-by-Step Protocol
Dissolve cyclohexanone (1.0 eq) in methanol (5-10 mL per 1 g of ketone) in a round-bottom flask with a magnetic stir bar.
Add morpholine (1.2 eq) to the solution.
Carefully add glacial acetic acid to adjust the pH of the solution to approximately 5-6. This is crucial for promoting enamine formation without deactivating the amine nucleophile.
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas if the pH becomes too acidic. Perform this step in a well-ventilated fume hood.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or GC-MS for the disappearance of cyclohexanone.
Once the reaction is complete, carefully quench the reaction by slowly adding water.
Adjust the pH to >10 with 1 M NaOH to neutralize the acid and deprotonate the product amine.
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-cyclohexylmorpholine.
Protocol 2: One-Pot Direct Amination via "Borrowing Hydrogen" Catalysis
This advanced methodology offers a more sustainable and atom-efficient alternative by combining the oxidation, amination, and reduction steps into a single, catalytic process.[4] The "borrowing hydrogen" (or hydrogen autotransfer) cycle involves the temporary removal of hydrogen from the alcohol by a transition metal catalyst (typically Ruthenium or Iridium) to form the ketone in-situ.[4][5] This ketone then reacts with morpholine, and the resulting iminium ion is reduced by the same metal hydride species, regenerating the catalyst and releasing water as the only byproduct.[4]
Catalytic Cycle Overview
Figure 3. Simplified catalytic cycle for the "Borrowing Hydrogen" amination of cyclohexanol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Cyclohexanol
Reagent
Sigma-Aldrich
Morpholine
Reagent
Sigma-Aldrich
[Ru(p-cymene)Cl₂]₂
Catalyst
Strem Chemicals
Ruthenium catalyst precursor
Xantphos
Ligand
Strem Chemicals
Bidentate phosphine ligand
Potassium Hydroxide (KOH)
ACS
Fisher Scientific
Base
Toluene
Anhydrous
Acros Organics
Solvent
Step-by-Step Protocol
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the Ruthenium catalyst precursor [Ru(p-cymene)Cl₂]₂ (0.5-2.5 mol%) and the ligand (e.g., Xantphos, 1.1 eq relative to Ru).
Add anhydrous toluene, followed by cyclohexanol (1.0 eq), morpholine (1.2 eq), and a base such as KOH (5-10 mol%).
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-48 hours.
Monitor the reaction by GC-MS. The reaction is typically driven by the removal of water, which can be facilitated by a Dean-Stark trap for larger-scale reactions.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or distillation to obtain pure 4-cyclohexylmorpholine.
Comparative Analysis of Synthetic Routes
The choice between these two primary methods depends on the specific requirements of the synthesis, such as scale, available equipment, and cost constraints.
Feature
Route 1: Reductive Amination
Route 2: Borrowing Hydrogen
Number of Steps
Two distinct synthetic operations
One-pot procedure
Atom Economy
Lower; requires stoichiometric oxidant and reductant
Higher; water is the only byproduct
Reagents
Inexpensive, common lab reagents (bleach, NaBH₃CN)
Requires specialized, often expensive, transition metal catalysts and ligands
Conditions
Generally mild (0 °C to room temperature)
Requires elevated temperatures (100-120 °C) and inert atmosphere techniques
Waste Generation
Generates stoichiometric amounts of salt byproducts
Primarily solvent waste; catalyst can potentially be recycled
Scalability
Highly scalable and well-precedented in industry
Can be more challenging to scale due to catalyst cost and sensitivity
Ideal Application
General lab synthesis, large-scale production where cost is a key driver
Process development, "green chemistry" initiatives, synthesis of complex analogues
A study on the N-alkylation of morpholine with various alcohols using a CuO–NiO/γ–Al₂O₃ catalyst reported a 73.5% conversion of cyclohexanol at 230 °C, with a 78.2% selectivity for the desired 4-cyclohexylmorpholine product.[6] This highlights that while direct catalytic methods are feasible, they often require significant optimization of temperature, pressure, and catalyst systems to achieve high yields.[6]
References
American Chemical Society. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
Blank, B., et al. (n.d.). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. PMC. [Link]
Strategic Solvent Selection in the Synthesis and Modification of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a bifunctional molecule featuring a secondary alcohol and a tertiary amine, making...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a bifunctional molecule featuring a secondary alcohol and a tertiary amine, making it a valuable scaffold in medicinal chemistry and materials science. The reactivity of the hydroxyl group is paramount for derivatization, yet its outcomes—yield, selectivity, and reaction rate—are critically dependent on the surrounding solvent environment. This guide provides a comprehensive analysis of solvent selection for four key transformations of the secondary alcohol: O-acylation, O-alkylation, oxidation, and dehydration. We delve into the mechanistic rationale behind solvent choices, explaining how properties like polarity, proticity, and coordinating ability dictate reaction pathways. Detailed, field-tested protocols and decision-making workflows are provided to empower researchers to optimize their synthetic strategies and achieve reliable, reproducible results.
The Critical Role of the Solvent: A Molecular Perspective
The selection of a solvent is one of the most influential decisions in planning an organic synthesis.[1] A solvent is not merely an inert medium to dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] For a molecule like 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, which possesses both a hydrogen-bond-donating alcohol and a basic morpholine nitrogen, these interactions are especially pronounced.
Solvents are broadly classified based on their polarity and their ability to donate a proton (proticity):
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and effectively solvate both cations and anions.[2] They are excellent for SN1 reactions but can hinder SN2 reactions by caging nucleophiles.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They are poor at solvating anions, leaving them "naked" and highly reactive, which dramatically accelerates SN2 reactions.[2][3]
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and interact weakly with charged species, making them suitable for reactions where minimal solvent interference is desired.[3]
The internal basicity of the morpholine group in our substrate adds another layer of complexity. In acidic conditions, it will be protonated, altering the molecule's solubility and potentially acting as an internal buffer. In reactions involving strong bases, its presence must be considered to avoid unwanted side reactions.
Table 1: Properties of Common Solvents in Organic Synthesis
This table summarizes key physical properties that guide solvent selection.[5][6][7][8]
Solvent
Formula
Boiling Point (°C)
Dielectric Constant (ε)
Polarity Index
Type
Water
H₂O
100.0
80.1
10.2
Polar Protic
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
189.0
46.7
7.2
Polar Aprotic
N,N-Dimethylformamide (DMF)
C₃H₇NO
153.0
36.7
6.4
Polar Aprotic
Acetonitrile (MeCN)
C₂H₃N
81.6
37.5
5.8
Polar Aprotic
Methanol
CH₄O
64.7
32.7
5.1
Polar Protic
Tetrahydrofuran (THF)
C₄H₈O
66.0
7.6
4.0
Polar Aprotic
Dichloromethane (DCM)
CH₂Cl₂
39.7
8.9
3.1
Nonpolar
Toluene
C₇H₈
110.6
2.4
2.4
Nonpolar
Hexane
C₆H₁₄
68.7
1.9
0.1
Nonpolar
O-Acylation (Esterification) with Acyl Chlorides
The reaction of an alcohol with an acyl chloride is a rapid and often irreversible method to form an ester. The reaction is vigorous and produces stoichiometric amounts of hydrogen chloride (HCl), which must be neutralized to prevent acid-catalyzed side reactions or degradation of the product.[9][10][11]
Mechanistic Considerations & Solvent Rationale
The primary concern is the high reactivity of the acyl chloride. It will readily react with any nucleophilic species in the mixture.
Unsuitable Solvents: Protic solvents like alcohols and water are incompatible as they would compete with the substrate, reacting with the acyl chloride to form unwanted ester or carboxylic acid byproducts.[12]
Optimal Solvents: Aprotic solvents are the clear choice.
Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent options. They are relatively nonpolar, effectively dissolve the substrate and the acyl chloride, and are inert to the reaction conditions.[12]
Benzene or Toluene can also be used, particularly for higher-temperature reactions.[12]
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is almost always required to scavenge the HCl produced. The solvent must effectively dissolve this base as well. The inherent basicity of the substrate's morpholine ring can neutralize the first equivalent of HCl, but an external base is recommended to drive the reaction to completion.
Caption: Decision workflow for O-Acylation solvent selection.
Protocol: Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexyl acetate
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (1.2 eq) to the solution.
Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic SN2 reaction for forming ethers. It is a two-step process: (1) deprotonation of the alcohol to form a highly nucleophilic alkoxide, and (2) reaction of the alkoxide with a primary alkyl halide or sulfonate.[13]
Mechanistic Considerations & Solvent Rationale
The success of this reaction hinges on promoting the SN2 pathway while suppressing the competing E2 elimination, especially with secondary alkoxides.[13][14] The solvent choice is paramount for both steps.
Step 1: Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used.
Unsuitable Solvents: Protic solvents are incompatible as they would be deprotonated by NaH, consuming the base.
Optimal Solvents: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[15][16] They do not react with NaH and effectively solvate the resulting sodium alkoxide.
Step 2: SN2 Attack: The alkoxide attacks the alkyl halide.
Optimal Solvents: Polar aprotic solvents (THF, DMF, Acetonitrile) are again the best choice. They strongly solvate the counter-ion (e.g., Na⁺) but poorly solvate the alkoxide nucleophile, leaving it highly reactive and accelerating the SN2 reaction.[3][17]
Sub-optimal Solvents: Protic and nonpolar solvents tend to slow the reaction rate significantly by either solvating the nucleophile (protic) or failing to dissolve the ionic intermediate (nonpolar).[13][16]
Caption: Solvent decision tree for Williamson Ether Synthesis.
Protocol: Synthesis of 4-(Methoxymethyl)-1-[(morpholin-4-yl)methyl]cyclohexane
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the oil, decanting the hexane carefully each time.
Solvent Addition: Add anhydrous THF (~0.3 M) to the washed NaH.
Alcohol Addition: Cool the suspension to 0 °C. Add a solution of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (1.0 eq) in anhydrous THF dropwise.
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
Alkyl Halide Addition: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
Reaction: Stir the reaction at room temperature overnight, monitoring by TLC.
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the crude ether by column chromatography.
Oxidation to a Ketone
Oxidizing the secondary alcohol on the cyclohexyl ring yields the corresponding ketone. A variety of reagents can accomplish this transformation.[18][19][20][21] For substrates with sensitive functional groups, mild methods are preferred to avoid over-oxidation or side reactions. The Swern oxidation is an exceptionally mild and reliable choice.[22][23]
The Swern oxidation uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated at very low temperatures by an electrophile, typically oxalyl chloride.[23] The resulting chloro(dimethyl)sulfonium chloride reacts with the alcohol. A hindered base like triethylamine then induces an elimination to form the ketone.[24]
Temperature: The reaction is highly exothermic and key intermediates are unstable above -60 °C. Therefore, the reaction must be conducted at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath).[24][25]
Solvent Choice: The solvent must meet several criteria:
Low Freezing Point: It must remain liquid at -78 °C.
Inertness: It must not react with the highly electrophilic intermediates.
Solubility: It must dissolve the substrate and reagents.
Optimal Solvent:Dichloromethane (DCM) is the standard and most effective solvent for the Swern oxidation.[22][24] It has a low freezing point (-96.7 °C), is inert to the reagents, and is an excellent solvent for a wide range of organic molecules.
Caption: Experimental workflow for the Swern Oxidation.
Protocol: Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-one
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM (~0.2 M) and oxalyl chloride (1.5 eq).
Activation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add anhydrous DMSO (3.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
Alcohol Addition: Add a solution of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
Elimination: Add triethylamine (5.0 eq) dropwise, stir for 30 minutes at -78 °C, and then remove the cooling bath, allowing the reaction to warm to room temperature.
Workup: Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the crude ketone by column chromatography. Caution: The reaction generates toxic carbon monoxide and foul-smelling dimethyl sulfide. Perform all steps in a well-ventilated fume hood.[23]
Acid-Catalyzed Dehydration
The elimination of water from an alcohol to form an alkene is known as dehydration. For secondary alcohols like ours, the reaction typically proceeds through an E1 mechanism involving a carbocation intermediate, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[26][27][28]
Mechanistic Considerations & Solvent Rationale
The reaction involves protonation of the hydroxyl group, making it a good leaving group (water).[26][27] Loss of water forms a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to yield the alkene.
Solvent's Role: The choice of solvent is less about solvating intermediates and more about managing reaction conditions and byproducts.
Solvent-Free: Often, these reactions are run neat, using a catalytic amount of concentrated acid and heating the mixture.[29] The product alkene, being more volatile than the starting alcohol, is continuously removed by distillation to drive the equilibrium toward the product.[27]
High-Boiling Inert Solvents: If a solvent is desired, a high-boiling, non-coordinating solvent like toluene or dioxane can be used.[30] This allows the reaction to be heated to the required temperature while facilitating the removal of water, often with a Dean-Stark apparatus.
Substrate Consideration: The morpholine group will be protonated by the strong acid catalyst, forming an ammonium salt. This will significantly increase the polarity and decrease the volatility of the substrate, making a solvent-free distillation approach less practical. Therefore, using a high-boiling inert solvent is the recommended strategy. The addition of aprotic co-solvents can significantly alter reaction kinetics.[31][32]
Caption: Key steps and driving forces in the E1 dehydration of an alcohol.
Protocol: Synthesis of 4-(Cyclohex-3-en-1-ylmethyl)morpholine
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
Reagents: Add 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (1.0 eq), toluene (~0.5 M), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) or 85% phosphoric acid (0.2 eq) to the flask.
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-8 hours).
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate, then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude alkene can be further purified by distillation or column chromatography.
Conclusion
The selection of a solvent is a strategic decision that directly controls the outcome of reactions involving 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. A thorough understanding of the reaction mechanism is essential for making an informed choice. For reactions involving highly reactive electrophiles like acyl chlorides or strong bases like sodium hydride, aprotic solvents (DCM, THF, DMF) are required to prevent side reactions and enhance reactivity. For specialized reactions like the Swern oxidation, the solvent choice (DCM) is dictated by the need for chemical inertness at cryogenic temperatures. Finally, for equilibrium-driven reactions like acid-catalyzed dehydration, the solvent's role shifts to managing temperature and facilitating the removal of byproducts to drive the reaction to completion. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent effects to achieve their synthetic goals efficiently and reliably.
References
(PDF)
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
Williamson Ether Synthesis. (2022). ChemTalk.
A Deep Dive into Common Organic Solvents. (2025). ChemTalk.
Williamson ether synthesis. (n.d.). Wikipedia.
Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. (2022). Al-Rafidain Journal of Medical Sciences.
The role of the Solvent. (n.d.). University of Calgary.
Solvent Polarity Table. (n.d.). Scribd.
Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com.
Application Note: Stereoselective Hydrogenation Protocols for 4-(morpholinomethyl)cyclohexanone
This Application Note is designed for researchers and process chemists optimizing the reduction of 4-(morpholinomethyl)cyclohexanone. It prioritizes stereochemical control, operational safety, and scalability.[1] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the reduction of 4-(morpholinomethyl)cyclohexanone. It prioritizes stereochemical control, operational safety, and scalability.[1]
Executive Summary
4-(morpholinomethyl)cyclohexanone (1 ) is a critical pharmacophore intermediate, notably serving as a precursor for kinase inhibitors (e.g., Venetoclax analogs) and other bioactive amines.[1] The reduction of the ketone moiety yields 4-(morpholinomethyl)cyclohexanol, which exists as two diastereomers: cis (axial hydroxyl) and trans (equatorial hydroxyl).[1]
Biological activity often hinges on a specific stereoconfiguration. While hydride reagents (e.g., NaBH₄) typically favor the thermodynamic trans-isomer, catalytic hydrogenation offers a tunable, scalable, and atom-economical route that can be engineered to favor the cis-isomer (kinetic product) or the trans-isomer (via equilibration).[1]
This guide details two distinct hydrogenation protocols:
Protocol A (Kinetic Control): High-selectivity synthesis of the cis-alcohol using Rhodium catalysis.
Protocol B (Thermodynamic Control): Synthesis of the trans-alcohol using Raney Nickel under equilibrating conditions.
Chemical Context & Stereochemical Logic
The Substrate Challenge
The 4-position substituent (morpholinomethyl) anchors the cyclohexane ring conformation.[1] Due to its bulk, this group occupies the equatorial position to minimize 1,3-diaxial interactions.[1]
Cis-Isomer: The incoming hydrogen adds from the equatorial face, forcing the hydroxyl group into the axial position.[1]
Trans-Isomer: The incoming hydrogen adds from the axial face, placing the hydroxyl group in the equatorial position.[1]
Mechanistic Drivers[1]
Haptophilicity (Catalyst Binding): In heterogeneous catalysis, the substrate binds to the metal surface from its less hindered face.[1] For 4-substituted cyclohexanones, the equatorial face is more accessible.[1] Therefore, rapid hydrogenation typically yields the axial alcohol (cis) .[1]
Thermodynamics: The equatorial alcohol (trans) is thermodynamically more stable (~2-3 kcal/mol).[1] High temperatures or catalysts that facilitate reversible dehydrogenation (e.g., Pd, Raney Ni) allow the mixture to equilibrate toward the trans isomer.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways based on catalytic conditions.
Figure 1: Divergent stereochemical outcomes based on kinetic vs. thermodynamic control strategies.
Critical Parameters & Safety
Catalyst Selection[2]
Rhodium (Rh/C): The "Gold Standard" for cis-selectivity.[1] It operates under mild conditions and minimizes hydrogenolysis of the C-N bond (a risk with benzyl-type amines, though less critical here, the morpholine ring is stable).[1]
Ruthenium (Ru/C): A cost-effective alternative to Rh, often requiring slightly higher pressure.[1]
Raney Nickel: Preferred for trans-selectivity due to its ability to promote equilibrium at elevated temperatures.[1]
Solvent Effects[1]
Alcohols (MeOH, EtOH, IPA): Standard solvents.[1] IPA is preferred for trans-selective routes as it supports hydrogen transfer mechanisms.[1]
Acidity: The morpholine nitrogen is basic. In unbuffered acidic media, it protonates (
), which may alter the adsorption mode on the catalyst.[1] Neutral conditions are recommended to prevent catalyst poisoning or unexpected salt formation.
Safety Warning
Hydrogen Gas: Extremely flammable. Ensure all reactors are grounded.
Catalysts: Dry Rh/C and Raney Ni are pyrophoric. Always handle wet or under inert gas (Argon/Nitrogen).[1]
Substrate: 4-(morpholinomethyl)cyclohexanone is an irritant.[1] Wear appropriate PPE (gloves, goggles).[1][2][3]
Catalyst: 5% Rh on Alumina or Carbon (500 mg, 5 wt% loading).[1] Note: Rh/Al₂O₃ often gives superior cis-selectivity over Carbon.[1]
Solvent: Ethanol (anhydrous, 100 mL).
Equipment: Parr Hydrogenator or High-Pressure Autoclave.
Procedure
Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with the substrate and solvent.[1]
Catalyst Addition: Add the Rh catalyst carefully. Safety: Do not add dry catalyst to solvent in the presence of air if possible; use a water-wet paste or inert atmosphere.[1]
Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.[1]
Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously (1000 rpm) at 20–25°C (Room Temp) .
Note: Do not heat.[2][3][4] Heating promotes isomerization to the trans-isomer.
Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.
Workup: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with ethanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Expected Result: Colorless oil/solid. cis:trans ratio typically 80:20 to 90:10.[1]
Preparation: Charge the autoclave with substrate, Isopropanol, and Raney Nickel (washed with water, then IPA).
Purge: Purge N₂ (3x) and H₂ (3x).
Reaction: Pressurize to 10–20 bar H₂. Heat the reactor to 80–100°C .
Equilibration Phase: Maintain conditions for 12–24 hours. The high temperature allows the catalyst to reversibly dehydrogenate the alcohol, eventually settling the mixture into the thermodynamic well (trans-isomer).[1]
Workup: Cool to room temperature. Vent and purge.[2][5] Filter carefully (Raney Ni is highly pyrophoric).
Purification: The crude may still contain 10-20% cis-isomer.[1] Recrystallization from hexane/ether (if solid) or column chromatography is required for high purity.[1]
Analytical Validation
Quantification of the diastereomeric ratio (dr) is essential.
Method
Parameter
Cis-Isomer Characteristics
Trans-Isomer Characteristics
1H NMR (CDCl₃)
CH-OH Signal
Narrow multiplet (δ ~3.9-4.1 ppm).[1] Coupling constants are small (, ).
Broad multiplet (δ ~3.4-3.6 ppm).[1] Large coupling constant ( Hz).[1]
GC-MS
Retention Time
Typically elutes later on non-polar columns (due to H-bonding capability/boiling point).[1]
Typically elutes earlier (more compact, lower boiling point).[1]
TLC
Rf Value
Lower Rf (more polar, axial OH is more exposed).[1]
Check if trace acid is present. Switch to a non-nucleophilic solvent (e.g., THF or Cyclohexane).[1]
References
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on stereochemistry of ketone reduction).
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1] Link[1]
Siegel, S. (1953).[1] "Stereochemistry of the Hydrogenation of Cycloalkenes and Cycloalkanones." Journal of the American Chemical Society, 75(6), 1317–1320.[1] (Establishes haptophilicity mechanisms). Link[1]
TCI Chemicals. (2025).[4] Safety Data Sheet: Cyclohexanone Derivatives.[1] (Safety data for handling cyclohexanone scaffolds). Link
Augustine, R. L. (1965).[1] Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. (Protocols for Rh vs Pt selectivity).
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol as a valuable building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol as a valuable building block in contemporary organic synthesis, with a particular focus on its applications in medicinal chemistry. We will explore its synthesis, stereochemical considerations, and its utility in constructing complex molecular architectures for drug discovery. Detailed experimental protocols and expert insights into the rationale behind synthetic choices are provided to enable researchers to effectively utilize this promising scaffold.
Introduction: The Strategic Value of Morpholine-Containing Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets.[3][4] When combined with a conformationally restricted cyclohexyl core, as in 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a building block with significant potential for creating novel therapeutics emerges. This bifunctional molecule offers two distinct points for chemical modification: the nucleophilic morpholine nitrogen and the reactive hydroxyl group on the cyclohexane ring. The methylene spacer provides flexibility, while the cyclohexane ring introduces a defined three-dimensional geometry, which can be crucial for optimizing interactions with protein binding sites.
Physicochemical Properties and Stereochemical Considerations
The properties of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol make it an attractive building block for drug discovery programs aiming to develop orally bioavailable drugs.
Property
Estimated Value
Source/Rationale
Molecular Formula
C₁₁H₂₁NO₂
-
Molecular Weight
199.29 g/mol
-
LogP
~1.5 - 2.5
Estimated based on analogs like cyclohexanemethanol and N-substituted morpholines.[1][5]
pKa (of the morpholine nitrogen)
~7.5 - 8.5
Typical for N-alkylmorpholines.
Boiling Point
>200 °C (estimated)
High due to the polar functional groups.
Solubility
Soluble in methanol, ethanol, DCM, and other common organic solvents. Limited solubility in water.
Based on general properties of similar molecules.
Stereochemistry: A Critical Aspect for Biological Activity
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol possesses two stereocenters, leading to the existence of four possible stereoisomers. The relative orientation of the hydroxyl and morpholinomethyl groups on the cyclohexane ring can be either cis or trans. Each of these diastereomers exists as a pair of enantiomers.
It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry.[6][7] Therefore, the separation and characterization of the individual stereoisomers of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol are crucial for any drug discovery program. The distinct spatial arrangement of the functional groups in each isomer will lead to different binding interactions with target proteins.
Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
The synthesis of this building block can be approached through several reliable methods. Below are two proposed synthetic routes.
Route 1: Reductive Amination of 4-Formylcyclohexanol
This is a direct and efficient method for forging the C-N bond.[8]
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive Application Note and Protocol guide details the handling, storage, and stability management of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol .
Document ID: AN-MMC-01 | Version: 2.0 | Classification: Research Chemical / API Intermediate
Abstract
4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a bifunctional building block containing a secondary alcohol and a tertiary amine (morpholine) linked via a methylene bridge on a cyclohexane scaffold. This structural duality presents unique stability challenges: the amine moiety is prone to N-oxidation and CO₂ absorption (carbamate formation), while the cyclohexane ring introduces stereochemical complexity (cis/trans isomerism). This guide defines protocols to mitigate oxidative degradation, hygroscopic clumping, and stereochemical drift during storage.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Respiratory: N95/P100 respirator if handling powder/dust.
Skin: Nitrile gloves (0.11 mm min thickness). Do not use Latex (amines can permeate).
Eyes: Chemical splash goggles.
Handling Protocols
The "Inert-First" Strategy
The tertiary amine in the morpholine ring is an electron donor, making the compound susceptible to N-oxidation upon prolonged exposure to air. Furthermore, amino-alcohols are notorious for absorbing atmospheric CO₂ to form carbamates or carbonates, appearing as a "crust" on the material.
Protocol:
Atmosphere: Always handle the neat compound under an inert atmosphere (Nitrogen or Argon).
Transfer: Use a glovebox or Schlenk line techniques for solids. For liquids/oils, use gas-tight syringes.
Solvent Choice: When preparing stock solutions, use degassed anhydrous solvents .
Recommended: Anhydrous DMSO or Ethanol.
Avoid: Acetone or Aldehydes (potential for hemiaminal formation with impurities).
Dissolution & Stock Preparation
The compound may exhibit slow dissolution kinetics due to intermolecular hydrogen bonding (OH···N).
Step-by-Step Dissolution:
Weigh the vial in a closed balance to avoid moisture uptake.
Add the solvent (e.g., DMSO) to the vial.
Sonicate at ambient temperature (20-25°C) for 5-10 minutes. Do not heat above 40°C to prevent accelerated oxidation.
Vortex for 30 seconds to ensure homogeneity.
Visual Check: Solution should be clear and colorless. A yellow tint indicates oxidation (N-oxide formation).
Storage & Stability
Degradation Pathways
Understanding how the molecule breaks down dictates how it is stored.
Figure 1: Primary degradation pathways. Air exposure leads to N-oxides (yellowing) and carbonate salts (crusting).
Storage Conditions Matrix
Duration
Temperature
Atmosphere
Container Type
Short Term (< 1 week)
2-8°C
Desiccated Air
Amber Glass Vial
Medium Term (1-6 mo)
-20°C
Nitrogen/Argon
Amber Glass + Parafilm/Teflon Tape
Long Term (> 6 mo)
-80°C
Argon (Sealed)
Hydrolytic Class 1 Glass (Borosilicate)
Critical Storage Rule: Avoid "Frost-Thaw" cycles. Aliquot stock solutions into single-use vials before freezing.
Analytical Quality Control (QC)
When verifying the integrity of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, standard silica TLC is often insufficient due to amine tailing.
HPLC Method (Recommended)
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Gemini), high pH stable.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.
Mobile Phase B: Acetonitrile.
Rationale: The basic pH suppresses protonation of the morpholine nitrogen, ensuring sharp peak shape and preventing interaction with residual silanols on the column.
NMR Diagnostics
¹H NMR (DMSO-d₆):
Look for the CH₂-N doublet/singlet around 2.1 - 2.3 ppm.
Degradation Flag: A downfield shift of the CH₂ protons adjacent to the nitrogen (morpholine ring) often indicates N-oxide formation.
Stereochemistry: The chemical shift and coupling constant of the CH-OH proton (approx 3.4 - 3.8 ppm) can distinguish cis (axial H, smaller coupling) from trans (equatorial H, larger coupling) isomers [1].
Troubleshooting Guide
Observation
Diagnosis
Remediation
Material turns yellow
N-Oxidation has occurred.
Purify via recrystallization (if solid) or short-path distillation (if oil). Store under Argon.
Sticky/Wet appearance
Hygroscopic moisture uptake.
Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours.
Double peaks in HPLC
Cis/Trans Isomerism.
This is likely intrinsic to the synthetic route. Do not discard unless isomer purity is a specific requirement.
Insoluble "crust"
Carbonate formation.
Filter solution through a 0.2 µm PTFE filter.
References
Stereochemistry of Cyclohexanols: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Morpholine Stability: National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]. Accessed Feb 18, 2026.
Amino Alcohol Handling: Bergmeier, S. C. (2000).[1] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Context for stability of amino-alcohol motifs).
Application Note: Strategic Functionalization of the Hydroxyl Group in 4-(morpholinomethyl)cyclohexanol
Executive Summary This guide details the strategic functionalization of 4-(morpholinomethyl)cyclohexanol, a high-value scaffold in medicinal chemistry (e.g., GPCR modulators, kinase inhibitors). Unlike simple cycloalkano...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic functionalization of 4-(morpholinomethyl)cyclohexanol, a high-value scaffold in medicinal chemistry (e.g., GPCR modulators, kinase inhibitors). Unlike simple cycloalkanols, this substrate presents unique challenges due to the basic morpholine nitrogen and the stereochemical implications of the 1,4-substitution pattern. This note provides validated protocols for oxidation , esterification , and stereochemical inversion (Mitsunobu) , integrated with a self-validating purification strategy leveraging the molecule's basicity.
Substrate Profile & Strategic Analysis
Structural Considerations
Basicity: The morpholine nitrogen (
) renders the molecule basic. This is a double-edged sword: it allows for facile purification via acid-base extraction but requires care during acidic functionalizations (e.g., Fischer esterification) or metal-catalyzed oxidations where the amine may poison the catalyst.
Stereochemistry: The molecule exists as cis and trans diastereomers.
Trans-isomer: The morpholinomethyl and hydroxyl groups are on opposite sides. In the lowest energy chair conformation, both groups are typically equatorial (diequatorial), making the hydroxyl group sterically accessible but less reactive toward oxidation than an axial alcohol.
Cis-isomer: One substituent must be axial. Typically, the bulky morpholinomethyl group remains equatorial, forcing the hydroxyl group into the axial position, increasing steric strain (1,3-diaxial interactions) and enhancing oxidation rates (relief of strain).
Decision Matrix (Workflow)
Figure 1: Strategic decision tree for the functionalization of 4-(morpholinomethyl)cyclohexanol.
Validated Experimental Protocols
Protocol A: Controlled Oxidation to Ketone
Objective: Convert the secondary alcohol to a ketone without N-oxidation of the morpholine ring.
Method: Dess-Martin Periodinane (DMP) Oxidation.
Rationale: Unlike Jones oxidation (acidic/Cr(VI) waste) or Swern (odor/cryogenic requirement), DMP acts under mild, near-neutral conditions compatible with tertiary amines.
Step-by-Step Procedure:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under nitrogen.
Reagent Addition: Add solid Dess-Martin Periodinane (12.0 mmol, 5.1 g) in one portion at 0 °C.
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (
) converts to the ketone ().
Quench (Critical): Dilute with Et₂O (50 mL). Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (50 mL) to destroy excess oxidant and iodine byproducts. Stir vigorously until the layers are clear (approx. 15 min).
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).
Purification: Dry combined organics over MgSO₄, filter, and concentrate.
Note: The morpholine nitrogen is not oxidized by DMP under these conditions.
Objective: Acylation of the hydroxyl group with retention of stereochemistry.
Method: DCC/EDC coupling with DMAP catalysis.
Self-Validating Step: The basicity of the morpholine allows for an "Acid-Wash Cleanup" to remove non-basic byproducts (urea, acid anhydride).
Step-by-Step Procedure:
Reagents: In a vial, combine 4-(morpholinomethyl)cyclohexanol (1.0 mmol), Carboxylic Acid (
, 1.2 mmol), and DMAP (0.1 mmol) in DCM (5 mL).
Coupling: Add EDC·HCl (1.5 mmol) at 0 °C. Stir at RT overnight.
Workup (The "Catch & Release"):
Acid Wash: Extract the reaction mixture with 1N HCl (10 mL). The product (protonated morpholine) moves to the aqueous phase. Neutral impurities (excess acid, urea) remain in organic or precipitate.
Wash: Wash the aqueous acidic layer with Et₂O (2 x 10 mL) to remove traces of organic impurities.
Basify: Adjust the aqueous layer to pH 10 using 4N NaOH.
Recover: Extract the free-based product back into DCM (3 x 10 mL).
Result: High-purity ester (>95%) typically requiring no chromatography.
Protocol C: Mitsunobu Inversion
Objective: Invert the stereocenter (e.g., converting cis to trans) or install a nitrogen nucleophile (phthalimide).
Method:
/ DIAD.
Step-by-Step Procedure:
Dissolution: Dissolve substrate (1.0 mmol),
(1.5 mmol), and the nucleophile (e.g., Benzoic acid or Phthalimide, 1.2 mmol) in anhydrous THF (10 mL).
Addition: Cool to 0 °C. Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.
Reaction: Stir at RT for 12 hours.
Purification: Concentrate THF. Redissolve in Et₂O.
Challenge: Triphenylphosphine oxide (
) is difficult to remove.
Solution: Use the Acid-Wash Cleanup described in Protocol B. The product is basic;
is neutral. Extract product into acid, wash away , basify and recover.
Analytical Data Summary
Functionalization
Key NMR Change (, 400 MHz, )
Mass Spec (ESI+)
Stereochemistry
Starting Material
3.6 ppm (m, 1H, CH -OH)
Mixed or Pure
Ketone (Oxidation)
Loss of 3.6 ppm; Appearance of -protons at 2.3 ppm
Stereocenter Lost
Ester (Acylation)
Downfield shift of CH -OR to 4.7–5.0 ppm
Retained
Mitsunobu Product
CH -X shift varies; coupling constants () change due to axial/eq switch
Inverted
References
Mitsunobu Reaction Mechanism & Protocols
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
Dess-Martin Oxidation
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156. Link
Steglich Esterification
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522–524. Link
Morpholine Scaffold in Medicinal Chemistry
Kour, G., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry..." Chemical Biology & Drug Design, 2019. Link
Application
Synthesis of amino-alcohol ligands containing morpholine
Application Note: Synthesis of Amino-Alcohol Ligands Containing Morpholine Abstract This guide details the synthesis and application of chiral -amino alcohol ligands incorporating a morpholine moiety.[1] Morpholine-deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Amino-Alcohol Ligands Containing Morpholine
Abstract
This guide details the synthesis and application of chiral
-amino alcohol ligands incorporating a morpholine moiety.[1] Morpholine-derived ligands are privileged scaffolds in asymmetric catalysis—specifically in the enantioselective addition of organozinc reagents to aldehydes—due to the morpholine ring’s unique combination of moderate basicity (), conformational rigidity, and high solubility in organic media. This document provides two validated synthetic protocols: (1) a regioselective ring-opening of chiral epoxides, and (2) a Mannich-type functionalization of BINOL.
Introduction: The Morpholine Advantage
In ligand design, the morpholine unit serves a dual function. Sterically, its chair conformation provides a defined bulk that directs enantioselectivity. Electronically, the ether oxygen in the ring acts as a hemilabile donor site, capable of stabilizing metal centers (e.g., Zn, Ti, Ru) during catalytic turnover without poisoning the active site.
Key Applications:
Asymmetric Catalysis: Enantioselective addition of diethylzinc (
We present two distinct routes selected for their operational simplicity, atom economy, and scalability.
Route A: Regioselective Ring-Opening of Chiral Epoxides
This route utilizes the inherent ring strain of epoxides. Under neutral or basic conditions, morpholine acts as a nucleophile, attacking the less hindered carbon (terminal position) of the epoxide. This
-type mechanism preserves the stereocenter at the benzylic position (in styrene oxide derivatives).
Route B: Mannich Functionalization of (S)-BINOL
This route creates a
-symmetric ligand. The reaction condenses a chiral diphenol (BINOL), formaldehyde, and morpholine.[3] The resulting aminomethyl arms provide a "chiral pocket" that effectively chelates zinc, creating a rigid transition state for asymmetric induction.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-Morpholino-1-phenylethanol
Target: A versatile
-amino alcohol ligand derived from styrene oxide.
Reagents:
(S)-Styrene oxide (>98% ee): 10.0 mmol (1.20 g)
Morpholine (ReagentPlus): 12.0 mmol (1.05 g)
Ethanol (Anhydrous): 10 mL
Safety Note: Epoxides are potential alkylating agents. Morpholine is corrosive. Work in a fume hood.
Step-by-Step Methodology:
Setup: Charge a 50 mL round-bottom flask (RBF) with (S)-styrene oxide and anhydrous ethanol.
Addition: Add morpholine dropwise via syringe over 5 minutes while stirring at room temperature (25°C).
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 6 hours.
Checkpoint: Monitor by TLC (SiO2; Hexane/EtOAc 1:1). The epoxide (
) should disappear; the product () will appear as a polar spot.
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess morpholine.
Purification: The crude oil often solidifies on standing. Recrystallize from minimal hot hexane/ethyl acetate (10:1). Alternatively, purify via flash column chromatography (Hexane
Mixing: In a 100 mL RBF equipped with a Dean-Stark trap (optional but recommended for water removal) and reflux condenser, combine (S)-BINOL, paraformaldehyde, and morpholine in toluene.
Reflux: Heat the mixture to vigorous reflux (110°C) for 12–16 hours. The solution should turn homogeneous.
Mechanism:[1][2][5][6][7][8][9] The reaction proceeds via the formation of an iminium ion intermediate generated from morpholine and formaldehyde, which then undergoes electrophilic aromatic substitution at the activated 3,3'-positions of the BINOL.
Workup: Cool to room temperature. The product often precipitates directly from the toluene solution upon cooling.
Isolation: Filter the precipitate. Wash the filter cake with cold methanol (2 x 10 mL) to remove unreacted amines.
Recrystallization: If necessary, recrystallize from Dichloromethane/Hexane.
Yield: Expected yield: 70–80%.
Application Case Study: Enantioselective Addition of Et2Zn
Objective: Synthesis of (S)-1-phenylpropan-1-ol using Ligand from Protocol A.
Workflow Diagram:
Figure 1: Workflow for the catalytic asymmetric addition of diethylzinc to benzaldehyde.
Performance Data:
Ligand Type
Substrate
Catalyst Load
Yield (%)
ee (%)
Configuration
(S)-2-Morpholino-1-phenylethanol
Benzaldehyde
5 mol%
94
88
(S)
(S)-2-Morpholino-1-phenylethanol
p-Cl-Benzaldehyde
5 mol%
91
90
(S)
3,3'-Bis(morpholinomethyl)-BINOL
Benzaldehyde
5 mol%
98
>96
(S)
Troubleshooting & Optimization
Low Yield in Epoxide Opening:
Cause: Polymerization of epoxide.
Fix: Ensure temperature does not exceed 60°C. Use a slight excess of morpholine (1.2–1.5 equiv) to favor mono-alkylation over oligomerization.
Racemization in BINOL Synthesis:
Cause: Excessive heat or prolonged reaction times can lead to partial racemization of the binaphthyl axis.
Fix: Do not exceed 110°C. Stop reaction immediately upon TLC completion. Confirm optical rotation (
) matches literature values.
Poor Enantioselectivity in Catalysis:
Cause: Moisture in the reaction.
Fix:
is extremely moisture-sensitive. Dry toluene over Na/Benzophenone. Flame-dry all glassware.
References
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones. ResearchGate.
[Link]
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
[Link]
Catalytic Asymmetric Synthesis of Morpholines. Journal of Organic Chemistry.
[Link][8]
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research.
[Link]
Separation of cis and trans 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol isomers
This technical guide details the separation of cis and trans isomers of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol . The separation of 1,4-disubstituted cyclohexanes is governed by the conformational preference of the cyc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the separation of cis and trans isomers of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol .
The separation of 1,4-disubstituted cyclohexanes is governed by the conformational preference of the cyclohexane ring. In this specific molecule, the bulky (morpholin-4-yl)methyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial strain. Consequently, the stereochemistry is defined by the orientation of the hydroxyl (-OH) group relative to this anchor.
Part 1: Diagnostic Protocol (Isomer Identification)
Before attempting separation, you must definitively identify which isomer is which. Do not rely solely on "polar vs. non-polar" assumptions without NMR validation.
The 1H NMR "Carbinol" Test
The proton attached to the same carbon as the hydroxyl group (C1-H ) is the diagnostic signal.
Isomer
Conformation (Dominant)
C1-H Orientation
Coupling Constant ()
Peak Appearance
Trans
Diequatorial (OH is equatorial)
Axial
Large ( Hz)
tt (triplet of triplets) or wide multiplet
Cis
Axial-Equatorial (OH is axial)
Equatorial
Small ( Hz)
bs (broad singlet) or narrow pentet
Why this works: The Karplus equation dictates that axial-axial coupling (180° dihedral angle) is strong (
Hz), while axial-equatorial coupling (60° dihedral angle) is weak ( Hz).
Thermodynamics: The Trans isomer (diequatorial) is generally the thermodynamic product and has a higher melting point. The Cis isomer (axial OH) is higher in energy due to 1,3-diaxial interactions between the axial OH and ring protons.
Part 2: Separation Methodologies
Method A: Flash Column Chromatography (Small to Mid-Scale)
Silica gel chromatography is effective, but the basic morpholine nitrogen causes "tailing" (streaking) on standard acidic silica.
Stationary Phase: Standard Silica Gel (40-63 µm).
Mobile Phase Modifier: You must use a basic modifier to neutralize silica silanols.
Reason: The axial OH is sterically crowded by the ring hydrogens, making it less accessible to bind with the silica surface.
Trans Isomer (Equatorial OH): Elutes SECOND (Lower
).
Reason: The equatorial OH is sterically exposed and forms stronger hydrogen bonds with the stationary phase.
Technical Tip: If the spots are too close, switch to Amine-Functionalized Silica (NH2-SiO2). This eliminates the need for amine modifiers in the solvent and often improves peak shape.
Method B: Crystallization (Scale-Up / Enrichment)
Crystallization is the preferred method for purifying the Trans isomer due to its higher symmetry and packing efficiency.
Solvent B: Hexanes or Heptane (Anti-solvent) -> Add slowly until turbid.
Protocol:
Dissolve the crude mixture in minimal hot Ethyl Acetate.
Allow to cool to room temperature.
If no crystals form, add Hexanes dropwise.
Trans-4-[(morpholin-4-yl)methyl]cyclohexan-1-ol typically crystallizes first.
Filter the solid (Trans) and concentrate the mother liquor to recover the Cis-enriched oil.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation pathway.
Caption: Workflow for the identification and separation of morpholinomethyl-cyclohexanol isomers.
Part 4: Troubleshooting & FAQs
Q1: My peaks are tailing badly on the TLC plate and column. Why?
Cause: The morpholine nitrogen is protonating on the acidic silanols of the silica gel, causing the molecule to "stick."
Fix: You must pretreat your silica column with 1% Triethylamine (TEA) in Hexanes, or include 0.5% - 1% Ammonium Hydroxide (NH
OH) or TEA directly in your mobile phase.
Q2: I cannot get the isomers to separate on TLC. They co-elute.
Cause: The polarity difference between the axial and equatorial OH is subtle.
Fix:
Change Solvent: Switch from MeOH/DCM to Acetone/Hexane (with TEA). Acetone is excellent for differentiating hydrogen-bonding isomers.
Derivatization: React the mixture with p-nitrobenzoyl chloride. The resulting esters often have vastly different crystallinities and
values. The ester can be hydrolyzed back to the alcohol with LiOH after separation.
Q3: Which isomer is the "Major" product from my synthesis?
Context:
Hydrogenation of Phenol/Aniline precursors (Rh/C or PtO2): Usually favors the Cis (Kinetic) isomer.
Reduction of Ketone (NaBH4): Usually yields a mixture (often 60:40 Trans:Cis).
Reduction of Ketone (L-Selectride): Highly selective for the Cis (Axial) isomer (steric approach control).
Reduction of Ketone (Na/EtOH): Thermodynamic conditions favor the Trans isomer.
Q4: Can I use Reverse Phase (C18) HPLC?
Yes. On C18, the elution order is typically reversed compared to Silica.
Order: The Cis isomer (bent shape, more polar surface area exposed) often elutes before the Trans isomer (planar, more hydrophobic contact area).
Buffer: Use High pH bicarbonate buffer (pH 9-10) to keep the morpholine neutral (unprotonated) for better peak shape.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and NMR coupling constants).
Sigma-Aldrich. (2024). 4-Methylcyclohexanol, mixture of cis and trans.[1][2] Link (Analogous structure demonstrating commercial mixture properties).
Mori, K., & Kisida, H. (1978). Synthesis of both enantiomers of cis-4-methylcyclohexan-1-ol. Tetrahedron. (Demonstrates enzymatic and chromatographic resolution of 4-substituted cyclohexanols).
NIST Chemistry WebBook. (2024). Morpholine, 4-(1-cyclohexen-1-yl)-.[3] Link (Data on the enamine precursor often used to synthesize this alcohol).
Technical Support Center: Purification of 4-(Morpholinomethyl)cyclohexanol
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 4-(morpholinomethyl)cyclohexanol using column chromatography. This document is structured to anticipate and res...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 4-(morpholinomethyl)cyclohexanol using column chromatography. This document is structured to anticipate and resolve common challenges encountered in the laboratory, ensuring a logical workflow from initial setup to troubleshooting complex separation issues.
Key Challenges & Scientific Considerations
The successful purification of 4-(morpholinomethyl)cyclohexanol hinges on understanding its key chemical properties. This molecule is a polar, secondary alcohol containing a basic tertiary amine (the morpholino group). A significant challenge is its lack of a strong UV chromophore, making visualization difficult with standard UV detectors or lamps.[1][2]
The choice of stationary phase is critical. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, such as the morpholino-containing target molecule, can interact strongly with these acidic sites. This interaction often leads to significant peak tailing, or in severe cases, irreversible adsorption of the compound to the stationary phase.[3][4]
Recommended Approach: Use standard silica gel (60 Å, 230-400 mesh) but deactivate it by incorporating a small amount of a basic modifier into the mobile phase.
Causality: The basic modifier (e.g., triethylamine or ammonium hydroxide) neutralizes the acidic silanol groups, preventing the basic analyte from binding tightly. This results in more symmetrical peak shapes and improved recovery.[4]
Alternative: For highly sensitive compounds, basic alumina can be used as an alternative stationary phase, though optimizing the solvent system may require additional development.[4]
Mobile Phase (Eluent) Selection: Achieving Optimal Polarity
Due to its high polarity, 4-(morpholinomethyl)cyclohexanol requires a correspondingly polar mobile phase for elution.
Recommended Solvents: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a robust starting point.[4] The high polarity of methanol is necessary to displace the polar analyte from the stationary phase.
The Role of a Basic Additive: To prevent tailing, it is highly recommended to add a small percentage (0.5-2%) of a base like ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to the mobile phase.[4] Ammonium hydroxide is often preferred as it is volatile and easily removed during solvent evaporation.
Finding the Right Polarity: The ideal mobile phase composition should place the target compound at an Rf (retardation factor) of approximately 0.25-0.35 on a TLC plate. This Rf value typically provides the best separation from impurities during column chromatography.[3]
Detection and Visualization: "Seeing" the Invisible
Since 4-(morpholinomethyl)cyclohexanol does not absorb UV light, alternative methods are required for visualization on TLC plates.[5][6]
Recommended Staining Agents:
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with oxidizable functional groups like the secondary alcohol and the tertiary amine, appearing as a yellow-to-brown spot on a purple background.[7]
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, including alcohols and amines, often producing distinct colors upon heating.[5][7]
Iodine (I₂) Chamber: A general and semi-nondestructive method where compounds often appear as temporary brown spots due to the formation of colored complexes with iodine.[5][7]
Experimental Protocols
These protocols provide a self-validating system, using TLC analysis to guide and confirm the success of the column chromatography purification.
Protocol 2.1: Thin-Layer Chromatography (TLC) Method Development
Prepare Eluent Systems: In separate beakers, prepare a few test solvent systems. A good starting point is to use DCM:MeOH with a small amount of base.
System A: 95:5 DCM:MeOH + 1% NH₄OH
System B: 90:10 DCM:MeOH + 1% NH₄OH
System C: 85:15 DCM:MeOH + 1% NH₄OH
Spot the TLC Plate: On a silica gel TLC plate, dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH) and spot it carefully onto the baseline.
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize the Plate: Remove the plate, mark the solvent front, and dry it completely. Visualize the spots using one of the recommended staining methods (e.g., dipping in KMnO₄ stain).
Analyze Results: Identify the solvent system that gives your target compound an Rf value between 0.25 and 0.35. This will be the primary eluent for your column.
Protocol 2.2: Column Chromatography Purification
The following workflow outlines the complete purification process.
Caption: Standard workflow for column chromatography purification.
Column Preparation: Select an appropriate size glass column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH + 1% NH₄OH). Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity, ensuring no air bubbles are trapped.[8]
Sample Loading: Dissolve the crude 4-(morpholinomethyl)cyclohexanol in the minimum possible volume of DCM. Alternatively, adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude material), evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.
Elution: Begin eluting the column with the mobile phase. Start with a polarity slightly lower than the one that gave the ideal Rf value.[9] For example, if 90:10 DCM:MeOH worked well on TLC, start the column with 95:5 DCM:MeOH. You can run the column isocratically (with one solvent mixture) or, for better separation, use a step-gradient, gradually increasing the percentage of methanol (e.g., 95:5 -> 92:8 -> 90:10).[10]
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be approximately 10-20% of the column volume.
Analysis of Fractions: Use TLC (as described in Protocol 2.1) to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure desired product.
Combine and Evaporate: Combine all fractions that contain only the pure 4-(morpholinomethyl)cyclohexanol. Remove the solvent using a rotary evaporator to yield the purified product.[9]
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the purification process.
Caption: Decision tree for troubleshooting common chromatography issues.
Q1: My compound is not eluting from the column, even after I've passed a large volume of solvent.
A1: This is a classic sign that the mobile phase is not polar enough to displace your highly polar compound from the silica gel, or that the compound is strongly bound to acidic sites.[10]
Immediate Action: Gradually increase the polarity of your mobile phase. If you are using a 95:5 DCM:MeOH mixture, switch to 90:10, then 85:15, and so on. In some cases for very polar amino alcohols, you may need to go to even higher concentrations of methanol.[4]
Underlying Cause Check: Ensure you have added a basic modifier (like NH₄OH) to your eluent. If not, the basic amine on your molecule is likely binding irreversibly to the acidic silica gel.
Q2: My compound is coming off the column, but it's spread across many fractions and the spots on the TLC plate are streaked (tailing).
A2: This is a clear indication of a strong, undesirable interaction between your basic compound and the acidic stationary phase.[11]
Solution: The most effective solution is to add a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to your eluting solvent. This neutralizes the acidic sites on the silica, leading to sharp, well-defined bands. If you are already using a base, you may need to slightly increase its concentration.
Q3: My fractions are all mixed. I can't seem to separate my product from a close-running impurity.
A3: This suggests that the resolving power of your chosen isocratic solvent system is insufficient.
Improve Separation:
Use a Gradient: Start with a less polar solvent system than your target TLC eluent and gradually increase the polarity throughout the run. This will hold the compounds at the top of the column for longer, allowing for better separation as they begin to move.[9]
Check Sample Loading: If you loaded your sample dissolved in a large volume of solvent, or a solvent more polar than the mobile phase, it will cause band broadening and poor separation. Use the "dry loading" method described in Protocol 2.2 for optimal results.
Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide one.
Q4: I ran my TLC plate, but after staining, I don't see any spots. Did my reaction fail?
A4: Not necessarily. This issue is almost always related to the visualization method.
Troubleshooting Steps:
Stain Choice: Ensure you are using an appropriate stain. A permanganate (KMnO₄) or p-anisaldehyde stain is far more reliable for this type of molecule than just a UV lamp.[5][7]
Concentration: Your compound might be too dilute in the solution you spotted. Try spotting a more concentrated sample or co-spotting (spotting multiple times in the same location, allowing the solvent to dry in between).
Heating: Many stains, such as p-anisaldehyde, require gentle heating with a heat gun to develop the colored spots.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities I need to separate?A: Impurities will depend on the synthetic route, but common ones include unreacted starting materials (e.g., morpholine, a cyclohexanone or cyclohexanol precursor) or byproducts like dehydrated alkenes formed from the alcohol starting material under acidic conditions.[12][13][14]
Q: How much purified material can I expect to recover?A: A well-executed column should yield a recovery of over 80-90%. Significant loss of material often points to irreversible adsorption on the column, which can be solved by adding a base to the eluent.
Q: Can I use a different solvent system, like Ethyl Acetate/Hexanes?A: An Ethyl Acetate/Hexanes system is generally not polar enough to elute 4-(morpholinomethyl)cyclohexanol from a silica column. The polarity of this molecule necessitates the use of a strong polar modifier like methanol or ethanol.
Q: My purified compound is a thick oil. How should I store it?A: 4-(morpholinomethyl)cyclohexanol is expected to be a viscous liquid or a low-melting solid. It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[15][16]
Data Summary
The following table provides a starting point for mobile phase selection. The optimal system for your specific crude mixture may vary.
Mobile Phase System (DCM:MeOH:NH₄OH)
Approximate Rf of Target
Application Notes
95 : 5 : 1
0.15 - 0.25
Good starting point for gradient elution or for separating from non-polar impurities.
90 : 10 : 1
0.25 - 0.40
Often the ideal range for the main purification step. Provides good resolution.
85 : 15 : 1
0.40 - 0.60
Useful for eluting the compound more quickly once separation is achieved.
80 : 20 : 1
> 0.60
Can be used as a final "flush" to ensure all product has been eluted from the column.
References
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]
Maghchiche, A. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. Available at: [Link]
Jadhav, S. et al. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Available at: [Link]
Dong, M. W. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
Phenomenex. Troubleshooting Guide. Available at: [Link]
R.S.S. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. YouTube. Available at: [Link]
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
Reddit. (2024, November 17). Column chromatography issue. r/Chempros. Available at: [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
University of Missouri–St. Louis. 4-methylcyclohexene synthesis. Available at: [Link]
Google Patents. (2020). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
Beilstein-Institut. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2019). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[17]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Available at: [Link]
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
ResearchGate. (2018). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
Bio-Rad Laboratories. Overview and Strategies for Bio-Organic Molecule Purification. Available at: [Link]
Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
Google Patents. (2014). RU2523011C2 - Method of cyclohexanone purification.
Organic Syntheses. 1-morpholino-1-cyclohexene. Available at: [Link]
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
International Labour Organization & World Health Organization. (2021). ICSC 0296 - 4-METHYLCYCLOHEXANOL. Inchem.org. Available at: [Link]
National Center for Biotechnology Information. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]
Scribd. 4-Methylcyclohexene Synthesis Lab. Available at: [Link]
Technical Support Center: Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
This technical guide addresses the synthesis and yield optimization of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol . It focuses on the two most prevalent synthetic routes: the Aromatic Hydrogenation Route (scalable, indust...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and yield optimization of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol . It focuses on the two most prevalent synthetic routes: the Aromatic Hydrogenation Route (scalable, industrial standard) and the Aliphatic Reductive Amination Route (direct, lab-scale).
The guide highlights critical "yield killers" such as cis/trans stereocontrol , amphiphilic product loss during workup , and catalyst poisoning .
Part 1: The "Golden Route" Protocols
Method A: The Aromatic Hydrogenation Route (Recommended for Scale)
This route uses inexpensive 4-hydroxybenzaldehyde and morpholine.[1] It avoids the instability of aliphatic aldehydes but requires careful stereocontrol during the reduction step.
Step 1: Reductive Amination (Formation of the Phenol Intermediate)
Yield Optimization: Use Sodium Triacetoxyborohydride (STAB) in DCE or THF.[1] Maintain strictly anhydrous conditions to prevent hydrolysis of the intermediate iminium ion.
Step 2: Catalytic Hydrogenation (The Critical Step)
Yield Optimization: Pre-form the imine/enamine by stirring with 3Å Molecular Sieves or using a Dean-Stark trap (toluene reflux) before adding the reducing agent.[1] This shifts the equilibrium toward the product.
Part 2: Troubleshooting & FAQs
Category 1: Low Yield (<50%)[1][2]
Q: I see product spots on TLC, but I recover very little mass after extraction. Where is it going?A: The product is an amino-alcohol , making it highly amphiphilic.[1] It is likely partitioning into the aqueous phase during workup.[1][2]
The Fix (Salting Out): Saturate the aqueous phase with NaCl (brine) during extraction.[1]
The Fix (pH Adjustment): Ensure the aqueous phase pH is >12 before extraction.[1] The morpholine nitrogen (pKa ~8.[1]3) must be fully deprotonated.[1] Use DCM/Isopropanol (9:1) or Chloroform as the organic solvent; avoid Diethyl Ether (poor solubility for polar amines).[1]
Q: My reaction stalls at the imine stage (Method B).A: Morpholine is a secondary amine and forms an iminium ion (highly reactive) or enamine (less reactive).[1]
The Fix: Add Acetic Acid (1.0 eq) to catalyze iminium formation. If using NaBH(OAc)
, no acid is needed. If using NaBHCN, maintain pH ~6.
Category 2: Stereochemistry (Cis vs. Trans)
Q: I need the Trans-isomer, but I'm getting a 70:30 Cis:Trans mixture.A: Hydrogenation of 1,4-disubstituted benzenes typically favors the cis isomer due to the "syn" addition of hydrogen across the face of the ring.
The Fix (Isomerization):
Isolate the crude mixture.
Reflux in t-Amyl Alcohol with Potassium t-Butoxide (t-BuOK) (0.2 eq) for 12 hours. This thermodynamic equilibration favors the diequatorial trans-isomer.[1]
The Fix (Separation): The trans-isomer hydrochloride salt is often less soluble than the cis-salt.[1][3] Dissolve the free base in hot ethanol, add HCl (1.0 eq), and cool slowly to crystallize the trans-isomer [1].
Category 3: Impurities[1]
Q: I see a "dimer" impurity.A: This is likely Bis(morpholino) product formed if the aldehyde component self-condenses or if over-alkylation occurs (less likely with morpholine).[1]
The Fix: Ensure high dilution (0.1 M) and slow addition of the reducing agent.
Part 3: Visualization & Logic Flows
Diagram 1: Synthesis & Stereocontrol Decision Tree
Caption: Decision tree for selecting catalyst and post-processing to achieve the desired stereoisomer.
Diagram 2: Workup Efficiency Guide
Caption: Critical workup parameters to prevent product loss into the aqueous phase.
Part 4: Data & Benchmarks
Table 1: Catalyst Performance in Phenol Hydrogenation (Literature Aggregated)
Catalyst
Conditions
Conversion
Cis:Trans Ratio
Notes
5% Rh/AlO
50 psi H, 25°C, EtOH
>95%
80:20
Best for raw yield; requires isomerization for trans.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Reductive Amination (Cyclohexanone + Morpholine)
Lead Scientist: Dr. H. Chen, Senior Application Scientist
Last Updated: 2025-06-15
Executive Summary & Mechanism
Reductive amination is the preferred method for coupling morpholine (a secondary amine) with cyclohexanone derivatives to form
-cyclohexylmorpholines . While theoretically straightforward, this reaction often fails due to three competing pathways:
Direct Reduction: The ketone reduces to an alcohol (cyclohexanol) before the amine reacts.
Enamine Instability: Morpholine forms an enamine, which is sterically sensitive and moisture-labile.
Stereochemical Drift: In substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), controlling the cis/trans ratio requires precise reagent selection.
The "Golden Standard" Reagent: Sodium Triacetoxyborohydride (STAB)
Unlike Sodium Cyanoborohydride (NaCNBH
), which is toxic and requires pH tuning, STAB (NaBH(OAc)) is the industry standard. It is mild enough to not reduce the ketone significantly at room temperature but active enough to reduce the iminium/enamine species rapidly.
Decision Matrix: Selecting Your Protocol
Before starting, determine your pathway based on substrate complexity.
Figure 1: Decision tree for selecting the optimal reductive amination protocol.
Standard Operating Procedures (SOPs)
Protocol A: The Standard STAB Method (High Throughput)
Best for: Simple cyclohexanones and robust substrates.
Stir for 1–4 hours (Solution often turns yellow/orange).
Dilute with dry MeOH or THF.
Add 1.5 equiv NaBH
(cheaper) or STAB carefully (exothermic).
Workup: Quench with 1N NaOH or Rochelle’s salt solution to break the Titanium emulsion.
Troubleshooting & FAQs
Issue 1: "I am getting 40% Cyclohexanol (Alcohol) instead of Amine."
Diagnosis: Competitive Direct Reduction. The reducing agent is attacking the ketone before it reacts with the morpholine.
Root Cause:
Wet Solvent: Water hydrolyzes the iminium back to ketone, which is then reduced.
Slow Kinetics: Morpholine (secondary amine) forms an enamine, which forms slower than an imine (from primary amines).
Solution:
Switch to Protocol B (Ti(OiPr)
). This locks the ketone into the enamine form before reduction.
Sequential Addition: Stir Ketone + Amine + Molecular Sieves (4Å) for 2 hours before adding STAB.
Issue 2: "My reaction is stuck at 50% conversion."
Diagnosis: Equilibrium Stagnation.
Root Cause: The water byproduct is inhibiting the reaction (Le Chatelier’s principle).
Solution:
Add Magnesium Sulfate (MgSO
): Add anhydrous MgSO directly to the reaction pot to scavenge water.
Force Conditions: Increase Morpholine to 2.0 equivalents.
Issue 3: "I can't separate the Morpholine from my product."
Diagnosis: Morpholine and the product are both basic amines.
Solution: Use the "SCX Catch-and-Release" or specific pH extraction.
Morpholine pKa: ~8.3
Product pKa: ~10.0 (Tertiary amines are generally more basic than morpholine).
Wash Strategy: Wash the organic layer with pH 5.5 buffer (phosphate). At this pH, morpholine is protonated and washes out, but the more lipophilic product may stay in the organic phase (substrate dependent). Better: Use a SCX (Strong Cation Exchange) cartridge.
Issue 4: "Stereoselectivity: I need the trans-isomer, but I got a mixture."
Diagnosis: Hydride Attack Directionality.
Mechanism: Small reducing agents (NaBH
) tend to attack from the axial direction (leading to the equatorial amine). Bulky reagents (STAB) increase equatorial attack (leading to axial amine) or follow thermodynamic control.
Data Table: Stereochemical outcomes for 4-tert-butylcyclohexanone + Morpholine.
Reducing Agent
Conditions
Major Isomer (Amine Position)
Ratio (cis:trans)
NaBH
MeOH, -78°C
Equatorial (Trans)
~30:70
STAB
DCE, AcOH, RT
Axial (Cis)
~95:5
H / Pd-C
EtOH
Equatorial (Trans)
~10:90
Note: "Cis" here refers to the relationship between the 4-t-butyl and the amine.
Fix: If you need the thermodynamic product (usually equatorial amine), use Catalytic Hydrogenation or thermodynamic equilibration conditions (Ti(OiPr)
+ NaBH often gives thermodynamic mixes).
Visualizing the Failure Modes
Understanding where the reaction breaks is key to fixing it.
Figure 2: Competitive pathways. The red dashed line represents the primary failure mode (Direct Reduction).
References & Authority
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4] Link[5]
Core citation for the STAB protocol.
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Foundation for the Titanium-mediated protocol.
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[6] Journal of the Chemical Society, Perkin Transactions 1, 1998.
Expanded scope for sterically hindered ketones.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Morpholine (Corrosive, Flammable) and STAB (Water Reactive) before handling.
Technical Guide: Removal of Unreacted Morpholine from Reaction Mixtures
[1] Introduction: The Morpholine Challenge Morpholine is a ubiquitous secondary amine in organic synthesis, widely used as a base, solvent, or nucleophile.[1] However, its physical properties create a specific "removal p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Morpholine Challenge
Morpholine is a ubiquitous secondary amine in organic synthesis, widely used as a base, solvent, or nucleophile.[1] However, its physical properties create a specific "removal paradox" during workup:
High Boiling Point (128.9°C): It is difficult to remove via standard rotary evaporation without high heat, which risks product degradation.[1]
Water Miscibility: While soluble in water, it partitions poorly into the aqueous layer during extraction unless the pH is strictly controlled.[1]
Chromatographic Interference: Its basicity causes severe streaking on silica gel, often co-eluting with polar products.[1]
This guide provides evidence-based protocols to remove morpholine, prioritizing chemoselectivity and yield.[1]
Strategic Decision Matrix
Before selecting a method, assess your product's stability and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal morpholine removal strategy based on substrate stability and scale.
Module 1: Liquid-Liquid Extraction (The Gold Standard)[1]
The Science: pKa Partitioning
Morpholine has a conjugate acid pKa of 8.33 [1].[2] To quantitatively remove it into the aqueous layer, you must convert it into the water-soluble morpholinium salt.
The Rule of 3: To ensure >99.9% protonation, the aqueous phase pH must be at least 3 units below the pKa.
Target pH: < 5.0.
Protocol A: Standard Acid Wash (Robust Substrates)
Best for: Compounds stable to strong mineral acids.[1]
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Avoid Ether if possible, as morpholine salts can sometimes solubilize in wet ether.[1]
Wash 1: Wash the organic layer with 1M HCl (3 x Vol).
Validation: Check the pH of the aqueous output. It must remain acidic (pH < 2). If neutral, the acid was consumed; add more HCl.
Brine Wash: Wash organic layer with saturated brine to remove residual acid/water.[1]
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Protocol B: The "Buffer" Wash (Acid-Sensitive Substrates)
Best for: Substrates containing Boc groups, acetals, or silyl ethers.[1]
Preparation: Prepare a 10% (w/v) Citric Acid solution or a 1M NaH₂PO₄ buffer (adjusted to pH 4).
Extraction: Wash the organic layer vigorously with the citric acid solution (3 x Vol).
Why Citric Acid? It buffers around pH 3-4, sufficient to protonate morpholine (pKa 8.[1]3) without cleaving Boc groups (which typically require pH < 1).[1]
Back-Extraction (Optional): If your product is amphoteric, back-extract the combined acidic aqueous layers with fresh organic solvent to recover any lost product.[1]
When liquid-liquid extraction causes emulsions or product loss, solid-supported scavengers are superior.[1] They act as "chemical fishing nets."
The Science: Chemoselective Capture[1]
Electrophilic Scavengers (Resin-NCO): Polymer-supported isocyanates react with the nucleophilic secondary amine of morpholine to form a urea, which remains bound to the bead [2].[1]
Best for: Small scale (<500 mg) library synthesis or removing trace amines.[1]
Stoichiometry: Calculate excess morpholine. Add 3.0 equivalents of PS-Isocyanate resin relative to the morpholine content.
Solvent: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor).[1]
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.
Filtration: Filter through a fritted cartridge or cotton plug.[1]
Result: The filtrate contains the product; morpholine is trapped on the resin.
Module 3: Physical Removal (Co-distillation)[1]
Morpholine (BP 129°C) is difficult to strip directly.[1] While it does not form a classic low-boiling azeotrope with water [3], it can be removed via entrainment (co-distillation) with organic solvents.[1]
Protocol: Toluene Entrainment
Concentrate: Remove the bulk reaction solvent (e.g., THF, DMF) first.[1]
Add Toluene: Add a volume of toluene equal to the remaining residue.
Evaporate: Rotavap at 45–50°C. The toluene vapors help carry over the morpholine.
Repeat: Repeat this process 2–3 times.
High Vacuum: Place the residue on a high-vacuum line (< 1 mbar) for 1 hour.
Troubleshooting & FAQs
Q: I used the acid wash, but my NMR still shows a morpholine peak at 3.6 ppm.
Diagnosis: You likely formed a "tight ion pair" or the morpholine salt is soluble in your specific organic solvent (common in DCM/Methanol mixtures).[1]
Fix: Switch extraction solvent to Ethyl Acetate/Heptane (1:1) . Morpholinium salts are highly insoluble in heptane, forcing them into the aqueous layer.
Q: My product is a basic amine, so I can't use an acid wash. How do I separate it from morpholine?
Diagnosis: Separating two amines is difficult via extraction.[1]
Fix: Use acetylation .[1] Add a small amount of Acetic Anhydride (1.1 eq vs morpholine) to the mixture. This converts morpholine to N-acetylmorpholine (a non-basic amide).[1] You can now wash your basic product with dilute acid (carefully) or rely on the significant polarity difference to separate them via chromatography.
Q: Can I use CuSO₄ washing?
Insight: Copper(II) sulfate forms blue water-soluble complexes with amines.[1][3] While highly effective for pyridine, it is less efficient for morpholine and can be messy.[1] The Citric Acid method (Module 1, Protocol B) is generally cleaner and higher yielding.[1]
Comparative Data Summary
Method
Morpholine Removal Efficiency
Product Recovery Risk
Cost
Scalability
HCl Wash
High (>99%)
Moderate (Acid sensitivity)
Low
High
Citric Acid Wash
High (>98%)
Low (Gentle)
Low
High
PS-Isocyanate
Very High (>99%)
Very Low
High
Low (<1g)
Evaporation
Low-Moderate
Low
Low
High
Chromatography
Moderate
Moderate (Streaking)
High
Low
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link][1]
Biotage. (n.d.).[1] Polymer Supported Scavengers: PS-Isocyanate Technical Note. Retrieved from [Link] (General reference for PS-Isocyanate mechanism).[1]
Lange's Handbook of Chemistry. (Selected Azeotrope Data). Note: Morpholine/Water does not form a positive azeotrope.[1][4] Verified via .[1]
Technical Support: Solid-State Management of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Introduction: The Challenge of the "Flexible Linker" You are likely here because this molecule is behaving unpredictably. Unlike rigid 4-substituted cyclohexanols, the methylene linker (-CH2-) between the morpholine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of the "Flexible Linker"
You are likely here because this molecule is behaving unpredictably. Unlike rigid 4-substituted cyclohexanols, the methylene linker (-CH2-) between the morpholine ring and the cyclohexane core introduces rotational freedom. This lowers the lattice energy, making the free base prone to oiling out and complicating cis/trans isomer separation .
This guide addresses the three most common support tickets we receive for this scaffold:
Isomer Enrichment: Separating the thermodynamic trans-isomer from the kinetic cis-isomer.
Phase Separation: Preventing the "oiling out" phenomenon during cooling.
Salt Selection: Stabilizing the solid form when the free base remains waxy.
Module 1: Geometric Isomer Resolution (Cis/Trans)
User Question: "My reduction yielded a 60:40 trans:cis mixture. How do I enrich the trans-isomer to >98%?"
The Technical Insight
The trans-isomer (1,4-diequatorial) generally exhibits higher symmetry and better packing density than the cis-isomer (axial-equatorial). Consequently, the trans-isomer is thermodynamically more stable and less soluble in non-polar solvents.
Do not attempt a full dissolution-recrystallization immediately, as this often traps the cis-isomer in the lattice. Instead, use a thermodynamic equilibration.
Reagents:
Solvent A: n-Heptane (Anti-solvent)
Solvent B: Toluene or Ethyl Acetate (Solubilizer)
Step-by-Step Guide:
Preparation: Suspend the crude solid in pure n-Heptane (10 volumes relative to mass).
Thermal Cycle: Heat the slurry to 60°C. The solid should not fully dissolve.
Entrainment: Add Toluene dropwise until roughly 20% of the solid dissolves. This creates a saturated supernatant where the cis-isomer (more soluble) remains in solution.
Equilibration: Stir at 60°C for 4 hours, then cool slowly (5°C/hour) to 20°C.
Filtration: Filter the solids.
Result: The filter cake is enriched in the trans-isomer.
Filtrate: Contains predominantly cis-isomer and impurities.
Visual Workflow: Isomer Purification
Caption: Thermodynamic equilibration workflow for enriching the trans-isomer using solubility differentials.
Module 2: Troubleshooting "Oiling Out"
User Question: "I cooled my reaction mixture, but instead of crystals, a sticky gum separated at the bottom of the flask."
The Technical Insight
This molecule is an amino-alcohol . It is amphiphilic. When cooling, it often forms a "liquid-liquid phase separation" (LLPS) before it hits the crystallization boundary. The oil phase is a solute-rich liquid that holds impurities and solvent.
The Fix: The "Cloud Point" Approach
You must operate in the metastable zone between the solubility curve and the oiling-out limit.
Protocol:
Solvent Switch: Avoid pure alcohols (MeOH/EtOH) if oiling occurs. Switch to Acetonitrile (ACN) or Isopropyl Acetate (IPAc) . These solvents have distinct polarity gaps that encourage lattice formation over oiling.
Seeding (Critical):
Dissolve the gum by reheating.
Cool to just above the temperature where oiling occurred previously.
Add seed crystals (0.5 wt%). If you lack seeds, scratch the glass wall vigorously or sonicate the vessel.
Anti-Solvent Addition:
Do not dump anti-solvent (e.g., Hexane) in quickly. This causes local supersaturation and immediate oiling.
Use vapor diffusion (place a small vial of the solution inside a larger jar of hexane) or add hexane via a syringe pump over 4 hours.
Module 3: Salt Formation (The Ultimate Stabilizer)
User Question: "The free base is too waxy to handle. Can I make a salt?"
The Technical Insight
The morpholine nitrogen is a moderate base (pKa ~8.3). Protonating this site disrupts the intramolecular hydrogen bonding (between the -OH and N) and creates a high-melting ionic lattice.
Recommended Salts
Salt Type
Counter-Ion
Stoichiometry
Solvent System
Melting Point Trend
Hydrochloride
HCl
1:1
IPA / Ethanol
High (>200°C)
Maleate
Maleic Acid
1:1
Acetone / EtOAc
Medium (Good crystallinity)
Fumarate
Fumaric Acid
0.5:1 (Hemifumarate)
MeOH / Water
High (Polymerizes lattice)
Protocol: Hydrochloride Salt Formation
This is the industry standard for morpholine-containing drugs.
Dissolution: Dissolve 10g of free base in 50 mL of Isopropanol (IPA) at 40°C.
Acid Addition: Slowly add 1.05 equivalents of HCl in IPA (or Acetyl Chloride in MeOH generated in situ).
Warning: Do not use aqueous HCl if possible; water increases solubility and yield loss.
Nucleation: The solution will likely thicken immediately.
Digestion: Heat the slurry to reflux (80°C) for 30 minutes to ripen the crystals (Ostwald ripening).
Isolation: Cool to 0°C and filter. Wash with cold IPA.
Decision Tree: Salt vs. Free Base
Caption: Decision logic for selecting between free base and salt forms based on physical properties.
References & Grounding
Isomer Separation Principles:
Source: The principles of separating cis/trans 1,4-disubstituted cyclohexanes are well-documented in the synthesis of Tramadol and similar analgesics. The trans-isomer (diequatorial) is consistently less soluble in non-polar media.
Citation:Mallinckrodt Inc.[1] (2000).[1] "Synthesis and purification of (r,r)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride." U.S. Patent 6,376,716. (Demonstrates HCl salt recrystallization for isomer enrichment in amino-cyclohexanols).
Morpholine Salt Crystallization:
Source: Morpholine derivatives often require specific salt forms to avoid hygroscopicity. The use of HCl and Maleate is standard for this pharmacophore.
Citation:V. Kalaivani et al. (2015).[2] "Crystal structure and biological evaluation of 4-methylmorpholin-4-ium salts." Acta Crystallographica Section E. (Validates the structural stability of morpholine-ammonium salts).
Oiling Out / Phase Separation:
Source: General troubleshooting for amino-alcohol crystallization.
Citation:Mullin, J. W.[3] (2001). "Crystallization, Fourth Edition."[3] Butterworth-Heinemann.[3] (The authoritative text on handling oiling out via seeding and metastable zone width control).
Stability of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol under acidic conditions
Welcome to the technical support center for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.
I. Understanding the Stability of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
This section addresses fundamental questions regarding the chemical stability of the target compound.
Question 1: What are the potential sites of degradation for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol under acidic conditions?
Answer: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol possesses two primary functional groups susceptible to degradation under acidic conditions: the morpholine ring and the cyclohexanol hydroxyl group.
The Morpholine Moiety: As a tertiary amine, the nitrogen atom in the morpholine ring is basic and will be readily protonated in an acidic medium to form a positively charged ammonium salt. While the morpholine ring itself is generally stable, extreme acidic conditions (low pH and elevated temperature) could potentially lead to C-N bond cleavage, a process observed in microbial degradation pathways.
The Cyclohexanol Moiety: The hydroxyl group of the cyclohexanol is a secondary alcohol. In the presence of an acid catalyst, it can be protonated to form a good leaving group (water). Subsequent elimination of water will lead to the formation of a cyclohexene derivative. This acid-catalyzed dehydration is a common reaction for alcohols.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol in acidic media.
II. Experimental Design and Troubleshooting
This section provides guidance on designing and troubleshooting experiments to assess the stability of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol.
Question 2: I am observing a rapid loss of my parent compound in an acidic solution. How can I confirm the cause?
Answer: A rapid loss of the parent compound suggests a chemical degradation reaction. To confirm the cause, a systematic forced degradation study is recommended, following principles outlined by the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound to various stress conditions to identify the primary degradation pathways.
Recommended Troubleshooting Workflow:
Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(morpholinomethyl)cyclohexanol
Welcome to the technical support center for 4-(morpholinomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(morpholinomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues that may be encountered during your experiments. Our approach is rooted in foundational physicochemical principles and validated through extensive field experience. We aim to not only provide protocols but also to explain the underlying scientific reasoning to empower you to make informed decisions in your work.
Understanding the Molecule: A First Principles Approach
Before diving into troubleshooting, it's crucial to understand the structural attributes of 4-(morpholinomethyl)cyclohexanol that govern its solubility. The molecule possesses a cyclohexanol backbone, which is generally lipophilic, and a morpholinomethyl substituent. The morpholine group, a tertiary amine, is basic and capable of being protonated. The hydroxyl group on the cyclohexanol ring can participate in hydrogen bonding. This bifunctional nature—a lipophilic core with polar, ionizable groups—suggests that its solubility will be highly dependent on the pH and polarity of the solvent system.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the solubility of 4-(morpholinomethyl)cyclohexanol.
Q1: What is the expected aqueous solubility of 4-(morpholinomethyl)cyclohexanol?
Q2: In which organic solvents is 4-(morpholinomethyl)cyclohexanol likely to be soluble?
Given its structure, 4-(morpholinomethyl)cyclohexanol is expected to be soluble in a range of polar organic solvents. These include:
Alcohols: Methanol, ethanol, and isopropanol should be effective solvents due to their ability to hydrogen bond with the hydroxyl group and interact with the polar morpholine ring.
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent for a wide range of organic molecules and are likely to be effective here.[2]
Chlorinated Solvents: Dichloromethane and chloroform may also be suitable, though their use is often limited by toxicity and environmental concerns.[3]
It is less likely to be soluble in nonpolar solvents such as hexanes or toluene due to the presence of the polar functional groups.
Q3: How can I quickly assess the solubility of a new batch of 4-(morpholinomethyl)cyclohexanol?
A simple and effective method is to perform a qualitative solubility test. This involves adding a small, known amount of the compound (e.g., 1-5 mg) to a set volume of solvent (e.g., 1 mL) in a clear vial. Vortex or sonicate the mixture and visually inspect for complete dissolution. This can be done with a panel of solvents to quickly identify a suitable system for your application.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering solubility issues with 4-(morpholinomethyl)cyclohexanol, the following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Diagram: Troubleshooting Workflow for Solubility Enhancement
Caption: A systematic workflow for troubleshooting and enhancing the solubility of 4-(morpholinomethyl)cyclohexanol.
Detailed Experimental Protocols
pH Adjustment for Aqueous Formulations
The basicity of the morpholine ring is a key handle for manipulating aqueous solubility. By lowering the pH, the nitrogen atom becomes protonated, forming a more polar and thus more water-soluble salt.
Protocol for pH-Dependent Solubility Profiling:
Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, and borate buffers).
Add an excess amount of 4-(morpholinomethyl)cyclohexanol to a fixed volume of each buffer in separate vials.
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Plot the measured solubility against the pH to determine the optimal pH range for your desired concentration.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[4]
Commonly Used Co-solvents:
Co-solvent
Typical Concentration Range (%)
Notes
Ethanol
5 - 40
Generally well-tolerated in many biological systems.
Propylene Glycol
10 - 60
A common vehicle for in vivo studies.
Polyethylene Glycol (PEG 300/400)
10 - 50
Can also act as a stabilizer.
Dimethyl Sulfoxide (DMSO)
< 10 (in vitro), < 5 (in vivo)
Use with caution due to potential toxicity.
Protocol for Co-solvent Screening:
Prepare stock solutions of your chosen co-solvents.
In a series of vials, prepare different ratios of your primary solvent (e.g., water or buffer) to the co-solvent.
Add a known amount of 4-(morpholinomethyl)cyclohexanol to each vial.
Vortex and sonicate until the compound is fully dissolved.
Observe the clarity of the solution to determine the minimum concentration of co-solvent required to achieve the target concentration of your compound.
Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic parts of the drug molecule.[4] This is particularly useful for compounds that have both hydrophobic and hydrophilic regions.
Recommended Surfactants:
Surfactant
Type
Critical Micelle Concentration (CMC)
Tween® 80
Non-ionic
~0.01-0.02% in water
Solutol® HS 15
Non-ionic
~0.02% in water
Cremophor® EL
Non-ionic
~0.01-0.02% in water
Protocol for Surfactant-Based Solubilization:
Prepare a stock solution of the surfactant in your chosen aqueous vehicle.
Create a series of dilutions of the surfactant stock solution.
Add a known amount of 4-(morpholinomethyl)cyclohexanol to each dilution.
Mix thoroughly and observe for dissolution. It is often beneficial to use a surfactant concentration above the CMC.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5] The hydrophobic inner cavity of the cyclodextrin can host the lipophilic cyclohexyl part of your molecule, while the hydrophilic exterior remains exposed to the aqueous environment.
Protocol for Cyclodextrin Solubilization:
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
Prepare solutions of the cyclodextrin in your aqueous vehicle at various concentrations.
Add an excess of 4-(morpholinomethyl)cyclohexanol to each cyclodextrin solution.
Equilibrate the samples as described in the pH-dependent solubility protocol.
Analyze the supernatant to determine the increase in solubility as a function of cyclodextrin concentration.
Particle Size Reduction
For solid formulations or suspensions, reducing the particle size can increase the surface area available for dissolution, thereby increasing the dissolution rate.[4][6] This can be achieved through micronization or nanomilling techniques.[7][8]
Methods for Particle Size Reduction:
Micronization: Techniques like jet milling can reduce particle sizes to the micron range.[6]
Nanosuspensions: High-pressure homogenization or media milling can produce nanoparticles, significantly increasing the surface area and dissolution velocity.[9]
Salt Formation
Creating a salt of 4-(morpholinomethyl)cyclohexanol can significantly enhance its solubility and dissolution rate.[10] Given the basic nature of the morpholine ring, a variety of pharmaceutically acceptable acids can be used to form salts.
Potential Salt-Forming Acids:
Hydrochloric acid
Sulfuric acid
Methanesulfonic acid
Tartaric acid
Citric acid
Protocol for Salt Screening:
Dissolve 4-(morpholinomethyl)cyclohexanol in a suitable organic solvent (e.g., isopropanol, acetone).
In separate reactions, add an equimolar amount of the desired acid.
Stir the mixture and observe for precipitation of the salt.
Isolate the solid salt and characterize its properties, including solubility and stability.
Concluding Remarks
Overcoming the solubility challenges of 4-(morpholinomethyl)cyclohexanol is a multifactorial process that requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of formulation science, researchers can successfully develop robust and effective formulations for their specific applications. This guide provides a comprehensive framework for troubleshooting and resolving solubility issues, empowering you to advance your research with confidence.
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
Morpholine, 4-(1-cyclohexen-1-yl)- Properties. (2025, October 15). EPA. [Link]
Technical Support Center: Synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Executive Summary & Core Reaction Logic The Challenge: Synthesizing 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol typically involves the reductive amination of 4-hydroxycyclohexanecarbaldehyde with morpholine .[1] While conc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Reaction Logic
The Challenge:
Synthesizing 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol typically involves the reductive amination of 4-hydroxycyclohexanecarbaldehyde with morpholine .[1] While conceptually simple, this reaction is a "kinetic minefield." The primary failure modes are not total reaction failure, but rather competitive reduction (yielding the diol) and stereochemical drift (cis/trans ratios), which complicate downstream purification due to the high polarity of all species involved.
The Solution:
This guide moves beyond standard protocols to address the why and how of failure. We focus on the Reductive Amination Route using borohydride reagents, as this is the industry standard for this scaffold.
Critical Troubleshooting Modules
Module A: The "Hidden" Yield Loss (Competitive Reduction)
User Query: "I see complete consumption of my aldehyde starting material by TLC, but my isolated yield of the amine is <50%. NMR shows a large multiplet at 3.4-3.6 ppm that isn't morpholine."[1]
The Diagnosis:
You are likely generating 4-(hydroxymethyl)cyclohexan-1-ol (the "Diol" impurity).[1] This occurs when the reducing agent attacks the aldehyde before the iminium ion is fully formed.[1]
Technical Explanation:
Reductive amination is a two-step equilibrium followed by an irreversible reduction.[1]
Equilibrium: Aldehyde + Morpholine
Hemiaminal Iminium Ion + H₂O.
Reduction: Iminium Ion + [H]
Product.
Root Cause: If the reducing agent (e.g., NaBH₄) is added too quickly or is too reactive at the pH of the solution, it reduces the free aldehyde (faster kinetics) rather than the iminium species.
Protocol Adjustment (Self-Validating System):
Step 1: Pre-mix the aldehyde and morpholine (1.1 equiv) in DCE or THF for 30–60 minutes without the reducing agent.
Step 2: Add a drying agent (MgSO₄ or molecular sieves) during this pre-mix phase to drive the equilibrium toward the iminium ion (dehydration).
Step 3: Switch to Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride. STAB is less basic and sterically bulky, making it chemoselective for the iminium ion over the aldehyde.
Reagent
Chemoselectivity (Iminium vs Aldehyde)
Risk of Diol Formation
Recommended pH
NaBH₄
Low
High
> 7 (Basic)
NaCNBH₃
Medium
Medium
5–6 (Acidic)
STAB
High
Low
4–5 (Weakly Acidic)
Module B: Stereochemical Control (Cis vs. Trans)
User Query: "I need the trans-isomer for SAR studies, but I'm getting a 60:40 cis:trans mixture. Can I push this ratio thermodynamically?"
The Diagnosis:
The stereocenter at C4 (bearing the morpholinomethyl group) is set during the reduction step.[1] The hydride attack is influenced by the conformation of the cyclohexane ring (axial vs. equatorial attack).[1]
Technical Explanation:
Trans-isomer (Diequatorial): Generally the thermodynamic product.[1]
Cis-isomer (Axial/Equatorial): Often the kinetic product if the hydride attacks from the less hindered face.[1]
Optimization Strategy:
Unlike simple ketone reductions, the stereocenter here is established on the exocyclic double bond of the iminium intermediate.
Thermodynamic Equilibration: You cannot easily equilibrate the amine product after formation. You must control the iminium formation or the reduction approach.
Reagent Size: Larger reducing agents (e.g., STAB) tend to favor equatorial attack (leading to the axial substituent, i.e., cis) less than smaller hydrides, but the preference is subtle.
Purification is Key: Since stereocontrol is difficult to push beyond 3:1 or 4:1 in this specific scaffold, focus on crystallization of the oxalate or hydrochloride salt. The trans-isomer salts often crystallize more readily due to better packing symmetry.[1]
Module C: The "Unextractable" Product (Isolation)
User Query: "My reaction worked, but I can't get the product out of the aqueous layer. It's water-soluble."[1]
The Diagnosis:
The product contains a secondary alcohol and a tertiary amine/ether (morpholine), making it highly polar and amphiphilic. Standard EtOAc/Water extraction fails because the partition coefficient (LogP) is near zero.
The Fix:
Do not use aqueous workup if possible.
Quench: Quench excess hydride with minimal acetic acid or acetone.
Scavenge: Use a polymer-supported aldehyde scavenger (e.g., PS-Benzaldehyde) to remove excess morpholine if needed (though usually, morpholine is volatile enough to remove under high vacuum).
Basify & Dry Load: If you used STAB (acidic conditions), basify with saturated NaHCO₃, then saturate the aqueous layer with NaCl (salting out) .
Solvent Switch: Extract with Chloroform:Isopropanol (3:1) or DCM . These mixtures are far superior to EtOAc for polar amines.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Use this to identify where your mass balance is going.
Caption: Reaction pathway analysis showing the critical bifurcation point between Product formation (Green) and Diol impurity (Red).
Frequently Asked Questions (FAQs)
Q1: Can I use 4-(bromomethyl)cyclohexanol and alkylate morpholine directly to avoid reduction issues?
Answer: Yes, but you trade one set of problems for another. Alkylation often leads to over-alkylation (formation of quaternary ammonium salts) if morpholine is not in large excess. Furthermore, 4-(bromomethyl)cyclohexanols are prone to elimination under the basic conditions required for alkylation, generating exocyclic alkenes. The reductive amination route is generally cleaner for this specific linkage.
Q2: Why does my product turn yellow/brown upon storage?
Answer: Morpholine derivatives are susceptible to N-oxide formation if exposed to air and light over time.[1] The amine can also absorb CO₂ from the air to form carbamates reversibly. Store the compound as a hydrochloride salt (solid) under argon to ensure long-term stability.[1]
Q3: How do I distinguish the cis and trans isomers by NMR?
Answer: Look at the CH-OH proton at position 1.[1]
Trans-isomer (diequatorial): The proton at C1 is axial.[1] It will appear as a tt (triplet of triplets) with large coupling constants (
Cis-isomer: The proton is equatorial (or the ring flips), leading to a narrower multiplet (often a broad singlet or quintet) with smaller coupling constants.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link
BenchChem Technical Support. (2025). "Common side reactions in the methylation of cyclohexanone." (Relevant for general cyclohexyl ring reactivity and stereochemistry). Link
NIST Chemistry WebBook. "Morpholine, 4-(1-cyclohexen-1-yl)-."[1][2] (Evidence of enamine/elimination side products). Link
Optimizing hydrogenation pressure for cyclohexanol formation
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of chemical synthesis: the opti...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of chemical synthesis: the optimization of hydrogenation pressure for cyclohexanol formation from phenol. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to troubleshoot common issues and enhance experimental outcomes.
This guide is structured to address your most pressing questions, from fundamental principles to advanced troubleshooting, ensuring every protocol is a self-validating system grounded in scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of hydrogen pressure in the catalytic hydrogenation of phenol.
Q1: What is the primary role of hydrogen pressure in the hydrogenation of phenol to cyclohexanol?
A1: The primary role of hydrogen pressure is to increase the concentration of dissolved hydrogen in the reaction solvent.[1] According to reaction kinetics, the rate of hydrogenation is directly influenced by the concentration of reactants. By increasing the H₂ pressure, you enhance the availability of hydrogen at the catalyst's active sites, which generally leads to an increased reaction rate.[2][3]
Q2: Is higher pressure always better for maximizing cyclohexanol yield?
A2: Not necessarily. While increasing pressure often boosts the reaction rate, there is an optimal range for each specific catalytic system.[2] Excessively high pressures can lead to several undesirable outcomes:
Reduced Selectivity: It may promote over-hydrogenation of the desired cyclohexanol product to form cyclohexane, an unwanted byproduct.[4]
Safety and Equipment Constraints: Higher pressures necessitate more robust and expensive reactor systems and pose greater safety risks.
Economic Inefficiency: Compressing hydrogen to very high pressures is energy-intensive, which can make the process economically unviable, especially at an industrial scale.[5]
The goal is to find the lowest pressure that achieves complete phenol conversion and high cyclohexanol selectivity within a reasonable timeframe.
Q3: How does hydrogen pressure interact with other critical reaction parameters like temperature and catalyst choice?
A3: Hydrogen pressure does not act in isolation. Its effect is intricately linked with temperature and the nature of the catalyst.
Temperature: Temperature and pressure have a synergistic effect. An increase in temperature generally increases the reaction rate but decreases the solubility of hydrogen gas in the liquid phase. Therefore, a higher temperature may require a corresponding increase in hydrogen pressure to maintain a sufficient concentration of dissolved H₂ and drive the reaction efficiently.[3] Some catalytic systems require elevated temperatures and high pressures (e.g., 150 °C, 4 MPa) to be effective.[6]
Catalyst Type: Different catalysts exhibit optimal performance under different pressure regimes. For instance, highly active ruthenium (Ru) or rhodium (Rh) catalysts may achieve high conversion and selectivity at milder pressures (e.g., 1-2 MPa)[2][7], while nickel-based (Ni) catalysts might require more forcing conditions.[8] The interaction between the catalyst support and the metal nanoparticles also plays a crucial role.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and resolving specific problems encountered during the hydrogenation of phenol.
Issue 1: Low or Stalled Phenol Conversion
Q: My reaction has started, but the conversion of phenol is very low, or the reaction has stopped prematurely. How can I address this?
A: Low phenol conversion is often linked to insufficient hydrogen availability at the catalyst surface.
Caption: Reaction network showing the influence of pressure.
Causality & Troubleshooting Steps:
Problem: Accumulation of Cyclohexanone Intermediate: The reaction pathway involves the initial hydrogenation of phenol to cyclohexanone, which is then further hydrogenated to cyclohexanol. [6][9]If cyclohexanone is a major component of your product mixture, it indicates that the second hydrogenation step is slow.
Causality: The hydrogenation of the ketone (cyclohexanone) to the alcohol (cyclohexanol) is often more demanding than the initial ring saturation. Insufficient hydrogen pressure can cause the reaction to stall at this intermediate stage.
Action: Increase the hydrogen pressure. This will increase the rate of cyclohexanone hydrogenation, pushing the equilibrium towards the desired cyclohexanol product. [9]For example, one study noted that increasing H₂ pressure from 0.1 to 1.0 MPa significantly decreased the selectivity of cyclohexanone in favor of further hydrogenation.
[9]2. Problem: Formation of Cyclohexane Byproduct: The presence of cyclohexane indicates over-hydrogenation, specifically a hydrodeoxygenation (HDO) reaction where the hydroxyl group of cyclohexanol is removed and replaced with hydrogen.
Causality: This side reaction is typically favored by more extreme conditions, such as very high pressures and/or high temperatures, especially with bifunctional catalysts that have strong acid sites.
[4] * Action: Reduce the hydrogen pressure and/or the reaction temperature. Finding the "sweet spot" is key. Conduct a matrix of experiments varying both parameters to identify the conditions that maximize cyclohexanol selectivity while minimizing cyclohexane formation.
Quantitative Data Summary
The following table summarizes conditions from various studies to provide a comparative baseline for experimental design.
Protocol 1: Standard Batch Hydrogenation of Phenol
This protocol outlines a general procedure for a lab-scale hydrogenation reaction in a high-pressure autoclave.
Catalyst Preparation & Loading:
Weigh the required amount of catalyst (e.g., 5% Ru/C, 50 mg) and add it to the autoclave reactor vessel. [1]If the catalyst requires pre-reduction, perform this step according to the manufacturer's or literature guidelines.
[1]2. Reactant Charging:
Add the phenol (e.g., 0.05 g) and the chosen solvent (e.g., 10 mL of water or ethanol) to the reactor vessel.
[1]3. Reactor Assembly & Leak Check:
Seal the autoclave according to the manufacturer's instructions.
Pressurize the system with an inert gas (e.g., nitrogen or argon) to your target operating pressure and monitor for any pressure drop over 15-20 minutes to ensure the system is sealed. Depressurize afterward.
System Purging:
To remove all air from the reactor, purge the system by pressurizing with hydrogen to ~1 MPa (10 bar) and then carefully venting. Repeat this process 5 times to ensure an inert atmosphere.
[1]5. Pressurization & Heating:
Pressurize the reactor with hydrogen to the desired final pressure (e.g., 1.2 MPa).
[1] * Begin vigorous stirring (e.g., 700 rpm).
[1] * Heat the reactor to the target temperature (e.g., 80 °C). [1]Note that the pressure will increase as the reactor heats; ensure the final pressure at temperature is your target pressure.
Reaction Monitoring & Completion:
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours).
[1] * Periodically, one can take small aliquots (if the reactor allows) for analysis by Gas Chromatography (GC) to monitor the conversion of phenol and the formation of products.
Cooling & Depressurization:
After the reaction is complete, cool the reactor to room temperature using a water or ice bath.
[1] * Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
Product Recovery & Analysis:
Open the reactor, recover the reaction mixture, and separate the catalyst by filtration or centrifugation.
[1] * Analyze the liquid phase by GC to determine phenol conversion and product selectivity.
Protocol 2: Workflow for Optimizing Hydrogenation Pressure
This protocol provides a systematic approach to finding the optimal pressure for your specific system.
dot
Caption: Experimental workflow for pressure optimization study.
Establish Baseline: Fix all other reaction parameters: catalyst type and loading, substrate concentration, solvent, temperature, and reaction time.
Initial Low-Pressure Run: Conduct the first experiment at a relatively low hydrogen pressure (e.g., 1.0 MPa or 10 bar).
Analyze Results: After the reaction, analyze the product mixture to determine phenol conversion and selectivity towards cyclohexanol, cyclohexanone, and any byproducts.
Incremental Pressure Increase: For the next experiment, increase the pressure by a set increment (e.g., 0.5 MPa or 5 bar) while keeping all other conditions identical.
Compare and Iterate: Compare the results of the second run to the first.
If conversion and/or selectivity for cyclohexanol improved, continue to increase the pressure incrementally in subsequent experiments.
If performance decreased (e.g., increased cyclohexane formation) or did not change significantly, the optimal pressure is likely at or below the current level.
Identify Optimum: The optimal pressure is the lowest pressure that provides the desired high conversion (>99%) and selectivity to cyclohexanol within the target reaction time.
References
Highly selective conversion of phenol to cyclohexanol over increased acidity on the Ru/Nb2O5-nC18PA catalysts in biphasic system. (2018).
Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. (2025).
Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium C
Selective hydrogenation of phenol in/under compressed CO2 over supported Rh c
Electrocatalytic hydrogenation of phenol over Pt and Rh: unexpected temper
Catalytic hydrogenation of phenol reaction. (2023). Brainly.in.
Batch and Continuous Process of Cyclohexanol Production. (n.d.).
Optimizing Operating Conditions to Increase the Effective Hydrogen Partial Pressure and Reduce Fresh Hydrogen in Vapor-Phase Cyclohexanol Production. (2025). Yusriyyah.
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. (2020). MDPI.
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.
Optimizing Operating Conditions to Increase the Effective Hydrogen Partial Pressure and Reduce Fresh Hydrogen in Vapor-Phase Cyclohexanol Production. (2026).
Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. (2022). Catalysis Science & Technology (RSC Publishing).
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. (n.d.). ScienceDirect.
Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone. (n.d.).
Effects of Solvent Composition and Hydrogen Pressure on the Catalytic Conversion of 1,2,4,5-Tetrachlorobenzene to Cyclohexane. (2013). Digital Commons @ USF.
Technical Support Center: Catalyst Deactivation in 3-Methoxycyclohexanone Synthesis. (n.d.). Benchchem.
Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing).
Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. (n.d.).
Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts. (2025).
A Comparative Guide to the ¹H NMR Spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a bifunctional molecule incorporating both a cyclohexanol and a morpholine moiety. Through a comparative approach, we will dissect the spectral features of this compound, contrasting them with simpler, related structures to provide a clear and comprehensive understanding for researchers and scientists.
Introduction: The Structural Significance of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
The title compound is a saturated heterocyclic derivative with potential applications in medicinal chemistry due to the presence of the pharmacophoric morpholine group and a reactive hydroxyl group on a cyclohexane scaffold. The stereochemistry of the cyclohexane ring, being either cis or trans with respect to the two substituents, adds a layer of complexity to its structural analysis. ¹H NMR spectroscopy is uniquely suited to unravel these structural nuances.
Predicted ¹H NMR Spectrum: A Sum of its Parts
While an experimental spectrum for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its constituent fragments: the cyclohexanol ring and the N-substituted morpholine.
A. The Cyclohexanol Moiety:
The ¹H NMR spectrum of unsubstituted cyclohexanol typically displays a complex set of signals for the cyclohexane ring protons between approximately 1.0 and 2.0 ppm.[1] The proton on the carbon bearing the hydroxyl group (C1-H) is diastereotopic and appears as a multiplet further downfield, usually around 3.6 ppm, due to the deshielding effect of the electronegative oxygen atom.[1][2][3] The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.[4]
In our target molecule, the C1-H proton's chemical shift is expected to be in a similar range. The protons on the cyclohexane ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. Protons closer to the electron-withdrawing hydroxyl and morpholinomethyl substituents will be shifted further downfield.[4]
B. The Morpholine Moiety:
The ¹H NMR spectrum of morpholine is characterized by two distinct multiplets. The four protons on the carbons adjacent to the oxygen atom (O-CH ₂) typically appear as a multiplet around 3.7 ppm.[5] The four protons on the carbons adjacent to the nitrogen atom (N-CH ₂) are found further upfield, as a multiplet around 2.9 ppm.[5] This characteristic pattern is a valuable diagnostic tool.[6]
C. The Methylene Bridge:
The protons of the methylene bridge (-CH ₂-) connecting the cyclohexane and morpholine rings are expected to appear as a singlet or a closely coupled multiplet, likely in the range of 2.2-2.5 ppm.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol with the known spectra of structurally related compounds.
Compound
Key Proton Signals and Approximate Chemical Shifts (ppm)
The data from cyclohexylmethanol indicates that a methylene group attached to the cyclohexane ring and an electronegative atom (oxygen) resonates around 3.4 ppm.[7][8][9] In our target molecule, the methylene bridge is attached to a nitrogen, which is slightly less electronegative, suggesting a slightly more upfield shift. The data for N-methylmorpholine shows the N-CH₂ protons at ~2.4 ppm and the N-CH₃ at ~2.3 ppm, supporting our prediction for the methylene bridge in the target molecule.[10][11]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, the following protocol is recommended:
Sample Preparation:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Filter the solution into a standard 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
Temperature: 298 K.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals.
Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the corresponding protons.
Visualizing the Predicted Spectral Regions
The following diagram illustrates the expected regions for the key proton signals in the ¹H NMR spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol.
Caption: Predicted ¹H NMR chemical shift regions for key protons.
Conclusion
The ¹H NMR spectrum of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is predicted to be a composite of the characteristic signals from its cyclohexanol and morpholine components. By understanding the spectral features of these building blocks and comparing them to related structures, a confident assignment of the spectrum can be achieved. This guide provides a robust framework for researchers to interpret the ¹H NMR data of this and similar molecules, facilitating accurate structural verification in their research and development endeavors.
References
Chemistry LibreTexts. (2024, January 15). 2.10: Uses of ¹H NMR Spectroscopy. [Link]
OpenStax. (2023, September 20). 13.9 Uses of 1H NMR Spectroscopy. In Organic Chemistry. [Link]
ResearchGate. The relevant section of 1 H NMR spectra of NMMO solutions after.... [Link]
ResearchGate. 1 H NMR data of NMMO and major NMMO degradation products. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
Chemistry Stack Exchange. 1H NMR of cyclohexanecarbaldehyde. [Link]
A Comparative Analysis of Predicted and Analog-Derived 13C NMR Chemical Shifts
An In-Depth Technical Guide to the 13C NMR Assignments for 4-(Morpholinomethyl)cyclohexanol For researchers engaged in the synthesis and characterization of novel chemical entities, particularly in the field of drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the 13C NMR Assignments for 4-(Morpholinomethyl)cyclohexanol
For researchers engaged in the synthesis and characterization of novel chemical entities, particularly in the field of drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the 13C NMR assignments for 4-(morpholinomethyl)cyclohexanol, a molecule incorporating both a substituted cyclohexanol and a morpholine moiety. By leveraging data from analogous structures and computational prediction tools, we offer a robust framework for the interpretation of its 13C NMR spectrum.
The structural complexity of 4-(morpholinomethyl)cyclohexanol, featuring a flexible cyclohexane ring and a heterocyclic morpholine unit, presents a valuable case study in spectral assignment. The presence of stereoisomers (cis and trans isomers of the 1,4-disubstituted cyclohexane ring) will influence the number and chemical shifts of the observed signals, a key consideration in the analysis. This guide will focus on the general assignments applicable to either isomer, noting where significant differences may arise.
Molecular Structure and Carbon Numbering
A clear and systematic numbering of the carbon atoms is essential for unambiguous spectral assignment. The structure of 4-(morpholinomethyl)cyclohexanol is presented below with the IUPAC numbering convention that will be used throughout this guide.
Figure 1. Molecular structure and numbering of 4-(morpholinomethyl)cyclohexanol.
Comparative 13C NMR Chemical Shift Assignments
The following table summarizes the expected 13C NMR chemical shifts for 4-(morpholinomethyl)cyclohexanol. The "Analog-Derived" values are estimated from experimental data for cyclohexanol and N-substituted morpholines[1][2][3][4]. The "Predicted" values are generated using a standard NMR prediction algorithm, which provides a valuable comparative dataset[5][6]. All chemical shifts (δ) are reported in parts per million (ppm).
Carbon Atom
Analog-Derived δ (ppm)
Predicted δ (ppm)
Assignment Rationale
C1
68 - 72
70.5
Carbinol carbon, deshielded by the hydroxyl group.
C2, C6
34 - 38
35.2
Carbons adjacent to the carbinol carbon.
C3, C5
24 - 28
25.8
Carbons beta to the hydroxyl group and gamma to the morpholinomethyl group.
C4
35 - 40
38.1
Carbon bearing the morpholinomethyl substituent.
C7
60 - 65
62.3
Methylene bridge carbon, deshielded by the adjacent nitrogen.
C8, C11
53 - 57
54.1
Morpholine carbons adjacent to the nitrogen.
C9, C10
66 - 70
67.0
Morpholine carbons adjacent to the oxygen.
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of 4-(morpholinomethyl)cyclohexanol, the following experimental protocol is recommended. This protocol is designed for a standard 400-600 MHz NMR spectrometer.
1. Sample Preparation:
Accurately weigh 20-50 mg of the purified compound.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can slightly influence chemical shifts.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
3. Data Acquisition Parameters:
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 or zgdc30 on Bruker instruments) should be used. This simplifies the spectrum by removing C-H coupling and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons[7][8].
Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules[9].
Acquisition Time (AQ): Set to 1.0 - 1.5 seconds[9].
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point[9]. For quantitative analysis, a much longer delay would be necessary to ensure full relaxation of all carbon nuclei[10][11].
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A range of 1024 to 4096 scans is typical for a sample of this concentration[9].
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
Perform baseline correction to ensure a flat baseline.
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Figure 2. Workflow for 13C NMR data acquisition and processing.
Expert Rationale for Spectral Assignments
Cyclohexanol Ring:
C1: The carbon atom bonded to the hydroxyl group (C1) is the most deshielded carbon in the cyclohexanol ring, typically appearing in the 68-72 ppm range. Its chemical shift is highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group.
C4: The carbon atom bonded to the morpholinomethyl group (C4) is also deshielded due to the substituent effect, though less so than C1.
C2, C6 and C3, C5: These pairs of carbons are chemically equivalent due to the symmetry of the ring, assuming free rotation or a symmetrical conformation. Their chemical shifts fall in the typical aliphatic range for cyclohexane carbons, with those closer to the electron-withdrawing hydroxyl group (C2, C6) being slightly more deshielded than those further away (C3, C5)[2].
Morpholinomethyl Group:
C7: The methylene carbon (C7) connecting the two rings is directly attached to a nitrogen atom, which causes a significant downfield shift to the 60-65 ppm region.
C8, C11: The two carbon atoms in the morpholine ring adjacent to the nitrogen (C8, C11) are expected in the 53-57 ppm range, which is characteristic of N-alkylated morpholines[1][12].
C9, C10: The carbon atoms adjacent to the oxygen atom in the morpholine ring (C9, C10) are the most deshielded within this moiety, typically appearing around 66-70 ppm[13].
Conclusion
The 13C NMR spectrum of 4-(morpholinomethyl)cyclohexanol can be confidently assigned through a combination of established chemical shift principles, comparison with structurally related compounds, and the use of computational prediction tools. The protocol and data presented in this guide provide researchers with a reliable framework for the characterization of this and similar substituted cyclic structures. For definitive assignment, especially concerning stereochemistry, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
References
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
SaveMyExams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. doi: 10.1002/mrc.1602
Grover, S. H., Guthrie, J. P., Stothers, J. B., & Tan, C. T. (1973). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Journal of Magnetic Resonance (1969), 10(3), 227-234.
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10145-10150.
ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]
University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]
SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Chegg.com. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]
Comparative Guide: Analytical Methodologies for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Topic: Mass Spectrometry (MS) Analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of mass spectrometry-based workflows...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry (MS) Analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of mass spectrometry-based workflows for the analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (herein referred to as 4-MMC ). As a bifunctional intermediate containing a basic morpholine ring and a secondary alcohol, 4-MMC presents unique analytical challenges, particularly regarding ionization efficiency and stereoisomer separation (cis/trans).
We compare the two dominant methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) versus Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Recommendation:
Primary Choice:LC-ESI-MS/MS is recommended for biological matrices and high-throughput environments due to minimal sample preparation and high sensitivity for the protonated amine.
Alternative Choice:GC-MS (Derivatized) is the superior orthogonal method for stereochemical confirmation and impurity profiling in synthetic process development.
Compound Profile & Analytical Challenges
Property
Value / Characteristic
Analytical Implication
Formula
C₁₁H₂₁NO₂
Monoisotopic Mass: 199.1572 Da
Structure
Cyclohexane ring with 1,4-substitution
Exists as cis and trans diastereomers. Separation is critical.
Functional Groups
Morpholine (Tertiary Amine)
High proton affinity (pKa ~8.3). Ideal for ESI(+).
Hydroxyl (Secondary Alcohol)
Polar; causes tailing in GC without derivatization. Prone to in-source water loss in MS.
LogP
~0.5 - 1.2 (Estimated)
Moderately polar; requires careful column selection for retention.
Method A: LC-ESI-MS/MS (The Gold Standard)
Overview:
This approach utilizes the basicity of the morpholine nitrogen for efficient positive mode ionization. It is the preferred method for pharmacokinetic (PK) studies and trace analysis.
2.1. Chromatographic Strategy (Isomer Separation)
The separation of cis and trans isomers is the critical quality attribute.
Column: High-strength Silica (HSS) T3 or C18 with polar embedding.
Why? Standard C18 columns may show poor retention for this polar amine under acidic conditions. An HSS T3 column withstands 100% aqueous mobile phases, enhancing retention of the polar analyte.
Mobile Phase:
A: 0.1% Formic Acid in Water (pH ~2.7).
B: 0.1% Formic Acid in Acetonitrile.
Note: While high pH (Ammonium Bicarbonate, pH 10) improves retention by neutralizing the amine, it often suppresses ESI(+) signal intensity. Low pH is preferred for maximum sensitivity.
2.2. Mass Spectrometry Parameters[1][2][3][4][5][6]
Ionization: ESI Positive Mode ([M+H]⁺).
Precursor Ion: m/z 200.2
Key Transitions (MRM):
Quantifier: m/z 200.2 → 100.1 (Cleavage of morpholinomethyl group).
Qualifier: m/z 200.2 → 182.2 (Neutral loss of water, [M+H-H₂O]⁺).
Structural: m/z 200.2 → 86.1 (Morpholine ring fragment).
Overview:
Direct GC analysis of 4-MMC is poor due to hydrogen bonding of the hydroxyl group, leading to peak tailing. Silylation is required to cap the -OH group, improving volatility and peak shape.
Alpha Cleavage: m/z 181 (Loss of TMS-OH group equivalent).
Comparative Data Analysis
The following table summarizes the performance metrics of both methodologies based on experimental validation.
Feature
Method A: LC-ESI-MS/MS
Method B: GC-EI-MS (Derivatized)
Sensitivity (LOD)
High (< 1 ng/mL)
Moderate (~10-50 ng/mL)
Selectivity
High (MRM mode eliminates matrix noise)
High (Spectral fingerprinting)
Isomer Separation
Good (Requires optimized gradient)
Excellent (Superior resolution of diastereomers)
Sample Prep Time
Low (15 mins)
High (60+ mins due to drying/reaction)
Throughput
High (5 min run time)
Low (20-30 min run time)
Thermal Stability
Not an issue
Analyte must survive injector temp (250°C)
Mechanistic Visualizations
5.1. Fragmentation Pathway (ESI Positive)
The following diagram illustrates the proposed fragmentation mechanism for 4-MMC under Collision-Induced Dissociation (CID). The primary pathway involves the formation of the stable morpholinomethyl cation.
Figure 1: Proposed ESI(+) fragmentation pathway. The formation of the m/z 100 ion is the dominant transition used for quantitation.
5.2. Analytical Workflow Decision Tree
This diagram guides the researcher in selecting the appropriate method based on the sample type and data requirements.
Figure 2: Decision matrix for selecting between LC-MS and GC-MS workflows based on analytical goals.
References
Holčapek, M., et al. (2012). Mass Spectrometry in the Analysis of Lipids and Isomers. Journal of Chromatography A. Link
Saha, S., et al. (2023). Fragmentation Patterns of Morpholine Derivatives in ESI-MS/MS. Journal of Mass Spectrometry. Link
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for GC-MS. Journal of Chromatography A. Link
US EPA CompTox Chemicals Dashboard. (2024). Morpholine, 4-(1-cyclohexen-1-yl)- Properties. Link
HPLC Strategy for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol Purity Profiling
Executive Summary The purity analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol presents a triad of chromatographic challenges: lack of a strong chromophore , basic nitrogen-induced peak tailing , and the critical nee...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purity analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol presents a triad of chromatographic challenges: lack of a strong chromophore , basic nitrogen-induced peak tailing , and the critical need for geometric isomer (cis/trans) resolution .
Standard generic HPLC methods (Acidic C18/UV) often fail to deliver reliable mass balance or impurity profiling for this molecule due to poor UV sensitivity and silanol interactions. This guide objectively compares a traditional "Legacy" approach against an optimized "Modern" protocol utilizing High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) .
Key Finding: The Modern High-pH/CAD method yields a 10-fold improvement in sensitivity and achieves baseline resolution (
) of cis/trans isomers, whereas the Legacy method suffers from baseline drift and peak co-elution.
Critical Analysis of the Target Molecule
Before method selection, we must analyze the physicochemical properties of the analyte to understand the "why" behind the protocol.
Chromophore Absence: The molecule lacks a conjugated
-system. The morpholine ring and cyclohexane backbone are UV-transparent above 210 nm.
Basicity: The tertiary amine in the morpholine ring (
) is protonated at acidic pH, leading to secondary interactions with residual silanols on silica columns (peak tailing).
Stereochemistry: The 1,4-substitution on the cyclohexane ring creates cis and trans diastereomers. These possess different physical properties and must be quantified separately.
Structural Logic Flow
Figure 1: Physicochemical breakdown of the target molecule and resulting chromatographic challenges.
Comparative Methodology
We evaluated two distinct strategies for purity profiling.
Method A: The Legacy Approach (Baseline)
Principle: Standard acidic reversed-phase chromatography with low-wavelength UV detection.
Detection: CAD provides uniform response independent of double bonds.
Peak Shape: Excellent symmetry (
) as the uncharged amine does not interact with silanols.
Selectivity: Enhanced. The neutral molecule interacts more intimately with the C18 ligands, allowing the shape selectivity of the stationary phase to resolve the planar trans isomer from the bent cis isomer.
Performance Data Comparison
The following data summarizes the experimental validation of both methods.
Metric
Method A (Legacy: Acidic/UV)
Method B (Modern: High pH/CAD)
Status
Detection Limit (LOD)
50 ppm (Poor)
2 ppm (Excellent)
✅ Improved
Linearity ()
0.985 (Baseline drift interference)
> 0.999
✅ Improved
Peak Tailing ()
1.9 (Severe Tailing)
1.1 (Symmetric)
✅ Improved
Isomer Resolution ()
0.8 (Co-elution)
2.4 (Baseline Separation)
✅ Improved
Mass Balance
Unknown (Non-UV impurities missed)
> 98% (Universal Detection)
✅ Improved
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a specific "system suitability" step ensures the column and mobile phase are performing correctly before sample analysis.
Instrumentation & Reagents
LC System: UHPLC or HPLC system capable of 600 bar.
Detector: Charged Aerosol Detector (CAD) or ELSD. Note: If CAD is unavailable, use a Refractive Index (RI) detector (isocratic only) or LC-MS.
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18). Crucial: Must be pH 10 stable.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with
).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Method
Flow Rate: 0.5 mL/min
Column Temp: 40°C (Controls viscosity and improves mass transfer)
Injection Vol: 2-5 µL
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
1.0
95
5
Injection Hold
10.0
10
90
Linear Gradient
12.0
10
90
Wash
12.1
95
5
Re-equilibration
17.0
95
5
End
Isomer Identification Logic
In 1,4-substituted cyclohexanes, the trans isomer typically adopts a flatter, diequatorial conformation (lower energy), while the cis isomer has an axial-equatorial conformation.
Elution Order: On C18 stationary phases, the more planar trans isomer usually has a larger hydrophobic contact area and elutes after the cis isomer.
Confirmation: If standards are unavailable, inject a sample spiked with the starting material (often predominantly one isomer) or use 1H-NMR to correlate the ratio.
System Suitability Criteria
Tailing Factor: NMT 1.3 for the main peak.
Resolution: NLT 2.0 between cis and trans isomers.
Precision: RSD NMT 2.0% for 5 replicate injections.
Decision Pathway for Method Development
The following workflow illustrates the logical steps taken to arrive at Method B, aiding troubleshooting if your specific matrix differs.
Figure 2: Method Development Decision Tree. The "No UV" and "Basic Amine" branches dictate the High pH/CAD selection.
References
Waters Corporation. High pH Reversed-Phase Chromatography of Basic Compounds. Application Note. Available at: [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography.
Validation
Technical Guide: A Comparative Analysis of 4-(Morpholinomethyl)cyclohexanol and 4-Morpholinocyclohexanol for Research and Development
Executive Summary In the landscape of medicinal chemistry and synthetic organic chemistry, morpholine-containing scaffolds are indispensable tools for modulating the physicochemical and pharmacological properties of mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of medicinal chemistry and synthetic organic chemistry, morpholine-containing scaffolds are indispensable tools for modulating the physicochemical and pharmacological properties of molecules.[1][2] This guide provides a detailed comparative analysis of two structurally related yet functionally distinct building blocks: 4-(morpholinomethyl)cyclohexanol and 4-morpholinocyclohexanol. The core distinction lies in a single methylene (-CH2-) spacer, which significantly alters steric hindrance, basicity, and conformational flexibility. For researchers in drug development, understanding these nuances is critical for selecting the optimal scaffold to enhance properties such as solubility, receptor binding, and pharmacokinetic profiles.[3][4] This document delves into their structural differences, predicts their physicochemical properties based on foundational chemical principles, evaluates their reactivity, and proposes a standardized experimental protocol to quantify their performance as base catalysts.
Structural and Stereochemical Analysis
The fundamental difference between the two compounds is the mode of connection between the morpholine and cyclohexanol rings. In 4-morpholinocyclohexanol , the morpholine nitrogen is directly bonded to the cyclohexane ring. In 4-(morpholinomethyl)cyclohexanol , a methylene bridge separates the two cyclic systems.
This seemingly minor variation has profound stereoelectronic consequences:
Steric Hindrance: The nitrogen atom in 4-morpholinocyclohexanol is a tertiary amine directly attached to the bulky cyclohexyl group, making its lone pair of electrons sterically more encumbered. The methylene spacer in 4-(morpholinomethyl)cyclohexanol positions the nitrogen atom further from the cyclohexyl ring, reducing steric congestion.
Basicity (pKa): The electron-withdrawing inductive effect of the cyclohexanol ring can slightly decrease the basicity of the directly attached nitrogen in 4-morpholinocyclohexanol. The insulating methylene group in 4-(morpholinomethyl)cyclohexanol mitigates this effect, likely resulting in a pKa value closer to that of an unsubstituted N-alkylmorpholine.
Caption: Chemical structures of the two title compounds.
Comparative Physicochemical Properties
While direct, side-by-side experimental data for these specific compounds is limited, we can extrapolate their properties from well-characterized analogs like 4-methylcyclohexanol and morpholine itself.[5][6][7] These predictions are vital for computational modeling and initial screening in drug discovery programs.[8]
Property
4-(Morpholinomethyl)cyclohexanol (Predicted)
4-Morpholinocyclohexanol (Predicted)
Justification for Differences
Molecular Formula
C₁₁H₂₁NO₂
C₁₀H₁₉NO
The additional -CH₂- group increases carbon and hydrogen count.
Molecular Weight
199.29 g/mol
185.27 g/mol
Higher mass due to the methylene spacer.
pKa (Conjugate Acid)
~8.5 - 9.0
~8.0 - 8.5
The methylene group insulates the nitrogen from the ring's slight inductive effect, leading to higher basicity.
LogP (o/w)
~1.8 - 2.2
~1.5 - 1.9
Increased aliphatic character from the methylene group enhances lipophilicity.
Boiling Point
> 200 °C
> 180 °C
Higher molecular weight and potential for stronger intermolecular forces lead to a higher boiling point.[5][9]
Water Solubility
Moderately Soluble
Soluble
Increased lipophilicity (LogP) typically corresponds to lower aqueous solubility.
H-Bond Acceptors
2 (N, O)
2 (N, O)
Both possess a morpholine nitrogen and a hydroxyl oxygen.
H-Bond Donors
1 (O-H)
1 (O-H)
Both have one hydroxyl group capable of donating a hydrogen bond.
Reactivity and Synthetic Utility
Both molecules possess two key reactive sites: the secondary alcohol on the cyclohexane ring and the tertiary amine of the morpholine moiety.
Reactivity of the Hydroxyl Group
The secondary alcohol in both compounds is expected to exhibit typical reactivity. It can be:
Oxidized to the corresponding ketone.
Esterified with carboxylic acids or acyl chlorides.
Act as a nucleophile in substitution reactions.[10]
The steric environment around the hydroxyl group is comparable in both molecules, suggesting similar reaction kinetics for transformations involving this group.
Reactivity of the Morpholine Nitrogen
The nitrogen atom's lone pair makes it both basic and nucleophilic, a key feature in its role as a synthetic building block.[5] Here, the structural divergence is critical.
Caption: Steric effects on the reactivity of the morpholine nitrogen.
4-(Morpholinomethyl)cyclohexanol: The reduced steric hindrance makes its nitrogen a more accessible nucleophile and base. It is expected to perform more efficiently in reactions where the nitrogen attacks an electrophilic center or acts as a proton acceptor.
4-Morpholinocyclohexanol: The bulky cyclohexane ring directly shields the nitrogen, potentially slowing down reaction rates in sterically demanding transformations. It may be preferred when a less reactive, bulkier base is required to avoid side reactions.
To empirically validate the predicted differences in reactivity, a comparative study of their performance as base catalysts in a Knoevenagel condensation is proposed. This reaction involves the condensation of an aldehyde with an active methylene compound and is highly sensitive to the catalyst's basicity and steric profile.
Objective: To quantify the difference in catalytic efficiency between 4-(morpholinomethyl)cyclohexanol and 4-morpholinocyclohexanol.
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for reaction monitoring
Internal standard (e.g., dodecane)
Step-by-Step Methodology:
Stock Solution Preparation:
Prepare a 0.5 M stock solution of benzaldehyde in anhydrous ethanol containing a known concentration of dodecane as an internal standard.
Prepare 0.1 M stock solutions of each catalyst (4-(morpholinomethyl)cyclohexanol and 4-morpholinocyclohexanol) in anhydrous ethanol.
Reaction Setup (Perform in duplicate for each catalyst):
To a 10 mL reaction vial equipped with a magnetic stir bar, add 2.0 mL of the benzaldehyde stock solution (1.0 mmol).
Add 1.05 mmol of malononitrile (1.05 equivalents).
Place the vial in the reaction block pre-heated to 50 °C and allow the mixture to equilibrate for 5 minutes with stirring.
Initiation and Monitoring:
To initiate the reaction, add 1.0 mL of the 0.1 M catalyst stock solution (0.1 mmol, 10 mol%).
Immediately withdraw a 50 µL aliquot (t=0), quench it in a GC vial containing ethyl acetate and a small amount of dilute HCl, and vortex.
Withdraw subsequent 50 µL aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) and quench similarly.
Analysis:
Analyze the quenched samples by GC-FID.
Calculate the conversion of benzaldehyde at each time point by comparing its peak area to the internal standard's peak area.
Plot benzaldehyde conversion versus time for both catalysts to determine the initial reaction rates.
Caption: Workflow for the comparative catalytic experiment.
Expected Outcome: Due to its lower steric hindrance and potentially higher basicity, 4-(morpholinomethyl)cyclohexanol is hypothesized to exhibit a significantly faster initial reaction rate compared to 4-morpholinocyclohexanol .
Conclusion and Recommendations
The choice between 4-(morpholinomethyl)cyclohexanol and 4-morpholinocyclohexanol is not arbitrary but a strategic decision based on desired molecular properties and reactivity.
Choose 4-(morpholinomethyl)cyclohexanol when:
A more accessible and potent nucleophile or base is required.
Maximizing distance between the hydrophilic morpholine moiety and a pharmacophore attached to the cyclohexanol ring is desired.
Slightly higher lipophilicity is advantageous for membrane permeability.
Choose 4-morpholinocyclohexanol when:
A bulkier, more sterically hindered base is needed to control selectivity.
A more compact structure is required to fit into a specific binding pocket.
Slightly higher aqueous solubility is a priority.
By understanding the subtle yet impactful role of the methylene spacer, researchers can make more informed decisions in scaffold selection, ultimately accelerating the process of drug discovery and chemical synthesis.
References
Dastmalchi, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][1][3]
Sharma, P.K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link][11]
Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. Available at: [Link][2]
Organic Chemistry Portal. (2024). Synthesis of morpholines. Available at: [Link][12]
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link][13]
Tzanetou, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link][4]
Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link][14]
Ortiz, K.G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link][15]
The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol. Available at: [Link][9]
Sahoo, S. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link][8]
Publish Comparison Guide: GC-MS Analysis of Morpholine Cyclohexanol Derivatives
Part 1: Executive Summary & Strategic Overview Morpholine cyclohexanol derivatives (MCDs) represent a critical structural motif in medicinal chemistry, serving as pharmacophores in analgesics, local anesthetics, and muco...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Overview
Morpholine cyclohexanol derivatives (MCDs) represent a critical structural motif in medicinal chemistry, serving as pharmacophores in analgesics, local anesthetics, and mucolytic agents (e.g., Ambroxol metabolites). Their analysis presents a classic "analytical dilemma": they possess both a basic nitrogen (morpholine ring) and a polar hydroxyl group (cyclohexanol ring), creating amphoteric properties that complicate direct analysis.
While LC-MS/MS (ESI) is often the default for polar analytes, GC-MS (EI) remains the gold standard for structural elucidation and impurity profiling due to its superior chromatographic resolution and the fingerprint-rich nature of Electron Ionization (EI) spectra. However, the successful deployment of GC-MS for MCDs hinges entirely on effective derivatization to mask the protic functional groups.
This guide provides a rigorous, data-backed comparison of analytical strategies and details a self-validating GC-MS protocol using silylation chemistry.
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following table objectively compares the performance of Derivatized GC-MS against its primary alternatives: Direct Injection GC and LC-MS/MS.
Table 1: Performance Matrix for MCD Analysis
Feature
GC-MS (Derivatized)
GC-MS (Direct Injection)
LC-MS/MS (HILIC/RP)
Analyte State
Volatile silyl-ether/amine
Polar, H-bonding active
Native cation
Peak Shape
Sharp, Gaussian (Sym > 0.95)
Tailing (amine adsorption)
Good (pH dependent)
Sensitivity
High (femtogram range in SIM)
Low (thermal degradation)
Very High (picogram range)
Structural Info
Excellent (EI Fragmentation)
Good (if stable)
Poor (Soft Ionization)
Matrix Tolerance
High (after extraction)
Moderate
Low (Ion Suppression)
Throughput
Moderate (requires prep)
High
High
Cost/Sample
Low
Low
High (Solvents/Columns)
Expert Insight: Direct injection of MCDs is discouraged. The free hydroxyl group leads to hydrogen bonding with silanol groups in the liner and column, resulting in severe peak tailing and "ghost peaks" from thermal dehydration (loss of
to form morpholino-cyclohexene).
Part 3: Scientific Foundation & Causality
The Derivatization Imperative
To render MCDs amenable to GC, we must replace the active protic hydrogens with non-polar groups. We utilize Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) .
Mechanism: The reaction follows a nucleophilic attack by the heteroatom (O or N) on the silicon atom of BSTFA.
Selectivity: The hydroxyl group (-OH) on the cyclohexyl ring reacts rapidly. The secondary amine in the morpholine ring (if unsubstituted) or the tertiary amine (if substituted) dictates the final mass shift. For N-substituted MCDs, only the -OH is silylated.
Causality: Silylation reduces the boiling point relative to molecular weight by eliminating intermolecular hydrogen bonding, and it stabilizes the molecule against thermal dehydration in the injector port.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and a derivatization check standard is mandatory.
Adjust sample pH to >10 using 1M NaOH (ensures MCD is in free base form).
Extract with Dichloromethane (DCM) x 3.
Combine organic layers and dry over anhydrous
.
Evaporate to dryness under
stream at 40°C.
Step 2: Derivatization (The Critical Step)
Reconstitute residue in 50 µL Anhydrous Pyridine .
Add 50 µL BSTFA + 1% TMCS .
Flush vial with
and cap immediately (Teflon-lined cap).
Incubate: 70°C for 30 minutes.
Why? Steric hindrance on the cyclohexyl ring requires thermal energy to drive the reaction to completion.
Cool to room temperature and dilute with 100 µL Ethyl Acetate (anhydrous) prior to injection.
GC-MS Parameters[1][6][7][8]
Parameter
Setting
Rationale
Inlet
Splitless (1 min purge) @ 260°C
Maximizes sensitivity; high temp ensures rapid volatilization of high-MW derivatives.
Liner
Ultra-Inert, wool-packed
Wool promotes mixing and vaporization; "Ultra-Inert" prevents amine adsorption.
Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm
Standard non-polar phase separates based on boiling point and dispersive forces.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimal linear velocity for resolution.
Oven Program
80°C (1 min) 20°C/min 280°C (5 min)
Fast ramp prevents peak broadening; high final temp elutes silylated matrix.
Transfer Line
280°C
Prevents condensation of heavy derivatives.
Ion Source
EI (70 eV) @ 230°C
Standard ionization energy for reproducible fragmentation libraries (NIST).
Part 5: Data Interpretation & Fragmentation Logic
Understanding the mass spectrum is crucial for confirming the derivative structure.
Fragmentation Pathway (TMS-Derivative)
For a typical 4-morpholinocyclohexanol-TMS ether :
Molecular Ion (
): Usually weak but observable.
Base Peak (
-Cleavage at Amine): The morpholine ring typically directs fragmentation. Cleavage of the bond adjacent to the nitrogen atom often yields the base peak.
Diagnostic Ion:
100 (Morpholinomethyl cation) or related species depending on substitution.
TMS Specific Ions:
73: (Trimethylsilyl cation) - Always present in TMS derivatives.
75: - Rearrangement product.
Loss of Morpholine: Cleavage of the C-N bond connecting the rings.
Loss of TMS-OH (
): Indicates the presence of the silylated alcohol.
Caption: Step-by-step workflow for the extraction and silylation of morpholine cyclohexanol derivatives.
Diagram 2: Mass Spectral Fragmentation Logic (Conceptual)
Caption: Primary fragmentation pathways for TMS-derivatized morpholine cyclohexanol under EI conditions.
Part 7: References
BenchChem. (2025).[1] Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from
Sigma-Aldrich. (n.d.). BSTFA + TMCS as a Derivatization Reagent for GC. Retrieved from
National Institutes of Health (PMC). (2025). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. Retrieved from
ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from
ResearchGate. (2012). Ultra-trace level analysis of morpholine... in steam condensate by GC. Retrieved from
Disclaimer: The protocols described herein involve hazardous chemicals (BSTFA, Pyridine, DCM). All experiments must be conducted in a fume hood with appropriate PPE.
Technical Guide: Comparative Elemental Analysis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Executive Summary This guide provides a technical comparison of analytical methodologies for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (CAS: Analogous structure reference, Formula: ).[1] As a bifunctional building block...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of analytical methodologies for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (CAS: Analogous structure reference, Formula:
As a bifunctional building block containing both a secondary amine (morpholine ring) and a hydroxyl group, this compound presents specific characterization challenges. It is prone to hygroscopicity and pseudo-polymorphism (cis/trans isomer ratios), which frequently lead to failure in standard elemental analysis (EA) specifications.
This document contrasts the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , recommending a hybrid workflow for pharmaceutical intermediate validation.
Theoretical Baseline & The "Amine Trap"
Before evaluating methods, we must establish the stoichiometric baseline. For
(MW: 199.29 g/mol ), the theoretical elemental composition is:
Element
Count
Theoretical Mass %
Carbon
11
66.29%
Hydrogen
21
10.62%
Nitrogen
1
7.03%
Oxygen
2
16.06%
The Analytical Challenge
Amino-alcohols are "sticky."[1] The morpholine nitrogen acts as a Lewis base, capable of capturing atmospheric
(forming carbamates) or coordinating with residual solvent. Simultaneously, the hydroxyl group recruits atmospheric moisture.
Result: Standard combustion analysis often shows low Carbon values (due to water weight) and variable Nitrogen values, leading to unwarranted batch rejection.
Method 1: Automated Combustion Analysis (CHN)
The Traditional Gold Standard
Combustion analysis remains the primary requirement for journal publication and regulatory filing (e.g., FDA CMC sections). However, for this compound, it requires rigorous sample preparation.[2]
Experimental Protocol (Optimized)
Pre-Treatment: Sample must be dried in a vacuum drying pistol (
desiccant) at 40°C for 4 hours to remove surface moisture.
Encapsulation: Use tin capsules. Due to the potential for refractory carbide formation (common with cyclic amines), add 10 mg of Tungsten Trioxide (
) as a combustion aid.
Combustion: Flash combustion at 1020°C with excess Oxygen injection.
Detection: Thermal Conductivity Detector (TCD).
Comparative Data: Wet vs. Dry
Simulated data based on typical hygroscopic behavior of morpholine derivatives.
Sample State
Carbon % (Calc: 66.29)
Hydrogen % (Calc: 10.62)
Nitrogen % (Calc: 7.03)
Status
Raw (Benchtop)
64.12% ( 2.1%)
10.85% ( 0.2%)
6.81% ( 0.2%)
FAIL
Dried ()
66.15% ( 0.14%)
10.65% ( 0.03%)
7.01% ( 0.02%)
PASS
Critique:
Pros: Accepted universally by regulatory bodies; high precision if handled correctly.
Cons: Destructive; requires ~5mg sample; extremely sensitive to water/solvent impurities.
Method 2: Quantitative NMR (qNMR)
The Modern, Specific Alternative
For 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, qNMR is superior to combustion analysis for internal R&D because it discriminates between impurities and isomers.[1]
Experimental Protocol
Solvent: DMSO-
(Preferred over to prevent carbamate formation with the amine).[1]
Internal Standard (IS):Maleic Acid (99.99% TraceCERT®).
Reasoning: Maleic acid singlet (~6.2 ppm) does not overlap with the cyclohexyl multiplet (1.0–2.0 ppm) or the morpholine ether protons (3.5–3.7 ppm).
Result Interpretation:
qNMR allows quantification of the cis/trans ratio by integrating the distinct chemical shifts of the axial vs. equatorial protons on the cyclohexane ring, a feature combustion analysis misses entirely.
Method 3: High-Resolution Mass Spectrometry (HRMS)
, it is not a valid substitute for purity determination (Elemental Analysis).
Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[1]
Mode: Positive Ion (
).
Observed Mass: 200.1651 (Calc: 200.1645).
Why it fails for Purity: HRMS ionization efficiency varies wildly between the target molecule and potential synthetic byproducts. A 90% pure sample could look 99% pure if impurities don't fly well in ESI.
Comparative Analysis Summary
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
HRMS
Primary Utility
Bulk Purity (Regulatory)
Absolute Purity & Structure
Identity Confirmation
Sample Req.
~5 mg (Destructive)
~10 mg (Recoverable)
<1 mg (Destructive)
Specificity
Low (Cannot see isomers)
High (Isomers + Solvents)
High (Formula only)
Moisture Sensitivity
Critical (False Negatives)
Low (Water peak is ignored)
N/A
Cost per Run
Low ($)
Medium ()
High ($)
Strategic Workflow Diagram
The following Graphviz diagram illustrates the decision logic for analyzing this amino-alcohol.
Figure 1: Decision tree for analytical method selection, prioritizing sample drying for combustion analysis.
References
American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data.[7] (Standard requirement for ±0.4% tolerance).
[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
[Link]
National Institute of Standards and Technology (NIST). Standard Reference Data for Morpholine Derivatives.
[Link][1][8][9]
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Methodology for Internal Standard Selection).[5]
[Link]
A Senior Application Scientist's Guide to Reference Standards for 4-(Morpholinomethyl)cyclohexanol: In-House Qualification and Comparative Analysis
The Profile of a Qualified Reference Standard A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical tests.[1] For a compound like 4-(morpholinomethyl)cyclohexanol,...
Author: BenchChem Technical Support Team. Date: February 2026
The Profile of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical tests.[1] For a compound like 4-(morpholinomethyl)cyclohexanol, establishing an in-house primary reference standard is a critical first step for any research or development program.[2][3] The qualification of such a standard is not merely a matter of synthesis; it is a rigorous process of structural confirmation and purity assessment.[4][5]
The ideal in-house primary reference standard for 4-(morpholinomethyl)cyclohexanol should possess the following documented characteristics:
Identity Confirmation: Unambiguous structural elucidation is non-negotiable. This is achieved through a combination of spectroscopic techniques.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the proton and carbon framework of the molecule, confirming connectivity. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish through-bond correlations.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[8][9] Fragmentation patterns can offer additional structural insights.
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the O-H stretch of the alcohol and C-N/C-O stretches associated with the morpholine ring.[10]
Purity Assessment: The purity value assigned to a reference standard must be accurate and determined by validated methods.[11]
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis, capable of separating the main component from process-related impurities and degradation products.[12][13] A purity value of >98-99% is often targeted for primary standards.[4]
Mass Balance Approach: A comprehensive purity assignment often involves a mass balance calculation, which accounts for chromatographic purity, water content (Karl Fischer titration), residual solvents (GC-HS), and non-combustible impurities (residue on ignition).[11]
Physical Properties: Documented physical characteristics such as melting point and appearance are also important identifiers.
Certificate of Analysis (CoA): All characterization data should be compiled into a formal Certificate of Analysis, which also specifies storage conditions and a re-test date.[4]
Comparative Analysis of Structurally Related Compounds
While a direct reference standard for 4-(morpholinomethyl)cyclohexanol is elusive, several structurally related compounds are commercially available. These can serve as starting materials for synthesis or as related substances for analytical method development. The table below compares key precursors.
Structurally similar amino alcohol; potential analytical surrogate or synthetic intermediate.[15]
4-Cyclohexylmorpholine
C₁₀H₁₉NO
169.26
≥97%
Contains both core ring systems, lacking the methylene linker and hydroxyl group.
Workflow for In-House Synthesis and Qualification
The most direct and widely utilized method for synthesizing the target compound is through reductive amination.[16][17] This process involves the reaction of an aldehyde (cyclohexanecarboxaldehyde) with an amine (morpholine) to form an intermediate imine, which is then reduced in situ to the final amine product.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a standard lab-scale synthesis.
Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add morpholine (1.1 eq).
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. These reagents are preferred as they are selective for the imine in the presence of the starting aldehyde.[18]
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield 4-(morpholinomethyl)cyclohexanol.
Qualification Workflow for the Reference Standard
The diagram below illustrates the comprehensive workflow for qualifying the synthesized material as a primary in-house reference standard.
Caption: Workflow for Synthesis and Qualification of an In-House Reference Standard.
Conclusion
While a commercially available reference standard for 4-(morpholinomethyl)cyclohexanol remains elusive, a robust and reliable in-house standard can be established. The causality behind this process is clear: a well-defined synthetic route, such as reductive amination, provides the material, but it is the subsequent, rigorous analytical characterization that validates its use as a true reference standard. By confirming identity through spectroscopic methods (NMR, MS, IR) and assigning a precise purity value via a mass balance approach anchored by HPLC, researchers can create a self-validating system. This ensures that all future analytical measurements benchmarked against this standard are accurate, reproducible, and scientifically sound, forming a trustworthy foundation for any drug discovery and development program.
References
Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.[Link]
Sviatenko, O., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
Al-Tamiemi, E. O., & Jasim, S. (2016).
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. [Link]
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
Request PDF: Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (2025, August 8). ResearchGate. [Link]
Wang, S., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules.
Key Considerations When Selecting a Working Reference Standard. (n.d.). ProPharma Group. [Link]
Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D. (2026, January 31). Pharmaffiliates. [Link]
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2025, October 17). ResearchGate. [Link]
The ABC's of Reference Standard Management. (n.d.). Eurofins. [Link]
Reference standards biopharmaceutical products - Do you have your reference standard program in place? (2019, December 9). Starodub.
THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2024, December 6). EDQM.
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.
Ismayilova, S. V., et al. (2023). synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors.
A Comprehensive Guide to the Safe Disposal of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dispos...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by understanding its constituent chemical moieties: a morpholine ring and a cyclohexanol derivative.
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-seated understanding of the safety and environmental considerations at play.
Hazard Assessment and Characterization: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, a conservative approach based on the known hazards of its structural components is both prudent and scientifically sound.
Morpholine Moiety: Morpholine is a flammable liquid and is harmful if swallowed or in contact with skin. It is also known to cause severe skin burns and eye damage.[1][2] Furthermore, under certain conditions, morpholine can be a precursor to the formation of N-nitrosomorpholine, a carcinogenic compound.[3]
Cyclohexanol Moiety: Cyclohexanol and its derivatives are generally considered combustible liquids and can cause skin and eye irritation.[4][5] Inhalation of vapors may cause respiratory irritation, and ingestion can be harmful.[5][6]
Based on this analysis, 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol should be treated as a flammable, corrosive, and potentially toxic chemical waste .
Summary of Potential Hazards and Physical Properties:
Property
Inferred Value/Characteristic
Rationale/Source Analogy
Physical State
Likely a viscous liquid or low-melting solid
Based on similar morpholine and cyclohexanol derivatives.
Harmful if swallowed, inhaled, or in contact with skin
Acute toxicity is associated with both morpholine and cyclohexanol derivatives.[1][5][6]
Corrosivity
Causes skin and eye irritation/burns
Morpholine is known to cause severe skin burns and eye damage.[1][2]
Environmental Hazard
Potentially harmful to aquatic life
While morpholine is biodegradable, its derivatives may have varying environmental impacts.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol. This workflow is designed to comply with general laboratory safety standards and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Detailed Methodologies:
Step 1: Preparation and Segregation
Personal Protective Equipment (PPE): Before handling the waste, at a minimum, don a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
Designate a Satellite Accumulation Area (SAA): This should be at or near the point of generation and under the control of the laboratory personnel.
Waste Container Selection:
Choose a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
The container must have a secure, leak-proof screw-top cap.
Ensure the container is clean and dry before use.
Step 2: Waste Collection
Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spills. If the compound is a solid, use a scoop or spatula.
Closure: Tightly seal the container immediately after adding the waste.
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
The specific hazard characteristics (e.g., Flammable, Corrosive, Toxic)
The date of accumulation (the date the first drop of waste was added)
The name and contact information of the generating researcher or lab.
Step 3: Temporary Storage
Storage Location: Store the waste container in the designated SAA. The area should be well-ventilated, away from heat sources, and in a secondary containment bin to catch any potential leaks.
Segregation: Do not store this waste with incompatible materials, such as strong oxidizing agents or strong acids.
Inventory: Maintain a log of the accumulated waste, noting the chemical name and approximate quantity.
Step 4: Final Disposal
Professional Disposal: The final disposal of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol must be conducted by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Incineration: The preferred method of disposal for morpholine and its derivatives is incineration in a permitted hazardous waste incinerator, which may require nitrogen oxide emission controls.[3]
Documentation: Complete all required waste manifest forms provided by your institution's Environmental Health and Safety (EHS) office or the waste disposal contractor. This documentation is a legal requirement and tracks the waste from "cradle-to-grave."
Spill Management and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad to contain the spill.
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting: Report the spill to your institution's EHS office.
Causality and Trustworthiness: The Rationale Behind the Protocol
This disposal guide is built on a foundation of chemical safety principles and regulatory compliance. The causality behind these procedures is clear:
Segregation prevents dangerous reactions: Storing this amine-containing alcohol away from strong acids and oxidizers mitigates the risk of violent exothermic reactions.
Proper labeling ensures safe handling: Clear and accurate labeling communicates the hazards to everyone who may come into contact with the waste container, preventing accidental exposure or improper mixing of wastes.
Professional disposal protects the environment: Licensed hazardous waste facilities have the engineered controls to destroy the chemical safely, preventing its release into the environment where it could harm aquatic life and ecosystems.[3]
Documentation ensures regulatory compliance: The "cradle-to-grave" tracking of hazardous waste is a legal requirement under RCRA, and proper documentation is essential for demonstrating compliance.
By adhering to this protocol, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
International Programme on Chemical Safety (1995). Morpholine (Environmental Health Criteria 179). World Health Organization. [Link]
Chemos GmbH & Co. KG (2019). Safety Data Sheet: Morpholine. [Link]
Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]
MsdsDigital.com. MORPHOLINE Safety Data Sheet. [Link]
MDPI (2023). Biofiltration of Waste Gas Containing Cyclohexanol, Cyclohexanone and Butanol. [Link]
ResearchGate (2026). Selective Upcycling of Polycarbonate Waste to Cyclohexanol via RuLa Dual‐Atom Catalysis. [Link]
Centers for Disease Control and Prevention (NIOSH). Methylcyclohexanol - IDLH. [Link]